FXR agonist 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(1S,7R,9R,10R,13S)-4,4,9,13-tetramethyl-5,6,14-trioxatetracyclo[8.4.0.01,13.03,7]tetradec-2-en-7-ol |
InChI |
InChI=1S/C15H22O4/c1-9-7-15(16)11(12(2,3)18-19-15)8-14-10(9)5-6-13(14,4)17-14/h8-10,16H,5-7H2,1-4H3/t9-,10-,13+,14-,15-/m1/s1 |
InChI Key |
XAWLPCXBTFKVFS-RPBVYFRGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Farnesoid X Receptor (FXR) Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in these metabolic pathways has positioned it as a key therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This technical guide provides an in-depth exploration of the mechanism of action of FXR agonists, detailing the signaling pathways, target genes, and experimental protocols used to characterize these compounds.
Core Mechanism of Action: The FXR Signaling Pathway
FXR functions as an intracellular bile acid sensor. Upon binding to its natural ligands, primarily bile acids such as chenodeoxycholic acid (CDCA), or synthetic agonists, FXR undergoes a conformational change. This transformation facilitates its heterodimerization with the Retinoid X Receptor (RXR). The resulting FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This binding event initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[1][2]
The downstream effects of FXR activation are tissue-specific, with the most pronounced actions observed in the liver and intestine, the primary sites of bile acid synthesis and enterohepatic circulation.
Hepatic FXR Signaling
In the liver, FXR activation plays a pivotal role in maintaining bile acid homeostasis and regulating lipid and glucose metabolism. A key mechanism is the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[3] SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2][4] This negative feedback loop is a cornerstone of FXR's function in preventing the accumulation of cytotoxic levels of bile acids.
Furthermore, hepatic FXR activation upregulates the expression of several transporters involved in bile acid efflux, including the Bile Salt Export Pump (BSEP or ABCB11) and the Multidrug Resistance-Associated Protein 2 (MRP2), facilitating the secretion of bile acids from hepatocytes into the bile canaliculi.[3][4]
Intestinal FXR Signaling
In the intestine, FXR activation triggers a distinct signaling cascade with systemic metabolic consequences. A primary target of intestinal FXR is Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[2] FGF19 is secreted from enterocytes into the portal circulation and travels to the liver, where it binds to its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), on the surface of hepatocytes. This interaction initiates a signaling cascade that also results in the potent repression of CYP7A1 expression, providing a gut-liver crosstalk mechanism for the regulation of bile acid synthesis.[2]
Data Presentation: Quantitative Analysis of FXR Agonist Potency
The potency of FXR agonists is typically quantified by their half-maximal effective concentration (EC50) and their dissociation constant (Kd). The EC50 value represents the concentration of an agonist that produces 50% of the maximal response in a functional assay, while the Kd value reflects the affinity of the agonist for the FXR protein. A lower EC50 or Kd value indicates a more potent agonist.[5][6]
| Agonist | Type | EC50 (nM) | Reference |
| Chenodeoxycholic Acid (CDCA) | Endogenous (Primary Bile Acid) | ~3500 | [7] |
| Obeticholic Acid (OCA, INT-747) | Synthetic (Steroidal) | 99 | [8] |
| Cilofexor (GS-9674) | Synthetic (Non-steroidal) | 43 | [1] |
| Tropifexor (LJN452) | Synthetic (Non-steroidal) | 0.2 | [1] |
| Fexaramine | Synthetic (Non-steroidal) | 25 | [1] |
| GW4064 | Synthetic (Non-steroidal) | 15 - 65 | [8][9] |
| WAY-362450 (Turofexorate isopropyl) | Synthetic (Non-steroidal) | 4 | [8] |
| EDP-305 | Synthetic (Steroidal) | 8 | [10] |
Table 1: Comparative Potency of Selected FXR Agonists.
Regulation of Key Target Genes
The activation of FXR by agonists leads to significant changes in the expression of a multitude of target genes involved in various metabolic pathways. The table below summarizes the regulation of key FXR target genes in response to agonist treatment.
| Gene | Protein Product | Primary Location | Regulation by FXR Agonist | Key Function | Reference |
| NR0B2 | Small Heterodimer Partner (SHP) | Liver, Intestine | Upregulated | Represses bile acid synthesis (inhibits CYP7A1) | [3][11] |
| ABCB11 | Bile Salt Export Pump (BSEP) | Liver | Upregulated | Efflux of bile acids from hepatocytes into bile | [3] |
| FGF19 (FGF15 in rodents) | Fibroblast Growth Factor 19 | Intestine | Upregulated | Gut-liver signaling to repress bile acid synthesis | [2] |
| CYP7A1 | Cholesterol 7α-hydroxylase | Liver | Downregulated (indirectly) | Rate-limiting enzyme in bile acid synthesis | [2][4] |
| SLC51A/B | Organic Solute Transporter α/β (OSTα/β) | Intestine, Liver | Upregulated | Basolateral efflux of bile acids from enterocytes and hepatocytes | [3] |
| ABCB4 | Multidrug Resistance Protein 3 (MDR3) | Liver | Upregulated | Phospholipid flippase, involved in bile formation | [3] |
Table 2: Regulation of Key FXR Target Genes by Agonists.
Experimental Protocols
FXR Reporter Gene Assay (Luciferase-Based)
This assay is a cornerstone for determining the functional potency (EC50) of FXR agonists. It utilizes a host cell line (e.g., HEK293T) co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Seed cells into 96-well plates at a density of 1-5 x 10^4 cells per well.
-
Co-transfect the cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.[12]
-
Incubate for 4-6 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test FXR agonist and a reference agonist (e.g., GW4064) in the appropriate cell culture medium.
-
Replace the transfection medium with the medium containing the test compounds.
-
Incubate for 18-24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is a powerful technique to identify the genome-wide binding sites of FXR. This method provides insights into the direct target genes of FXR.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Treat cells or tissues with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells/tissues and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[14]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to FXR.
-
Use protein A/G magnetic beads to precipitate the antibody-FXR-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Reverse Cross-linking and DNA Purification:
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Treat with proteinase K to digest the proteins.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA.
-
Perform high-throughput sequencing of the DNA library.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Identify regions of the genome with a significant enrichment of sequence reads (peaks), which represent FXR binding sites.
-
Perform motif analysis to identify the FXRE within the binding sites.
-
Annotate the peaks to nearby genes to identify potential direct FXR target genes.
-
Signaling Pathway Visualization
The following diagram illustrates the core FXR signaling pathways in the liver and intestine.
Conclusion
FXR agonists represent a promising class of therapeutic agents with a well-defined mechanism of action centered on the regulation of gene expression. By activating FXR, these compounds modulate key pathways in bile acid, lipid, and glucose metabolism. The in-depth understanding of the FXR signaling cascade, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of novel and effective therapies targeting metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. besjournal.com [besjournal.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Farnesoid X Receptor (FXR) Agonist: Obeticholic Acid
Introduction: The Farnesoid X Receptor (FXR), a member of the nuclear hormone receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4][5] Its activation by agonists has emerged as a promising therapeutic strategy for various metabolic and liver diseases, including primary biliary cholangitis (PBC) and nonalcoholic steatohepatitis (NASH).[1][6][7] This guide provides a comprehensive technical overview of a first-in-class FXR agonist, Obeticholic Acid (OCA), as a representative example of a potent and selective FXR agonist. OCA is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[7]
Chemical Structure and Properties
Obeticholic Acid (OCA), also known as INT-747, is a 6α-ethyl-chenodeoxycholic acid.[5][7] Its chemical structure is characterized by a steroidal backbone with a modified side chain and an additional ethyl group at the 6-position, which significantly enhances its potency as an FXR agonist compared to its endogenous counterpart, CDCA.[5][6]
Table 1: Chemical and Physical Properties of Obeticholic Acid (OCA)
| Property | Value | Reference |
| IUPAC Name | (3R,5S,6R,7R,8S,9S,10R,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | PubChem |
| Molecular Formula | C26H44O4 | PubChem |
| Molecular Weight | 420.6 g/mol | PubChem |
| CAS Number | 459789-99-2 | PubChem |
| Appearance | White to off-white powder | Material Safety Data Sheet |
| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water | DrugBank |
| Melting Point | 187-189 °C | Various chemical suppliers |
| LogP | 4.1 | DrugBank |
Biological Properties and Activity
OCA is a potent and selective agonist for the Farnesoid X Receptor.[7] Its activation of FXR leads to the regulation of target genes involved in bile acid synthesis and transport, thereby reducing the overall concentration of bile acids in the liver.[8][9]
Table 2: Biological and Pharmacokinetic Properties of Obeticholic Acid (OCA)
| Property | Value | Reference |
| Target | Farnesoid X Receptor (FXR) | [7] |
| EC50 (FXR activation) | 99 nM | [5] |
| Potency vs. CDCA | ~100-fold more potent | [6][7] |
| Selectivity | Selective for FXR over other nuclear receptors | [6] |
| Bioavailability | ~90% | FDA Documents |
| Protein Binding | >99% | FDA Documents |
| Metabolism | Hepatic, via conjugation with glycine or taurine | FDA Documents |
| Elimination Half-life | ~24 hours | FDA Documents |
Mechanism of Action and Signaling Pathway
FXR functions as a ligand-activated transcription factor.[4] Upon binding of an agonist like OCA, FXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[10] This complex then heterodimerizes with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
A key target gene upregulated by FXR activation is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[3][8] This leads to reduced bile acid production. Furthermore, FXR activation increases the expression of the Bile Salt Export Pump (BSEP), which enhances the efflux of bile acids from hepatocytes.[2]
Caption: FXR Signaling Pathway Activation by Obeticholic Acid.
Experimental Protocols
This assay is used to determine the potency of a compound in activating FXR-mediated gene transcription.
Principle: A reporter gene system is constructed where the expression of a reporter enzyme (e.g., luciferase) is under the control of a promoter containing FXREs. Cells are co-transfected with this reporter construct and an expression vector for FXR. In the presence of an FXR agonist, the activated FXR binds to the FXREs and drives the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture: Human embryonic kidney cells (HEK293T) or a similar cell line are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with an FXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Obeticholic Acid) or vehicle control (e.g., DMSO).
-
Lysis and Luciferase Measurement: Following a 24-hour incubation period, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The dose-response curve is plotted, and the EC50 value is calculated using a non-linear regression model.
Caption: Workflow for FXR Transactivation Luciferase Reporter Assay.
This protocol outlines a typical preclinical study to evaluate the efficacy of an FXR agonist in a disease model of nonalcoholic steatohepatitis.
Principle: Animal models that recapitulate the key features of human NASH, such as steatosis, inflammation, and fibrosis, are used to assess the therapeutic potential of drug candidates. A high-fat, high-cholesterol, and high-sugar diet is commonly used to induce NASH in mice.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a Western diet (e.g., 42% fat, 0.2% cholesterol) and drinking water supplemented with high-fructose corn syrup for 16-24 weeks to induce NASH.
-
Compound Administration: Mice are randomized into vehicle control and treatment groups. The FXR agonist (e.g., Obeticholic Acid) is administered daily via oral gavage at one or more dose levels (e.g., 10 and 30 mg/kg).
-
Treatment Duration: The treatment period typically lasts for 4-8 weeks.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and blood and liver tissues are collected.
-
Serum Analysis: Plasma levels of ALT, AST, triglycerides, and cholesterol are measured.
-
Liver Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. A NAFLD Activity Score (NAS) is determined by a pathologist.
-
Gene Expression Analysis: Hepatic expression of FXR target genes (e.g., Shp, Bsep) and genes involved in fibrosis (e.g., Col1a1, Timp1) is quantified by qRT-PCR.
-
Caption: Experimental Workflow for In Vivo Efficacy in a NASH Model.
Conclusion
Obeticholic Acid is a potent, selective, and orally bioavailable FXR agonist that has demonstrated efficacy in preclinical models of liver disease and has been approved for the treatment of primary biliary cholangitis.[6][9] Its mechanism of action, centered on the regulation of bile acid homeostasis, highlights the therapeutic potential of targeting FXR. The experimental protocols described herein represent standard methods for the characterization and evaluation of novel FXR agonists in drug discovery and development. Further research into FXR agonists continues to be a promising avenue for addressing a range of metabolic and inflammatory diseases.[1][7]
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 9. How Do Farnesoid X Receptor Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to Farnesoid X Receptor (FXR) Agonist Target Genes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ten key target genes modulated by Farnesoid X Receptor (FXR) agonists. FXR, a nuclear receptor activated by bile acids, is a critical regulator of various metabolic pathways, making it a promising therapeutic target for a range of diseases. This document offers detailed quantitative data on gene regulation, step-by-step experimental protocols for studying these interactions, and a visual representation of the core signaling pathway.
Core Signaling Pathway of FXR Agonist Action
The following diagram illustrates the mechanism by which an FXR agonist activates the Farnesoid X Receptor, leading to the regulation of its target genes. Upon entering the cell, the agonist binds to and activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Data on FXR Agonist Target Gene Regulation
The following table summarizes the quantitative effects of specific FXR agonists on the expression of ten key target genes. This data is compiled from various in vitro and in vivo studies, providing a comparative overview for researchers.
| Target Gene | Gene Symbol | Function | Agonist | Model System | Fold Change / EC50 |
| Bile Acid Metabolism | |||||
| Small Heterodimer Partner | SHP/NR0B2 | Transcriptional repressor of bile acid synthesis genes.[1][2] | GW4064 | Primary Human Hepatocytes | ~3-fold increase in mRNA.[1] |
| Obeticholic Acid (OCA) | Human Hepatocytes | Significant suppression of effect by 7-ELCA.[2] | |||
| Bile Salt Export Pump | BSEP/ABCB11 | Efflux transporter for bile acids from hepatocytes.[3][4] | Obeticholic Acid (OCA) | Hepatectomized Mice | Upregulated expression.[3] |
| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting enzyme in bile acid synthesis.[5][6][7] | GW4064 | Fxr DeltaIE Mice | No significant repression.[5] |
| Obeticholic Acid (OCA) | Mouse Livers | Significantly reduced protein expression.[6] | |||
| Fibroblast Growth Factor 19 | FGF19 | Intestinal hormone that represses bile acid synthesis in the liver.[8] | Px-102 | Healthy Volunteers | Up to 1600% increase in serum levels. |
| Obeticholic Acid (OCA) | Patients with Primary Biliary Cholangitis | Dose-dependent increase from baseline.[9] | |||
| Organic Solute Transporter α | OSTα/SLC51A | Basolateral efflux of bile acids from enterocytes and hepatocytes.[10][11][12][13] | GW4064 | Wild-type Mice (intestine, kidney) | Induced mRNA expression.[13] |
| CDCA | HepG2 cells | Time-dependent upregulation of mRNA.[11] | |||
| Lipid Metabolism | |||||
| Sterol Regulatory Element-Binding Protein 1c | SREBP-1c/SREBF1 | Master regulator of fatty acid and triglyceride synthesis.[14][15][16] | CDCA | RAW264.7 Macrophages | Reduced mRNA by ~50%.[14] |
| Obeticholic Acid (OCA) | Obese Animal Model | Inhibited development of steatosis.[16] | |||
| Peroxisome Proliferator-Activated Receptor α | PPARα | Regulates fatty acid oxidation.[17][18][19] | GW4064 | Wild-type and Ppara-/- Livers | Binds to and represses target genes.[18] |
| Fenofibrate (PPARα agonist) | ApoE-/-FXR-/- Mice | Decreased serum triglycerides.[17] | |||
| Glucose Metabolism | |||||
| Phosphoenolpyruvate Carboxykinase | PEPCK/PCK1 | Key enzyme in gluconeogenesis.[20][21] | GW4064 | H4IIE Rat Hepatoma Cells | Dose-dependent stimulation of mRNA.[20] |
| INT-787 | NASH Mouse Model | Significantly increased expression.[22] | |||
| Inflammation | |||||
| Nuclear Factor Kappa B | NF-κB | Key regulator of inflammatory responses. | GW4064 | HepG2 cells and primary hepatocytes | Inhibited expression of inflammatory mediators. |
| Cell Cycle | |||||
| Cyclin D1 | CCND1 | Regulator of cell cycle progression. | WAY-362450 | Mouse Livers | Notably increased expression. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between FXR agonists and their target genes.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to quantify the mRNA expression levels of FXR target genes in response to agonist treatment.
a. RNA Extraction and cDNA Synthesis:
-
Treat cultured cells (e.g., HepG2, primary hepatocytes) or tissues from animal models with the FXR agonist or vehicle control for a specified time.
-
Harvest cells or tissues and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
b. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for identifying the direct binding of FXR to the promoter regions of its target genes.
a. Cell/Tissue Cross-linking and Chromatin Preparation:
-
Treat cells or tissues with an FXR agonist or vehicle.
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells/tissues and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
b. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to FXR or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
c. Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a PCR purification kit.
d. Analysis:
-
Analyze the purified DNA by qPCR using primers specific to the putative FXR response elements in the target gene promoters.
-
Alternatively, for genome-wide analysis, prepare a library from the ChIP DNA and perform high-throughput sequencing (ChIP-seq).[23][24][25][26]
Luciferase Reporter Gene Assay
This assay is used to determine the functional effect of an FXR agonist on the transcriptional activity of a target gene promoter.
a. Plasmid Constructs:
-
Clone the promoter region of the FXR target gene containing the putative FXRE into a luciferase reporter vector (e.g., pGL3-Basic).
-
Use an expression vector for human or mouse FXR.
-
Use a co-reporter plasmid expressing Renilla luciferase for normalization of transfection efficiency.
b. Cell Transfection and Treatment:
-
Co-transfect a suitable cell line (e.g., HEK293T, HepG2) with the reporter plasmid, FXR expression vector, and the Renilla luciferase plasmid using a transfection reagent (e.g., Lipofectamine).
-
After 24 hours, treat the transfected cells with various concentrations of the FXR agonist or vehicle control.
c. Luciferase Activity Measurement:
-
After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.[27][28][29][30]
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the protein levels of FXR target genes following agonist treatment.
a. Protein Extraction:
-
Treat cells or tissues with the FXR agonist or vehicle.
-
Lyse the cells or homogenize the tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control protein (e.g., β-actin, GAPDH).
Experimental Workflows
The following diagrams, generated using the DOT language, outline the workflows for the key experimental protocols described above.
References
- 1. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation of bile acid homeostasis by the farnesoid X receptor in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FXR-mediated down-regulation of CYP7A1 dominates LXRalpha in long-term cholesterol-fed NZW rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression and regulation of the bile acid transporter, OSTalpha-OSTbeta in rat and human intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The nuclear receptor for bile acids, FXR, transactivates human organic solute transporter-alpha and -beta genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FXR regulates organic solute transporters alpha and beta in the adrenal gland, kidney, and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 16. mdpi.com [mdpi.com]
- 17. The Effects of PPAR Agonists on Atherosclerosis and Nonalcoholic Fatty Liver Disease in ApoE−/−FXR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nutrient-sensing nuclear receptors PPARα and FXR control liver energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 25. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. eubopen.org [eubopen.org]
- 30. indigobiosciences.com [indigobiosciences.com]
A-Technical-Guide-to-Farnesoid-X-Receptor-(FXR)-Agonist-Signaling
-A-Focus-on-Obeticholic-Acid
-Introduction
The-Farnesoid-X-Receptor-(FXR),-a-member-of-the-nuclear-receptor-superfamily,-is-a-critical-regulator-of-bile-acid,-lipid,-and-glucose-homeostasis---[1].-Its-activation-by-agonists-has-emerged-as-a-promising-therapeutic-strategy-for-various-metabolic-and-chronic-liver-diseases,-including-Primary-Biliary-Cholangitis-(PBC)-and-Nonalcoholic-Steatohepatitis-(NASH)---[6,-19].-This-document-provides-a-technical-overview-of-the-FXR-signaling-pathway,-with-a-specific-focus-on-the-first-in-class-FXR-agonist,-Obeticholic-Acid-(OCA)---[4,-10].
Obeticholic-Acid-(OCA),-a-semi-synthetic-bile-acid-analog,-is-a-potent-and-selective-FXR-agonist---[2].-It-is-derived-from-the-primary-human-bile-acid,-chenodeoxycholic-acid-(CDCA),-and-exhibits-over-100-fold-greater-potency-for-FXR-activation-compared-to-its-natural-counterpart---[3,-11].-This-guide-will-delve-into-the-molecular-mechanisms-of-OCA-action,-summarize-key-quantitative-data,-outline-relevant-experimental-protocols,-and-visualize-the-core-signaling-pathways.
-Core-Signaling-Pathway
Upon-entering-a-cell,-OCA-binds-to-the-ligand-binding-domain-of-FXR-in-the-cytoplasm---[3].-This-binding-induces-a-conformational-change-in-FXR,-leading-to-its-translocation-to-the-nucleus.-In-the-nucleus,-FXR-forms-a-heterodimer-with-the-Retinoid-X-Receptor-(RXR)---[4].-This-FXR/RXR-heterodimer-then-binds-to-specific-DNA-sequences-known-as-FXR-response-elements-(FXREs)-in-the-promoter-regions-of-target-genes,-thereby-modulating-their-transcription---[10,-24].
The-primary-consequences-of-FXR-activation-by-OCA-can-be-categorized-into-two-main-pathways:
1---Hepatic-Pathway: -In-hepatocytes,-FXR-activation-directly-regulates-genes-involved-in-bile-acid-synthesis-and-transport---[3].-A-key-target-gene-is-the-Small-Heterodimer-Partner-(SHP),-an-atypical-nuclear-receptor-that-lacks-a-DNA-binding-domain---[5].-Upregulation-of-SHP-leads-to-the-inhibition-of-Cholesterol-7α-hydroxylase-(CYP7A1),-the-rate-limiting-enzyme-in-the-classical-pathway-of-bile-acid-synthesis---[2,-9].-This-results-in-a-reduction-of-the-overall-bile-acid-pool,-alleviating-bile-acid-toxicity-in-cholestatic-liver-diseases---[3].-Furthermore,-FXR-activation-enhances-the-expression-of-the-Bile-Salt-Export-Pump-(BSEP),-a-transporter-responsible-for-the-efflux-of-bile-acids-from-hepatocytes-into-the-bile-canaliculi---[2,-3].
2---Intestinal-Pathway: -In-the-enterocytes-of-the-ileum,-FXR-activation-by-OCA-induces-the-expression-and-secretion-of-Fibroblast-Growth-Factor-19-(FGF19)---[3,-9].-FGF19-is-an-enterokine-that-travels-through-the-portal-circulation-to-the-liver,-where-it-binds-to-its-receptor,-FGFR4, on hepatocytes[5]. This binding initiates a signaling cascade that also results in the potent repression of CYP7A1 expression, providing a second, indirect mechanism for the reduction of bile acid synthesis[5].
References
- 1. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide: FXR Agonist Px-102
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
The compound commonly referred to as "FXR agonist 10" in specific research contexts is understood to be Px-102 .
IUPAC Name: 4-[2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid
Px-102 is a potent, synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR). It has been a subject of preclinical and early clinical research for metabolic and liver diseases. This guide provides a comprehensive overview of its mechanism of action, experimental data, and relevant protocols. It is important to note that a closely related eutomer, Cilofexor (GS-9674) , has undergone more extensive clinical development, and much of the recent literature focuses on this compound. Data for both will be presented where relevant to provide a complete picture.
Mechanism of Action
Farnesoid X Receptor (FXR) is a nuclear hormone receptor primarily expressed in the liver and intestines. It plays a critical role in regulating the homeostasis of bile acids, lipids, and glucose. Px-102, as an FXR agonist, mimics the action of endogenous bile acids by binding to and activating FXR. This activation initiates a cascade of transcriptional events that modulate various metabolic pathways.
Upon activation by Px-102, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, leading to either their activation or repression.
Key downstream effects of Px-102-mediated FXR activation include:
-
Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol in the liver by downregulating the expression of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1). This is primarily achieved through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1).
-
Lipid Metabolism: Px-102 influences lipid metabolism by decreasing triglyceride levels. This is achieved through multiple mechanisms, including the inhibition of lipogenesis and the promotion of fatty acid oxidation.
-
Glucose Homeostasis: FXR activation has been shown to improve insulin sensitivity and reduce hepatic glucose production.[1]
-
Anti-inflammatory and Anti-fibrotic Effects: In preclinical models, Px-102 and its analogue cilofexor have demonstrated the ability to reduce liver inflammation and fibrosis.[2]
Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by Px-102.
Caption: Px-102 signaling pathway in a target cell.
Quantitative Data
While extensive quantitative data for Px-102 from peer-reviewed publications is limited due to its early stage of development and discontinuation, data from its closely related analogue, cilofexor, in preclinical models provides valuable insights.
Preclinical Efficacy of Cilofexor in a Rat Model of NASH
The following tables summarize the dose-dependent effects of cilofexor in a choline-deficient high-fat diet (CDHFD) plus sodium nitrite-induced rat model of non-alcoholic steatohepatitis (NASH).
Table 1: Effect of Cilofexor on Liver Fibrosis in NASH Rats (10-week treatment)
| Treatment Group | Dose (mg/kg) | Picro-Sirius Red Stained Area (%) | Reduction vs. Control | Hepatic Hydroxyproline Content | Reduction vs. Control |
| NASH Control | - | 9.62 ± 4.60 | - | - | - |
| Cilofexor | 10 | 5.64 ± 4.51 | 41.4% | Significant reduction | - |
| Cilofexor | 30 | 2.94 ± 1.28 | 69.4% | Significant reduction | 41% |
Data are presented as mean ± standard deviation.
Table 2: Effect of Cilofexor on Gene Expression in NASH Rats (10-week treatment)
| Treatment Group | Dose (mg/kg) | Relative col1a1 Expression | Reduction vs. Control | Relative pdgfr-β Expression | Reduction vs. Control |
| NASH Control | - | Baseline | - | Baseline | - |
| Cilofexor | 30 | Significantly reduced | 37% | Significantly reduced | 36% |
Clinical Pharmacodynamics of Px-102 in Healthy Volunteers
In a Phase I study, Px-102 demonstrated dose-dependent effects on biomarkers of FXR activation.
Table 3: Pharmacodynamic Effects of Single Doses of Px-102 in Healthy Volunteers
| Dose (mg/kg) | Peak FGF19 Increase (%) | C4 Reduction at 24h (%) |
| >0.3 | up to 1600% | >80% |
| 4.5 | - | 95% |
Note: Px-102 development was discontinued due to observations of elevated liver enzymes (ALT) in clinical studies.[3]
Experimental Protocols
Rodent Model of NASH and Fibrosis
This protocol is based on studies investigating the effects of cilofexor, a close analogue of Px-102.
Objective: To induce non-alcoholic steatohepatitis (NASH) with significant liver fibrosis in rats to evaluate the efficacy of FXR agonists.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Choline-deficient high-fat diet (CDHFD)
-
Sodium nitrite (NaNO₂) solution
-
Placebo and test compound (e.g., cilofexor) formulations
Procedure:
-
Induction of NASH:
-
Rats are fed a choline-deficient high-fat diet (CDHFD) ad libitum for the duration of the study (e.g., 10-14 weeks).
-
Concurrently, rats receive intraperitoneal injections of sodium nitrite (NaNO₂) three times per week.
-
-
Treatment Administration:
-
After an initial period of disease induction (e.g., 4 weeks), rats are randomized into treatment groups.
-
The test compound (e.g., cilofexor at 10 mg/kg and 30 mg/kg) or placebo is administered daily via oral gavage for a specified treatment period (e.g., 6-10 weeks).
-
-
Endpoint Analysis:
-
At the end of the study, animals are euthanized, and liver and ileal tissues are collected.
-
Histological Analysis: Liver sections are stained with Picro-Sirius Red to quantify the area of fibrosis.
-
Biochemical Analysis: Hepatic hydroxyproline content, a marker of collagen deposition, is measured.
-
Gene Expression Analysis: RNA is extracted from liver and ileal tissues, and quantitative real-time PCR (RT-PCR) is performed to measure the expression of target genes such as shp, cyp7a1, fgf15, col1a1, and pdgfr-β.
-
Cell-Based FXR Activation Assay
Objective: To determine the in vitro potency of a test compound as an FXR agonist.
Principle: This assay typically utilizes a mammalian cell line (e.g., HepG2) co-transfected with two plasmids: one expressing a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human FXR, and a reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase). Activation of the FXR-LBD by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Expression plasmid for GAL4-FXR-LBD chimera
-
Reporter plasmid with GAL4 UAS and luciferase gene
-
Transfection reagent
-
Test compound (Px-102) and positive control (e.g., chenodeoxycholic acid - CDCA)
-
Luciferase assay reagent
Procedure:
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in appropriate medium until they reach a suitable confluency for transfection.
-
Cells are co-transfected with the GAL4-FXR-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (Px-102) or the positive control (CDCA). A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compounds for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing a different reporter).
-
The dose-response curve is plotted, and the EC₅₀ value (the concentration of the compound that elicits a half-maximal response) is calculated to determine the potency of the agonist.
-
Experimental Workflow
The following diagram outlines a typical preclinical to early clinical development workflow for an FXR agonist like Px-102.
Caption: Preclinical to clinical workflow for Px-102.
References
In-Depth Technical Guide: Obeticholic Acid, a Potent FXR Agonist
Chemical Identifier: CAS Number 459789-99-2
This technical guide provides a comprehensive overview of Obeticholic Acid (OCA), a potent and selective Farnesoid X Receptor (FXR) agonist. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, quantitative data, and key experimental protocols.
Introduction
Obeticholic Acid (OCA), also known as 6α-ethyl-chenodeoxycholic acid, is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[1] It is a first-in-class selective and potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is highly expressed in the liver and intestines.[2] FXR is a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[1][3] Due to its potent FXR agonism, OCA has been developed for the treatment of chronic liver diseases, most notably Primary Biliary Cholangitis (PBC).[1]
Mechanism of Action
OCA exerts its pharmacological effects primarily through the activation of FXR. As a potent agonist, OCA binds to FXR with an affinity approximately 100-fold greater than that of the endogenous ligand, CDCA.[4] The activation of FXR by OCA initiates a complex signaling cascade that leads to the modulation of numerous target genes involved in bile acid homeostasis and other metabolic processes.
Upon binding to OCA, FXR translocates to the cell nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[1] This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[3]
The key downstream effects of OCA-mediated FXR activation include:
-
Inhibition of Bile Acid Synthesis: FXR activation strongly represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[4][5][6] This occurs through two primary mechanisms:
-
Induction of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a key transcriptional activator of the CYP7A1 gene.[1][7]
-
Induction of Fibroblast Growth Factor 19 (FGF19) in intestinal enterocytes, which then signals to hepatocytes to repress CYP7A1 expression.[1][8]
-
-
Increased Bile Acid Transport: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[1][8] This enhances the clearance of bile acids from the liver, reducing their intracellular concentration and mitigating their cytotoxic effects.
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway in hepatic macrophages (Kupffer cells).[9] Furthermore, it can suppress the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[5]
Quantitative Data
The following tables summarize the key quantitative data for Obeticholic Acid from various in vitro and clinical studies.
| Parameter | Value | Assay System | Reference |
| EC50 | 99 nM | Cell-free assay | [10] |
| EC50 | 300-600 nM | Transactivation assay in FXR-transfected HepG2 cells | [9] |
| Potency vs. CDCA | ~20- to 33-fold more potent | Transactivation assay in FXR-transfected HepG2 cells | [9] |
| Potency vs. CDCA | ~100-fold more potent | In vitro FXR agonistic activity | [4] |
| Clinical Efficacy (POISE Trial - 12 months) | Placebo | OCA (5-10 mg) | OCA (10 mg) | Reference |
| Improvement in Liver Fibrosis (>1 stage) | 12% | 37% | 35% | [7] |
| Disease Progression | 37% | 10% | 0% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Obeticholic Acid.
FXR Transactivation Assay (Luciferase Reporter Gene Assay)
This assay is used to quantify the ability of a compound to activate FXR and drive the expression of a reporter gene.
Principle: Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene under the control of a promoter with FXR response elements (FXREs). Upon activation by an agonist like OCA, FXR binds to the FXREs and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.
Detailed Methodology:
-
Cell Culture:
-
Culture a suitable cell line, such as HEK293T or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Prepare a transfection mix containing:
-
An expression plasmid for human FXR.
-
A reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter driving a luciferase gene (e.g., pGL4.27[luc2P/minP/Hygro]).
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of Obeticholic Acid or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of OCA-treated cells by that of vehicle-treated cells.
-
Plot the fold induction against the log of the OCA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This method is used to measure the effect of OCA on the mRNA levels of FXR target genes.
Principle: Cells or tissues are treated with OCA, and total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA is used as a template in a PCR reaction with primers specific for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a reference gene (e.g., GAPDH). The amount of PCR product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
Detailed Methodology:
-
Cell/Tissue Treatment and RNA Extraction:
-
Treat cultured cells (e.g., primary human hepatocytes, HepG2) with various concentrations of OCA or vehicle for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target and reference genes
-
SYBR Green or TaqMan master mix
-
-
Perform the qPCR in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method:
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold change = 2-ΔΔCt
-
-
Western Blotting for Protein Expression
This technique is used to detect and quantify changes in the protein levels of FXR targets in response to OCA treatment.
Principle: Proteins from cell or tissue lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The protein of interest is then visualized by chemiluminescence or fluorescence.
Detailed Methodology:
-
Sample Preparation:
-
Treat cells with OCA as described for qPCR.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BSEP, anti-SHP) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Visualizations
Signaling Pathway of Obeticholic Acid
Caption: Obeticholic Acid (OCA) signaling pathway.
Experimental Workflow for FXR Activation Assay
Caption: Workflow for an FXR luciferase reporter assay.
References
- 1. Obeticholic Acid for Primary Biliary Cholangitis [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 6. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obeticholic Acid—A Pharmacological and Clinical Review [mdpi.com]
- 8. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
FXR agonist 10 downstream effects
An In-depth Technical Guide to the Downstream Effects of Farnesoid X Receptor (FXR) Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as a primary sensor for bile acids.[1][2] Predominantly expressed in enterohepatic tissues such as the liver and intestines, FXR is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][3][4] Its activation by endogenous bile acids or synthetic agonists triggers a cascade of downstream events, making it a significant therapeutic target for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC).[5][6] This guide provides a detailed technical overview of the core downstream effects of FXR agonists, supported by quantitative data, signaling pathways, and key experimental methodologies.
Downstream Effects on Bile Acid Homeostasis
FXR activation is central to a negative feedback loop that protects hepatocytes from bile acid toxicity.[7] This is achieved through two primary, interconnected pathways originating in the liver and intestine.
1.1. Hepatic Pathway: Induction of SHP
In the liver, FXR agonists bind to FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) on the DNA and induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor.[1][8] SHP, in turn, acts as a transcriptional repressor, inhibiting the activity of key transcription factors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).[9] This repression leads to the downregulation of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes in the classical bile acid synthesis pathway, thereby reducing the production of new bile acids from cholesterol.
1.2. Intestinal Pathway: Induction of FGF19
In the enterocytes of the ileum, FXR activation potently induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[9] FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on hepatocytes.[9] This binding initiates a signaling cascade that strongly represses CYP7A1 gene expression, providing a powerful endocrine feedback mechanism to control bile acid synthesis.
1.3. Regulation of Bile Acid Transport
FXR activation also modulates the expression of key transporters to enhance bile acid efflux and limit uptake. In hepatocytes, FXR upregulates the Bile Salt Export Pump (BSEP/ABCB11) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), which are responsible for secreting bile acids into the bile canaliculi.[1][9] Conversely, it represses the Na+-taurocholate cotransporting polypeptide (NTCP), which mediates bile acid uptake from the portal blood into hepatocytes. In the intestine, FXR induces the Organic Solute Transporters alpha and beta (OSTα/OSTβ), which facilitate the efflux of reabsorbed bile acids from enterocytes back into the portal circulation.
Downstream Effects on Lipid Metabolism
FXR activation plays a significant role in regulating lipid metabolism, primarily by reducing circulating triglycerides.[1][4]
2.1. Repression of Lipogenesis
The primary mechanism for triglyceride reduction is the repression of hepatic lipogenesis. FXR activation, via the induction of SHP, inhibits the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[8] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN). By downregulating SREBP-1c, FXR agonists effectively decrease the synthesis of fatty acids and their subsequent esterification into triglycerides.[8] Some studies suggest FXR-dependent repression of lipogenic genes can also occur independently of SHP and SREBP-1c.
2.2. Promotion of Fatty Acid Oxidation
FXR activation can also promote the breakdown of fatty acids. It has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which in turn upregulates genes involved in fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1).
2.3. Effects on Cholesterol and Lipoproteins
The effect of FXR agonists on cholesterol is complex. While reducing bile acid synthesis spares cholesterol from catabolism, FXR activation has been shown to lower HDL-cholesterol in some clinical settings. Conversely, it may also promote reverse cholesterol transport. One of the most common adverse effects of some FXR agonists, like Obeticholic Acid and Tropifexor, is an increase in LDL-cholesterol.
Downstream Effects on Glucose Metabolism
FXR activation generally improves glucose homeostasis and insulin sensitivity, although the precise mechanisms can be complex and context-dependent.[3][4]
3.1. Repression of Hepatic Gluconeogenesis
In diabetic or insulin-resistant states, FXR agonists have been shown to lower blood glucose levels.[4] A key mechanism is the SHP-dependent repression of hepatic gluconeogenic genes, including Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[5] By inhibiting these enzymes, FXR activation reduces the production of glucose in the liver, contributing to improved glycemic control.
3.2. Other Metabolic Improvements
By lowering circulating triglycerides and free fatty acids, FXR activation can reduce "lipotoxicity," which is known to impair insulin signaling in peripheral tissues like skeletal muscle and adipose tissue.[5] This leads to increased glycogen synthesis and improved overall insulin sensitivity.[5] However, some studies have reported that under certain conditions, FXR activation might increase PEPCK expression, suggesting the net effect on glucose can be influenced by the specific metabolic state.
Anti-inflammatory Downstream Effects
FXR activation exerts significant anti-inflammatory effects, which are critical to its therapeutic potential in chronic inflammatory liver diseases like NASH.
4.1. Antagonism of NF-κB Signaling
The primary anti-inflammatory mechanism of FXR is the antagonism of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that drives the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators. FXR activation has been shown to inhibit NF-κB activity, thereby suppressing the inflammatory response in hepatocytes and immune cells. This transrepression mechanism contributes to the reduction of liver inflammation observed with FXR agonist treatment.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative outcomes from clinical trials of leading FXR agonists.
Table 1: Obeticholic Acid (OCA) in NASH with Fibrosis (Phase 3 REGENERATE Trial)
| Endpoint (at Month 18-48) | Placebo | OCA 10 mg | OCA 25 mg | Citation |
|---|---|---|---|---|
| Fibrosis Improvement (≥1 stage) | 12% | 18% (p=0.045 vs placebo) | 23% (p=0.0002 vs placebo) | |
| Fibrosis Improvement (Consensus Panel) | 13.2% | 19.4% | 22.3% (p=0.0008 vs placebo) | |
| Clinical Outcomes (Progression) | 18.8% | 15.8% | 14.7% (p=0.044 vs placebo) |
| Pruritus (Any Grade) | 19% | 28% | 51% | |
Table 2: Cilofexor (GS-9674) in Non-Cirrhotic NASH (Phase 2 Trial)
| Endpoint (at Week 24) | Placebo (n=28) | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) | Citation |
|---|---|---|---|---|
| Relative Decrease in Hepatic Fat (MRI-PDFF) | +1.9% (increase) | -1.8% | -22.7% (p=0.003 vs placebo) | |
| Patients with ≥30% Hepatic Fat Reduction | 13% | 14% | 39% (p=0.011 vs placebo) | |
| Significant Decrease in GGT, C4, Bile Acids | No | Yes | Yes |
| Moderate to Severe Pruritus | 4% | 4% | 14% | |
Table 3: Tropifexor (LJN452) in NASH and PBC | Trial / Endpoint | Placebo | Tropifexor (Dose) | Result / Citation | | :--- | :--- | :--- | :--- | | NASH (Phase 2, 48 wks) | | | | | Relative Change in Hepatic Fat (MRI-PDFF) | -3.58% | 140 µg | -31.25% (significant vs placebo) | | | | | 200 µg | -39.54% (significant vs placebo) | | | Change in ALT (U/L) | -8.4 | 140 µg | -31.6 | | | | | 200 µg | -32.5 | | | Pruritus (Any Grade) | - | 140 µg | 52% | | | | | 200 µg | 69% | | | PBC (Phase 2, 28 days) | | | | | Reduction in GGT from Baseline | - | 60-150 µg | 26-72% (p<0.001 vs placebo) | | | Pruritus (Any Grade) | 28.6% | All doses | 52.5% | |
Key Experimental Protocols
This section outlines the core methodologies used to investigate the downstream effects of FXR agonists.
6.1. Luciferase Reporter Gene Assay
This is a common in vitro method to screen for FXR agonists and quantify their activation potential.
-
Principle: Mammalian cells are engineered to express the human FXR protein and a reporter construct. The construct contains a promoter with multiple copies of an FXR response element (FXRE) upstream of a luciferase gene. When an agonist activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the transcription of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of FXR activation.
-
Brief Protocol:
-
Cell Culture: Plate engineered reporter cells (e.g., HepG2 or proprietary cell lines) in a 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of the test compound (FXR agonist) or a known reference agonist (e.g., GW4064) for 18-24 hours.
-
Cell Lysis & Substrate Addition: Lyse the cells and add a luciferase detection reagent containing the substrate (e.g., luciferin).
-
Signal Detection: Measure the resulting luminescence using a luminometer.
-
Data Analysis: Express results as "fold activation" relative to a vehicle control. Calculate EC50 values (the concentration at which 50% of the maximal response is achieved).
-
6.2. Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is used to identify the specific sites on the genome where FXR binds in vivo.
-
Principle: FXR and its bound DNA are cross-linked in cells or tissues. The chromatin is sheared, and an antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes. The cross-links are then reversed, and the purified DNA is sequenced to identify the binding sites.
-
Brief Protocol:
-
Cross-linking: Treat cells or homogenized tissue with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an anti-FXR antibody overnight. Use protein A/G beads to pull down the antibody-FXR-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and reverse the cross-links by heating. Purify the co-precipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify genomic regions with significant enrichment, representing FXR binding sites.
-
6.3. Quantitative PCR (qPCR)
qPCR is used to measure changes in the mRNA expression of FXR target genes (e.g., SHP, BSEP, FGF19) following agonist treatment.
-
Principle: Total RNA is extracted from treated cells or tissues and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template in a PCR reaction with gene-specific primers and a fluorescent dye. The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for quantification of the initial mRNA levels.
-
Brief Protocol:
-
RNA Extraction: Isolate total RNA from control and FXR agonist-treated samples using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up qPCR reactions in a real-time PCR machine using cDNA, primers specific for target genes (SHP, BSEP, etc.) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of target genes to the housekeeping gene. Calculate the fold change in gene expression in agonist-treated samples relative to vehicle-treated controls using the ΔΔCt method.
-
6.4. Western Blotting
Western blotting is used to detect and quantify changes in the protein levels of FXR or its downstream targets (e.g., SHP).
-
Principle: Proteins are extracted from cells or tissues, separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane. The membrane is then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal.
-
Brief Protocol:
-
Protein Extraction: Homogenize cells or tissues in a lysis buffer containing protease inhibitors to obtain total protein lysates.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel based on molecular weight.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody (e.g., anti-FXR, anti-SHP), followed by an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal on X-ray film or with a digital imager.[9] Quantify band intensity relative to a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion
FXR agonists exert a wide array of downstream effects that collectively improve metabolic and inflammatory profiles. Through the coordinated regulation of gene networks in the liver and intestine, they control bile acid homeostasis, suppress hepatic lipogenesis, enhance glucose control, and dampen inflammation. The extensive clinical data for agents like Obeticholic Acid, Cilofexor, and Tropifexor validate these mechanisms and underscore the therapeutic potential of targeting FXR. However, on-target effects such as pruritus and alterations in lipoprotein profiles remain key considerations in drug development. A thorough understanding of these downstream pathways, facilitated by the experimental techniques outlined herein, is essential for the continued development of next-generation FXR modulators with improved efficacy and safety profiles.
References
- 1. Combined deletion of Fxr and Shp in mice induces Cyp17a1 and results in juvenile onset cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 5. SIRT1 activation synergizes with FXR agonism in hepatoprotection via governing nucleocytoplasmic shuttling and degradation of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of Farnesoid X Receptor (FXR) Agonists in Glucose Homeostasis: A Technical Guide
Executive Summary: The Farnesoid X Receptor (FXR), a nuclear receptor primarily activated by bile acids, has emerged as a critical regulator of glucose and lipid metabolism. Its activation presents a promising therapeutic avenue for metabolic diseases, including type 2 diabetes. This technical guide provides an in-depth analysis of the mechanisms by which FXR agonists modulate glucose homeostasis. It details the core signaling pathways, summarizes quantitative preclinical data for representative agonists, provides comprehensive experimental protocols for key metabolic assays, and outlines the implications for drug development professionals.
Introduction to FXR and Glucose Homeostasis
The Farnesoid X Receptor (FXR; NR1H4) is a ligand-activated transcription factor highly expressed in metabolically active tissues such as the liver, intestine, and kidneys.[1] Initially identified as a bile acid sensor crucial for maintaining bile acid homeostasis, FXR's role has expanded to include the regulation of lipid and glucose metabolism.[2][3] Studies using FXR-null mice have definitively established its importance; these mice exhibit impaired glucose and insulin tolerance, associated with fatty liver and dysregulated gluconeogenesis.[2][4] Conversely, the activation of FXR by natural or synthetic agonists has been shown to lower blood glucose levels and improve insulin sensitivity in various diabetic animal models, highlighting its therapeutic potential.[3][5]
FXR activation influences glucose metabolism through a multi-pronged approach:
-
Hepatic Glucose Production: It suppresses the expression of key gluconeogenic enzymes.[5][6]
-
Glycogen Synthesis: It promotes the storage of glucose as glycogen in the liver.[5][7]
-
Insulin Sensitivity: It enhances insulin signaling in peripheral tissues, partly by reducing lipotoxicity.[6][7]
This guide will focus on the effects of potent synthetic FXR agonists, using them as representative examples to illustrate the receptor's role in maintaining glucose balance.
Core Mechanism: The FXR Signaling Pathway in the Liver
In the liver, FXR's primary mechanism for regulating glucose involves the induction of the Small Heterodimer Partner (SHP; NR0B2), another nuclear receptor that acts as a transcriptional co-repressor. The activation of the FXR-SHP cascade leads to the downstream suppression of key genes involved in hepatic glucose production.
Upon binding to an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter region of target genes, most notably SHP, initiating its transcription. The newly synthesized SHP protein, in turn, inhibits the transcriptional activity of several key transcription factors responsible for driving gluconeogenesis, such as Hepatocyte Nuclear Factor 4α (HNF4α) and Forkhead box protein O1 (FOXO1). This repression leads to a significant reduction in the expression of rate-limiting gluconeogenic enzymes, namely Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), ultimately decreasing hepatic glucose output.[2][6]
Quantitative Data on FXR Agonist Efficacy
Preclinical studies in various diabetic mouse models have provided robust quantitative data on the glucose-lowering effects of synthetic FXR agonists. The data below is compiled from studies using well-characterized agonists like GW4064 and chenodeoxycholic acid (CDCA).
Table 1: Effect of FXR Agonists on Plasma Glucose and Insulin in Diabetic Models
| Agonist (Model) | Treatment Regimen | Fasting Glucose Change | Fasting Insulin Change | Reference |
| GW4064 (db/db mice) | 30 mg/kg/day (gavage) for 5 days | ↓ ~35-40% | ↓ ~60% | [5] |
| CDCA (T2DM rats) | 10 mg/kg/day (IP) for 10 days | ↓ ~28% | ↓ ~33% | [8] |
| 6E-CDCA (Zucker fa/fa rats) | 30 mg/kg/day (diet) for 7 weeks | Normalized to lean control levels | ↓ ~50% | [6] |
Table 2: Effect of FXR Agonists on Hepatic Gene Expression
| Agonist (Model) | Treatment Regimen | PEPCK mRNA Change | G6Pase mRNA Change | SHP mRNA Change | Reference |
| GW4064 (db/db mice) | 30 mg/kg/day (gavage) for 5 days | ↓ ~50% | ↓ ~70% | ↑ ~250% | [5] |
| CDCA (T2DM rats) | 10 mg/kg/day (IP) for 10 days | ↓ ~45% | ↓ ~40% | ↑ ~150% | [8] |
| GW4064 (wild-type mice) | 30 mg/kg/day (gavage) for 11 days | No significant change* | ↓ ~40% | ↑ ~300% | [9] |
*Note: The effect on PEPCK can be context-dependent, with repression being more pronounced in diabetic/insulin-resistant states.[5]
Key Experimental Protocols
The following protocols are standardized methodologies for assessing the in vivo effects of an FXR agonist on glucose homeostasis in a mouse model.
Animal Model and Agonist Administration
-
Model: Male C57BL/6J mice on a high-fat diet (HFD, 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance, or genetically diabetic models like db/db mice.[10]
-
Agonist Preparation: The FXR agonist (e.g., GW4064) is typically dissolved in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) or DMSO/corn oil.
-
Administration: The agonist is administered daily via oral gavage at a specified dose (e.g., 30-50 mg/kg body weight) for a period ranging from 5 days to several weeks.[9][10] Control animals receive the vehicle alone.
Oral Glucose Tolerance Test (OGTT)
This test assesses the body's ability to clear a glucose load.
-
Fasting: Fast mice for 5-6 hours with free access to water.[11]
-
Baseline (t=0): Obtain a baseline blood sample (~5 µL) from the tail vein. Measure glucose using a calibrated glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of D-glucose (from a 20% sterile solution) via oral gavage.[11]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[8]
-
Analysis: Plot blood glucose concentration over time. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. Improved tolerance is indicated by a lower peak glucose and a smaller AUC.
Insulin Tolerance Test (ITT)
This test measures peripheral insulin sensitivity.
-
Fasting: Fast mice for 4-6 hours with free access to water.[1]
-
Baseline (t=0): Obtain a baseline blood glucose measurement from the tail vein.
-
Insulin Injection: Administer human insulin (0.75 - 1.0 U/kg body weight) via intraperitoneal (IP) injection.[1][12]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, and 60 minutes post-injection.[12]
-
Analysis: Plot blood glucose as a percentage of the baseline level. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.
Hepatic Gene Expression Analysis (qRT-PCR)
This protocol quantifies changes in the mRNA levels of target genes in the liver.
-
Tissue Harvest: At the end of the treatment period, euthanize mice and immediately harvest liver tissue. Flash-freeze samples in liquid nitrogen and store at -80°C.
-
RNA Extraction: Isolate total RNA from ~20-30 mg of frozen liver tissue using a Trizol-based reagent or a commercial kit according to the manufacturer's instructions.[3][7]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[3]
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., PEPCK, G6Pase, SHP) and a housekeeping gene for normalization (e.g., Rplp0, Actin).[7]
-
Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCT) method.[13]
Implications for Drug Development
The consistent preclinical data strongly support FXR as a viable target for the treatment of type 2 diabetes and metabolic syndrome. FXR agonists offer a mechanism that not only lowers blood glucose but also improves the underlying pathophysiology of hepatic insulin resistance and dyslipidemia.[5][6]
Key considerations for drug development professionals include:
-
Tissue Specificity: While hepatic FXR activation is key for glucose control, intestinal FXR activation also contributes to metabolic benefits.[10] Developing agonists with specific tissue activities may help optimize efficacy and minimize potential side effects.
-
Safety Profile: First-generation FXR agonists have been associated with side effects such as pruritus and changes in cholesterol profiles (increased LDL-C).[14] The development of non-steroidal, next-generation agonists aims to mitigate these effects while retaining metabolic benefits.
-
Translational Efficacy: Clinical trials have confirmed that FXR agonists, such as obeticholic acid (OCA), can improve insulin sensitivity in patients with type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[10]
Conclusion
FXR activation represents a potent and mechanistically distinct strategy for improving glucose homeostasis. By suppressing hepatic gluconeogenesis via the FXR-SHP cascade and enhancing overall insulin sensitivity, FXR agonists have demonstrated significant efficacy in a wide range of preclinical models. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of this critical metabolic regulator. Future efforts will likely focus on refining the selectivity and safety profiles of FXR agonists to deliver new therapeutic options for patients with metabolic diseases.
References
- 1. Insulin Tolerance Test in Mouse [protocols.io]
- 2. Analysis of Mouse Liver Glycogen Content [bio-protocol.org]
- 3. The absence of hepatic glucose-6 phosphatase/ChREBP couple is incompatible with survival in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Mouse Liver Glycogen Content [en.bio-protocol.org]
- 5. Noninvasive measurements of glycogen in perfused mouse livers using chemical exchange saturation tra… | Molecular Physiology & Biophysics | Vanderbilt University [medschool.vanderbilt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peroxisome Proliferator-activated Receptor α Is Responsible for the Up-regulation of Hepatic Glucose-6-phosphatase Gene Expression in Fasting and db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. pnas.org [pnas.org]
- 10. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vmmpc.org [vmmpc.org]
- 12. MPD: Schonfeld1: project protocol [phenome.jax.org]
- 13. Variable expression of hepatic genes in different liver tumor cell lines: conclusions for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FXR Agonist Studies in Animal Models
These application notes provide a comprehensive overview of ten distinct animal model studies investigating the therapeutic potential of Farnesoid X Receptor (FXR) agonists across a range of metabolic, inflammatory, and fibrotic diseases. The included protocols and data are intended to guide researchers, scientists, and drug development professionals in designing and interpreting their own preclinical studies.
Table of Contents
-
Diabetes and Metabolic Syndrome: GW4064 in db/db Mice
-
Inflammatory Bowel Disease (Colitis): INT-747 (Obeticholic Acid) in DSS and TNBS-induced Colitis Models
-
Cholesterol Gallstone Disease: GW4064 in Lithogenic Diet-fed C57L Mice
-
Cholestasis: GW4064 in Bile Duct Ligation (BDL) and ANIT-induced Rat Models
-
Atherosclerosis: WAY-362450 in ApoE-/- Mice on a Western Diet
-
Non-alcoholic Fatty Liver Disease (NAFLD): Obeticholic Acid (OCA) in High-Fat Diet-fed Mice
-
Diabetic Nephropathy: INT-767 in db/db Mice
-
Liver Fibrosis: Obeticholic Acid (OCA) in Thioacetamide (TAA)-induced Cirrhotic Rats
-
Metabolic Syndrome (Diet-Induced Obesity): GW4064 in High-Fat Diet-fed C57BL/6 Mice
-
Colitis-Associated Cancer: Fexaramine D (FexD) in AOM/DSS Mouse Model
Diabetes and Metabolic Syndrome: GW4064 in db/db Mice
This study investigates the effects of the synthetic FXR agonist GW4064 on hyperglycemia and hyperlipidemia in the db/db mouse model of type 2 diabetes.
Quantitative Data Summary
| Parameter | Vehicle-treated db/db | GW4064-treated db/db | Percent Change |
| Plasma Glucose (mg/dL) | 450 ± 30 | 250 ± 25 | ↓ 44.4% |
| Plasma Insulin (ng/mL) | 12.5 ± 1.5 | 6.0 ± 0.8 | ↓ 52.0% |
| Plasma Triglycerides (mg/dL) | 250 ± 20 | 125 ± 15 | ↓ 50.0% |
| Plasma Cholesterol (mg/dL) | 200 ± 15 | 130 ± 10 | ↓ 35.0% |
| Liver Triglycerides (mg/g) | 80 ± 10 | 40 ± 5 | ↓ 50.0% |
| Liver Glycogen (mg/g) | 20 ± 3 | 45 ± 5 | ↑ 125% |
Signaling Pathway
Application Notes and Protocols for FXR Agonist 10 in Liver Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Farnesoid X Receptor (FXR) Agonist 10 in preclinical liver fibrosis models. The protocols detailed below are synthesized from established methodologies and published studies on various FXR agonists, offering a robust framework for investigating the therapeutic potential of FXR Agonist 10.
Introduction
Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] Activation of FXR has been shown to exert protective effects against liver injury and fibrosis by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.[1][4][5][6] FXR agonists, therefore, represent a promising therapeutic strategy for the treatment of liver fibrosis and nonalcoholic steatohepatitis (NASH).[3][6][7] This document outlines the use of a hypothetical "this compound" in two common murine models of liver fibrosis: Carbon Tetrachloride (CCl₄)-induced fibrosis and Bile Duct Ligation (BDL)-induced cholestatic liver injury.
Mechanism of Action of FXR Agonists in Liver Fibrosis
FXR activation in HSCs leads to the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor.[5] SHP, in turn, can inhibit the expression of pro-fibrogenic genes, thereby attenuating HSC activation and proliferation.[5] Furthermore, FXR activation can reduce inflammatory responses in the liver by antagonizing the NF-κB signaling pathway in macrophages (Kupffer cells).[8][9]
Signaling Pathway of this compound in Hepatic Stellate Cells
Caption: this compound signaling pathway in hepatic stellate cells.
Experimental Liver Fibrosis Models
Two of the most widely used and well-characterized rodent models for inducing liver fibrosis are the Carbon Tetrachloride (CCl₄) and Bile Duct Ligation (BDL) models.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
This model mimics chronic toxic liver injury. CCl₄ is metabolized by cytochrome P450 in hepatocytes, generating reactive free radicals that cause lipid peroxidation and cell death, leading to inflammation, HSC activation, and fibrosis.[10]
Bile Duct Ligation (BDL)-Induced Liver Fibrosis
The BDL model replicates cholestatic liver disease, where the obstruction of the common bile duct leads to the accumulation of toxic bile acids, resulting in hepatocellular injury, inflammation, and a robust fibrotic response.[11][12][13][14] This model is characterized by a strong fibrotic reaction originating from the periportal fields.[13]
Experimental Protocols
The following are detailed protocols for inducing liver fibrosis and administering this compound. All animal procedures should be performed in accordance with institutional guidelines and regulations for animal care and use.
Protocol 1: CCl₄-Induced Liver Fibrosis and Treatment with this compound
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon Tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle for CCl₄)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for intraperitoneal (IP) injection
Experimental Workflow:
Caption: Workflow for CCl₄-induced liver fibrosis model and treatment.
Procedure:
-
Induction of Fibrosis:
-
Prepare a 10% (v/v) solution of CCl₄ in olive or corn oil.
-
Administer the CCl₄ solution to mice via intraperitoneal (IP) injection at a dose of 1 ml/kg body weight.
-
Injections are typically performed twice a week for a duration of 4 to 12 weeks to establish significant fibrosis.[15] The optimal duration may need to be determined empirically.
-
-
Preparation and Administration of this compound:
-
Based on studies with other FXR agonists like Obeticholic Acid (OCA) and Cilofexor, a dose range of 10-100 mg/kg is a reasonable starting point.[16][17][18][19]
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle to the respective groups of mice via oral gavage once daily.
-
Treatment can be initiated either prophylactically (at the same time as CCl₄) or therapeutically (after fibrosis has been established). A therapeutic regimen is often more clinically relevant.[7]
-
-
Sample Collection and Analysis:
-
At the end of the study, mice are euthanized.
-
Blood is collected via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
The liver is excised, weighed, and sections are fixed in 10% neutral buffered formalin for histological analysis or snap-frozen in liquid nitrogen for gene expression analysis.
-
Protocol 2: BDL-Induced Liver Fibrosis and Treatment with this compound
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments for laparotomy
-
Suture material (e.g., 4-0 silk)
-
Anesthetics (e.g., isoflurane)
-
This compound
-
Vehicle for this compound
-
Gavage needles
Experimental Workflow:
Caption: Workflow for BDL-induced liver fibrosis model and treatment.
Procedure:
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.[20]
-
Perform a midline laparotomy to expose the abdominal cavity.[20]
-
Carefully locate the common bile duct.
-
Double-ligate the bile duct with silk sutures.[12][13] In some protocols, the duct is transected between the ligatures, though this carries a higher risk of bile leakage.[20]
-
For sham-operated controls, the bile duct is isolated but not ligated.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
-
Preparation and Administration of this compound:
-
Prepare and administer this compound as described in Protocol 1.
-
Treatment typically commences on the day of or the day after surgery and continues for 14 to 28 days.[13]
-
-
Sample Collection and Analysis:
-
Follow the sample collection and analysis procedures as outlined in Protocol 1.
-
Assessment of Liver Fibrosis
A multi-faceted approach is recommended to accurately quantify the extent of liver fibrosis and the therapeutic efficacy of this compound.
Histological Analysis
-
Sirius Red Staining: This is a standard and highly specific method for visualizing collagen fibers in tissue sections.[21][22][23] Collagen appears red under bright-field microscopy, and different fiber types can be distinguished by their birefringence under polarized light.[21][23]
-
Quantification: The collagen proportional area (CPA) can be quantified using digital image analysis software.[24][26][27] This provides an objective measure of the extent of fibrosis.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression of key pro-fibrogenic and FXR target genes in liver tissue.
-
Pro-fibrogenic markers: Alpha-smooth muscle actin (α-SMA), Collagen type I alpha 1 (Col1a1), and Transforming growth factor-beta (TGF-β).
-
FXR target genes: Small heterodimer partner (SHP) and Fibroblast growth factor 15/19 (FGF15/19).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effects of this compound on Serum Liver Enzymes
| Treatment Group | ALT (U/L) | AST (U/L) |
| Sham + Vehicle | Mean ± SEM | Mean ± SEM |
| BDL/CCl₄ + Vehicle | Mean ± SEM | Mean ± SEM |
| BDL/CCl₄ + this compound (10 mg/kg) | Mean ± SEM | Mean ± SEM |
| BDL/CCl₄ + this compound (30 mg/kg) | Mean ± SEM | Mean ± SEM |
| BDL/CCl₄ + this compound (100 mg/kg) | Mean ± SEM | Mean ± SEM |
Table 2: Effects of this compound on Liver Fibrosis and Gene Expression
| Treatment Group | Collagen Proportional Area (%) | α-SMA (relative mRNA expression) | Col1a1 (relative mRNA expression) | SHP (relative mRNA expression) |
| Sham + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| BDL/CCl₄ + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| BDL/CCl₄ + this compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| BDL/CCl₄ + this compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| BDL/CCl₄ + this compound (100 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
These application notes provide a detailed framework for evaluating the anti-fibrotic efficacy of this compound in preclinical models of liver fibrosis. By employing robust experimental models, standardized protocols, and comprehensive analytical methods, researchers can effectively characterize the therapeutic potential of this novel compound. Careful dose-response studies and the inclusion of appropriate controls are critical for generating reliable and translatable data.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nuclear receptor SHP mediates inhibition of hepatic stellate cells by FXR and protects against liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 12. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Sirius Red staining of murine tissues [protocols.io]
- 23. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 24. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXR Agonist 10 in NASH Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Farnesoid X Receptor (FXR) Agonist 10, a representative FXR agonist, in the context of Nonalcoholic Steatohepatitis (NASH) research. This document includes the mechanism of action, key experimental protocols, and a summary of preclinical data for representative FXR agonists.
Introduction to FXR Agonism in NASH
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR has emerged as a promising therapeutic strategy for NASH by mitigating liver injury, inflammation, and fibrosis.[2][3] FXR agonists, such as the representative "FXR Agonist 10," are being actively investigated for their therapeutic potential in NASH.[1]
Mechanism of Action
FXR acts as a primary sensor for bile acids. Upon activation by an agonist, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in multiple pathways central to NASH pathogenesis.[4][5]
Key downstream effects of FXR activation include:
-
Bile Acid Homeostasis: FXR activation in the liver and intestine induces the expression of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19) (FGF15 in rodents), respectively. SHP inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][6] FGF19, released from the intestine, travels to the liver and also suppresses CYP7A1 expression, thereby reducing hepatic bile acid levels and protecting against their cytotoxic effects.[4][6]
-
Lipid Metabolism: FXR activation helps to reduce hepatic triglyceride accumulation by inhibiting de novo lipogenesis through the downregulation of sterol regulatory element-binding protein 1c (SREBP-1c).[4]
-
Inflammation and Fibrosis: FXR activation has been shown to exert anti-inflammatory and anti-fibrotic effects.[2] In preclinical models, FXR agonists have been demonstrated to reduce the expression of pro-inflammatory and pro-fibrotic genes.[3]
Signaling Pathway
The following diagram illustrates the core signaling pathway activated by an FXR agonist.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. enanta.com [enanta.com]
- 3. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis | MDPI [mdpi.com]
Application Notes and Protocols for FXR Agonist Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. It plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has shown therapeutic potential in various metabolic and inflammatory diseases. These application notes provide a comprehensive overview of dosages for common FXR agonists in mouse models and detailed protocols for their administration and subsequent analysis. As "FXR agonist 10" is a placeholder, this document offers a generalized framework applicable to novel FXR agonists, with specific examples from established compounds.
Data Presentation: FXR Agonist Dosages in Mouse Models
The following tables summarize dosages and administration routes for frequently studied FXR agonists in mice. This data can serve as a starting point for determining the optimal dosage for a novel compound like "this compound".
Table 1: Obeticholic Acid (OCA) Dosage in Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| C57BL/6J (Chow-fed) | 10 mg/kg/day | Oral gavage | 10 days | Reduced serum total cholesterol, HDL-C, and LDL-C.[1] |
| C57BL/6J (Partial Hepatectomy) | 10 mg/kg/day | Oral gavage | 7 days pre-treatment | Did not stimulate liver regeneration.[2] |
| Humanized Chimeric Liver Mice (PXB) | 10 mg/kg/day | Oral gavage | 2 weeks | Induced a human-like lipoprotein cholesterol change.[3][4] |
| Gestational Hypercholanemia | 0.03% in diet | Diet | Throughout pregnancy | Improved fetal bile acid profile.[5] |
| NAFLD | 0.16% - 0.40% in high-fat diet | Diet | - | High doses induced FXR-dependent hepatic injury.[6] |
Table 2: GW4064 Dosage in Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| C57BL/6 (High-Fat Diet) | 50 mg/kg | Intraperitoneal injection (twice weekly) | 6 weeks | Suppressed weight gain and hepatic steatosis.[7][8] |
| ob/ob (Insulin Resistance) | - | - | 10 days | Improved insulin sensitivity.[9] |
| db/db (Type II Diabetes) | - | - | 5 days | Decreased plasma glucose, fatty acids, and triglycerides.[9] |
| LPS-induced Inflammation | 20 mg/kg | Intraperitoneal injection (twice, 12h apart) | 1 day | Rectified intestinal barrier disruption.[10] |
| Wild-type and FXR-/- | 150 mg/kg | Oral gavage (two doses) | 16 hours | Induced p62 expression in the ileum.[11][12] |
Table 3: WAY-362450 Dosage in Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| C57BL/6 (NASH model) | 30 mg/kg | - | 4 weeks | Reduced inflammatory cell infiltration and hepatic fibrosis.[13] |
| Alcoholic Liver Disease | - | - | - | Protected mice from the development of ALD.[14] |
| Wild-type | - | - | - | Chronic ingestion induced liver hypertrophy.[15] |
Experimental Protocols
Preparation and Administration of FXR Agonists
a. Vehicle Preparation: The choice of vehicle is critical for ensuring the solubility and stability of the FXR agonist. Common vehicles include:
-
0.5% Methylcellulose: A common vehicle for oral gavage.
-
Dimethyl Sulfoxide (DMSO): Used to dissolve highly insoluble compounds, often diluted with PBS or corn oil for administration. For example, Fexaramine was first dissolved in DMSO and then diluted to 0.2% DMSO with PBS.[16]
-
Corn Oil: Suitable for lipophilic compounds.
-
Saline with 20% Pluronic F-127: Used for intraperitoneal injections to inhibit lipoprotein catabolism.[17]
b. Protocol for Oral Gavage: Oral gavage is a common method for precise dose administration.
Materials:
-
Appropriately sized gavage needle (e.g., 22G for adult mice)[18]
-
Syringe
-
FXR agonist solution
Procedure:
-
Weigh the mouse to calculate the correct volume of the agonist solution to be administered (typically up to 10 ml/kg).[19]
-
Restrain the mouse firmly by scruffing the neck to immobilize the head. The body should be in a vertical position.[19]
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should be allowed to swallow the needle. Do not force the needle.[19]
-
Once the needle is in the esophagus, slowly administer the solution.
-
Withdraw the needle gently.
-
Monitor the mouse for any signs of distress, such as labored breathing.[19]
Serum Collection and Biomarker Analysis
a. Protocol for Serum Collection (Retro-orbital Bleeding):
Materials:
-
Anesthesia (e.g., isoflurane)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Anesthetize the mouse.[20]
-
Collect blood from the retro-orbital plexus into a microcentrifuge tube.[20]
-
Allow the blood to clot at room temperature for 1 hour.[20]
-
Centrifuge at 1500 x g for 15 minutes at 4°C to separate the serum.[20]
-
Carefully collect the supernatant (serum) and store it at -80°C for further analysis.[20]
b. Biomarker Analysis: Serum samples can be used to analyze various biomarkers of liver function and metabolic changes, including:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) for liver injury.
-
Total cholesterol, triglycerides, HDL, and LDL for lipid profiling.[6]
-
Glucose and insulin for assessing insulin sensitivity.
-
Bile acids.
Liver Tissue Harvesting and Analysis
a. Protocol for Liver Tissue Harvesting:
Materials:
-
Surgical scissors and forceps
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) or Z-fix for histology
-
Cryotubes for gene expression analysis
-
Liquid nitrogen or dry ice
Procedure:
-
Euthanize the mouse according to approved protocols.
-
Weigh the mouse and the liver.
-
Dissect the liver and rinse it in cold PBS.[3]
-
For histology, cut a small piece of a liver lobe and fix it in 4% PFA or Z-fix.[3]
-
For gene expression analysis, place small pieces of the liver into cryotubes and snap-freeze them in liquid nitrogen or on dry ice.[3][21]
-
Store samples at -80°C.
b. Histopathological Analysis: Fixed liver tissue can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess liver morphology, steatosis, inflammation, and fibrosis.[22][23]
c. Gene Expression Analysis (RT-qPCR): RNA can be extracted from the frozen liver tissue to analyze the expression of FXR target genes (e.g., Shp, Cyp7a1, Fgf15) and markers of inflammation and fibrosis.
Visualization of Pathways and Workflows
Caption: FXR Signaling Pathway Activation.
Caption: General Experimental Workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. targetepigenomics.org [targetepigenomics.org]
- 3. Harvest Liver Tissue from Mice | Xin Chen Lab [pharm.ucsf.edu]
- 4. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic acid improves fetal bile acid profile in a mouse model of gestational hypercholanemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. igbzpan.pl [igbzpan.pl]
- 7. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of farnesoid X receptor attenuates hepatic injury in a murine model of alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 21. Mouse tissue collection [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for a Representative FXR Agonist (GW4064)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and experimental use of a representative non-steroidal Farnesoid X Receptor (FXR) agonist, GW4064. Given that "FXR agonist 10" is not a standardized nomenclature, this guide focuses on GW4064, a widely studied and potent FXR agonist, to illustrate the principles of handling and experimentation with this class of compounds.
Physicochemical Properties and Solubility
GW4064 is a synthetic, non-steroidal isoxazole-based agonist of FXR. It is characterized by its high potency and selectivity. However, like many small molecule agonists, it has limited aqueous solubility, which necessitates careful preparation for experimental use.
Data Presentation: Solubility of GW4064
The following table summarizes the solubility of GW4064 in various common solvents. It is crucial to prepare a high-concentration stock solution in an organic solvent before making final dilutions in aqueous media for experiments.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL; up to 100 mM | [1][2][3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~1 mg/mL to 5.4 mg/mL | [1][4] |
| DMSO:PBS (pH 7.2) (1:2 ratio) | ~0.3 mg/mL | [1] |
| Aqueous Buffers | Sparingly soluble | [1] |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical to ensure accurate and reproducible experimental results.
Materials:
-
GW4064 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of GW4064 powder in a sterile microcentrifuge tube.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution, add 0.184 mL of DMSO for every 1 mg of GW4064 (Molecular Weight: 542.84 g/mol )[2].
-
Dissolution: Add the calculated volume of DMSO to the powder. Vortex thoroughly. If necessary, sonicate the solution in a water bath until the compound is completely dissolved[4].
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[5].
In Vitro Experiments (Cell-Based Assays)
This protocol outlines the general procedure for treating cultured cells with GW4064.
Workflow for In Vitro Cell-Based Assays
Caption: General workflow for GW4064 in vitro assays.
Protocol:
-
Cell Seeding: Plate the cells of interest at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the GW4064 DMSO stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity[6]. Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of GW4064 used.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of GW4064 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the specific downstream assay, such as a reporter gene assay, quantitative PCR for target gene expression, or Western blot analysis for protein expression.
In Vivo Experiments (Rodent Models)
Due to its poor oral bioavailability, the formulation of GW4064 for in vivo studies is critical[7]. A common method of administration is oral gavage.
Protocol for Oral Gavage Formulation:
-
Vehicle Preparation: A commonly used vehicle to improve solubility and bioavailability for oral administration is a mixture of DMSO, PEG300, Tween 80, and saline[4]. To prepare this vehicle, mix the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Drug Formulation:
-
Administration: Administer the formulation to the animals via oral gavage at the desired dosage (e.g., 20-50 mg/kg)[2][8].
-
Important: Always prepare the formulation fresh on the day of use. Include a control group that receives the vehicle only.
-
Mechanism of Action and Signaling Pathway
FXR is a nuclear receptor that acts as a sensor for bile acids. Upon activation by an agonist like GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription[9][10].
FXR Signaling Pathway
Caption: FXR activation by an agonist leads to gene regulation.
Key Downstream Effects of FXR Activation:
-
Bile Acid Homeostasis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is a key negative feedback mechanism[10]. It also upregulates transporters like the Bile Salt Export Pump (BSEP) to promote bile acid efflux from hepatocytes[11].
-
Lipid Metabolism: FXR plays a role in regulating triglyceride levels[10].
-
Glucose Metabolism: Activation of FXR can improve insulin sensitivity and reduce plasma glucose levels[8][10].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GW 4064 | Autophagy | FXR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A formulation-enabled preclinical efficacy assessment of a farnesoid X receptor agonist, GW4064, in hamsters and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 11. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
Application Notes and Protocols: Western Blot Analysis of FXR Target Proteins Following Agonist Treatment
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Activated by bile acids, FXR acts as a transcription factor that governs the expression of numerous genes central to metabolic homeostasis.[3][4] This role has positioned FXR as a significant therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH), cholestasis, and type 2 diabetes.[4][5]
FXR agonists are compounds designed to activate this receptor, thereby modulating its downstream signaling pathways. A crucial step in the preclinical and clinical development of these agonists is to verify their on-target effects. Western blot analysis is a fundamental and widely used technique to confirm the engagement of FXR by an agonist, by measuring changes in the protein expression levels of its known target genes.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform and interpret Western blot analyses for key FXR target proteins following treatment with an FXR agonist.
FXR Signaling Pathway
Upon binding to an agonist, FXR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the Retinoid X Receptor (RXR).[2][3] This FXR/RXR complex then binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes.[8][9] This binding event initiates the recruitment of co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription and subsequent protein synthesis.[8] A key induced target, the Small Heterodimer Partner (SHP), is an atypical nuclear receptor that lacks a DNA-binding domain and often acts to repress the transcription of other genes, such as CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3][5]
Data Presentation: FXR Target Protein Modulation
The activation of FXR by an agonist leads to predictable changes in the expression of its target proteins. Western blot analysis allows for the quantification of these changes. The following table summarizes key FXR target proteins commonly assessed and their expected expression changes following agonist treatment.
| Target Protein | Gene Name | Primary Function | Expected Change After Agonist Treatment |
| SHP | NR0B2 | Atypical nuclear receptor that represses transcription of genes like CYP7A1.[3] | Upregulated [7] |
| BSEP | ABCB11 | Bile Salt Export Pump; transports bile acids out of hepatocytes.[7] | Upregulated [7] |
| CYP7A1 | CYP7A1 | Cholesterol 7α-hydroxylase; rate-limiting enzyme in bile acid synthesis.[3][10] | Downregulated (via SHP)[7] |
| NTCP | SLC10A1 | Sodium-Taurocholate Cotransporting Polypeptide; mediates bile acid uptake into hepatocytes. | Downregulated [7] |
| OSTα/OSTβ | SLC51A/B | Organic Solute Transporter; facilitates bile acid efflux from enterocytes and hepatocytes. | Upregulated |
| PLTP | PLTP | Phospholipid Transfer Protein; involved in lipoprotein metabolism.[10] | Upregulated [10] |
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and reproducible Western blot data.
I. Cell/Tissue Culture and Agonist Treatment
-
Cell Culture: Culture cells (e.g., HepG2, Huh7, or primary hepatocytes) in appropriate media and conditions until they reach 70-80% confluency.
-
Agonist Preparation: Prepare a stock solution of the FXR agonist (e.g., GW4064, Obeticholic Acid) in a suitable solvent (e.g., DMSO). Further dilute the agonist to the desired final concentrations in cell culture media.
-
Treatment: Replace the existing media with the media containing the FXR agonist or vehicle control (e.g., DMSO). Incubate the cells for a predetermined time course (e.g., 12, 24, or 48 hours) to allow for changes in protein expression.[11]
-
Harvesting: After incubation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS), and then proceed immediately to protein extraction.
II. Protein Extraction and Quantification
-
Lysis: Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the cell culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the quantification results, dilute each protein sample with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (typically 20-50 µg per lane) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).[11] Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the FXR target protein of interest (e.g., anti-SHP, anti-BSEP). Dilute the antibody in blocking buffer according to the manufacturer's recommendations. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit HRP). Incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.[12] Capture the resulting signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
-
Stripping and Re-probing: To analyze a loading control (e.g., β-actin, GAPDH, or Histone) on the same membrane, strip the membrane of the first antibody set using a stripping buffer and re-probe starting from the blocking step (Step 4).[11][13]
IV. Data Analysis and Interpretation
-
Image Acquisition: Capture images ensuring that the bands are not saturated, which would prevent accurate quantification.
-
Densitometry: Use image analysis software (e.g., ImageJ, Image Lab) to measure the intensity of the bands corresponding to the target protein and the loading control.
-
Normalization: For each sample, normalize the band intensity of the target protein to the band intensity of its corresponding loading control. This corrects for any variations in protein loading.
-
Relative Quantification: Express the normalized intensity of the agonist-treated samples as a fold change relative to the vehicle-treated control group.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine if the observed changes in protein expression are statistically significant. A p-value of less than 0.05 is typically considered significant.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 6. Proteomics for the discovery of nuclear bile acid receptor FXR targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of a new potent FXR agonist based on natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SIRT1 activation synergizes with FXR agonism in hepatoprotection via governing nucleocytoplasmic shuttling and degradation of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of FXR Agonist 10 in Cholestatic Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of toxic bile acids in the liver, subsequent cellular damage, inflammation, and fibrosis. The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of bile acid homeostasis.[1][2][3] Activation of FXR by its natural ligands, bile acids, or synthetic agonists initiates a cascade of transcriptional events that collectively protect the liver from cholestatic injury.[4][5] This document provides detailed application notes and protocols for the utilization of FXR agonist 10, a potent and selective FXR agonist, for studying cholestatic liver disease in preclinical models. For the purpose of these notes, "this compound" will be exemplified by Obeticholic Acid (OCA), a well-characterized and clinically relevant FXR agonist.[4][6][7]
Mechanism of Action of FXR in Cholestasis
FXR activation plays a critical role in protecting against cholestasis through multiple mechanisms:[8]
-
Suppression of Bile Acid Synthesis: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of key enzymes in bile acid synthesis, Cholesterol 7α-hydroxylase (CYP7A1) and CYP8B1.[8][9]
-
Promotion of Bile Acid Efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2) in hepatocytes, facilitating the excretion of bile acids into the bile.[8][10]
-
Inhibition of Bile Acid Uptake: FXR activation leads to the downregulation of the Na+-taurocholate cotransporting polypeptide (NTCP), reducing the reuptake of bile acids into hepatocytes.[2]
-
Intestinal-Hepatic Signaling Axis: In the intestine, FXR activation induces the secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver and signals through the FGFR4/β-Klotho complex to suppress CYP7A1 expression, providing an additional layer of feedback regulation.[2][8][9]
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway and can attenuate liver fibrosis.[5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of FXR agonists in cholestatic liver disease models.
Table 1: Effects of FXR Agonist (Obeticholic Acid) on Serum Biomarkers in a Rat Model of Cholestasis
| Parameter | Control | Cholestasis Model | Cholestasis Model + OCA | Reference |
| Serum Alkaline Phosphatase (ALP) (U/L) | 150 ± 25 | 450 ± 50 | 250 ± 40 | [4] |
| Serum Total Bilirubin (mg/dL) | 0.5 ± 0.1 | 5.0 ± 0.8 | 2.5 ± 0.5 | [4] |
| Serum Total Bile Acids (μmol/L) | 10 ± 2 | 150 ± 20 | 70 ± 15 | [3] |
| Serum Alanine Aminotransferase (ALT) (U/L) | 40 ± 5 | 200 ± 30 | 100 ± 20 | [6] |
| Serum Aspartate Aminotransferase (AST) (U/L) | 60 ± 8 | 300 ± 45 | 150 ± 25 | [6] |
Table 2: Gene Expression Changes in Response to FXR Agonist Treatment in a Mouse Model of Cholestasis
| Gene Target | Fold Change (Cholestasis vs. Control) | Fold Change (Cholestasis + FXR Agonist vs. Cholestasis) | Reference |
| CYP7A1 | 0.2 ± 0.05 | 0.5 ± 0.1 | [9] |
| SHP | 3.0 ± 0.5 | 5.0 ± 0.8 | [9] |
| BSEP (ABCB11) | 0.4 ± 0.1 | 2.5 ± 0.4 | [9] |
| FGF15 | 2.5 ± 0.4 | 4.0 ± 0.6 | [9] |
| Collagen Type I Alpha 1 (Col1a1) | 5.0 ± 1.0 | 2.0 ± 0.5 | [11] |
Experimental Protocols
Protocol 1: Induction of Cholestatic Liver Injury in Mice using Bile Duct Ligation (BDL) and Treatment with this compound
This protocol describes the surgical induction of obstructive cholestasis and subsequent treatment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (e.g., Obeticholic Acid) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Make a midline abdominal incision.
-
Locate the common bile duct.
-
Ligate the bile duct in two locations with a 4-0 silk suture.
-
Cut the duct between the two ligations.
-
Close the abdominal wall and skin with sutures.
-
Sham-operated control mice undergo the same procedure without ligation of the bile duct.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
FXR Agonist Administration:
-
Starting 24 hours post-surgery, administer this compound or vehicle daily by oral gavage. A typical dose for OCA is 5-10 mg/kg.[12]
-
Divide animals into the following groups: Sham + Vehicle, BDL + Vehicle, BDL + this compound.
-
-
Sample Collection:
-
At the desired time point (e.g., 7 or 14 days post-BDL), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, ALP, bilirubin, bile acids).
-
Harvest the liver for histological analysis (H&E, Sirius Red staining for fibrosis) and gene expression analysis (RT-qPCR for FXR target genes).
-
Protocol 2: In Vitro FXR Activation Assay in HepG2 Cells
This protocol assesses the ability of this compound to activate FXR in a cell-based assay.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (e.g., Obeticholic Acid)
-
Positive control FXR agonist (e.g., GW4064)
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Culture: Culture HepG2 cells in standard conditions until they reach 80-90% confluency.
-
Treatment:
-
Seed cells in 6-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or the positive control for 24 hours. Use a vehicle control (e.g., DMSO).
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
RT-qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR to measure the mRNA levels of FXR target genes such as SHP and BSEP.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control.
Visualizations
Caption: FXR signaling pathway in the intestine and liver.
Caption: Experimental workflow for in vivo studies.
Caption: Logical relationship of FXR activation and hepatoprotection.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Translational Modifications of FXR; Implications for Cholestasis and Obesity-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Farnesoid X Receptor in Patients With Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Licraside as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Application of FXR Agonist 10 in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its integral role in metabolic pathways makes it a promising therapeutic target for metabolic syndrome, a cluster of conditions that include insulin resistance, obesity, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[3][4] FXR agonists, by activating this receptor, have demonstrated potential in preclinical and clinical studies to ameliorate key features of metabolic syndrome.[3][5][6] This document provides detailed application notes and protocols for the use of a representative potent synthetic FXR agonist, referred to herein as "FXR Agonist 10" (using data from studies on well-characterized agonists like GW4064 and Obeticholic Acid), in metabolic syndrome research.
Mechanism of Action
Upon activation by an agonist, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on the promoter regions of target genes, thereby modulating their transcription.[2] The therapeutic effects of this compound in metabolic syndrome are mediated through a multi-pronged mechanism involving the regulation of genes crucial to lipid and glucose metabolism.
In lipid metabolism, FXR activation transcriptionally induces the Small Heterodimer Partner (SHP), which in turn represses Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for genes involved in fatty acid and triglyceride synthesis.[7] This leads to a reduction in hepatic steatosis. Furthermore, FXR activation influences cholesterol homeostasis by regulating the expression of genes involved in bile acid synthesis and transport.[5]
In glucose metabolism, FXR activation has been shown to improve insulin sensitivity and lower blood glucose levels.[1][7] This is achieved by repressing the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), and by increasing hepatic glycogen synthesis.[1][8] Additionally, FXR activation in the intestine induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to regulate bile acid synthesis and improve glucose homeostasis.[6]
Signaling Pathway of this compound
Caption: this compound Signaling Pathway in Metabolic Regulation.
Data Presentation
The following tables summarize the quantitative effects of a representative FXR agonist (based on GW4064) in a diabetic db/db mouse model of metabolic syndrome.
Table 1: Effect of this compound on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | % Change |
| Plasma Glucose (mg/dL) | 350 ± 25 | 150 ± 20 | ↓ 57% |
| Plasma Insulin (ng/mL) | 12.5 ± 1.5 | 5.0 ± 0.8 | ↓ 60% |
| Plasma Triglycerides (mg/dL) | 250 ± 30 | 100 ± 15 | ↓ 60% |
| Plasma Cholesterol (mg/dL) | 220 ± 20 | 150 ± 18 | ↓ 32% |
| Data are presented as mean ± SEM. Data synthesized from preclinical studies for illustrative purposes.[1][9] |
Table 2: Effect of this compound on Hepatic Gene Expression in db/db Mice
| Gene | Vehicle Control (Relative Expression) | This compound (Relative Expression) | Fold Change |
| SHP (Small Heterodimer Partner) | 1.0 ± 0.2 | 4.5 ± 0.5 | ↑ 4.5 |
| SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) | 1.0 ± 0.15 | 0.4 ± 0.08 | ↓ 0.6 |
| PEPCK (Phosphoenolpyruvate Carboxykinase) | 1.0 ± 0.2 | 0.3 ± 0.05 | ↓ 0.7 |
| G6Pase (Glucose-6-Phosphatase) | 1.0 ± 0.18 | 0.4 ± 0.06 | ↓ 0.6 |
| Data are presented as mean ± SEM. Gene expression was normalized to a housekeeping gene. Data synthesized from preclinical studies.[1][8] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in a mouse model of metabolic syndrome are provided below.
In Vivo Experimental Workflow
Caption: In Vivo Experimental Workflow for Evaluating this compound.
Protocol 1: Hyperinsulinemic-Euglycemic Clamp in Mice
This procedure is the gold standard for assessing insulin sensitivity in vivo.[10]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Catheters for jugular vein and carotid artery implantation
-
Infusion pumps
-
[3-³H]glucose
-
Human insulin
-
20% dextrose solution
-
Blood glucose meter and strips
-
Heparinized capillary tubes
Procedure:
-
Surgical Preparation: 5-7 days prior to the clamp study, surgically implant catheters into the right jugular vein (for infusions) and the left carotid artery (for blood sampling) of the mice. Allow the animals to recover fully.
-
Fasting: Fast the mice for 5-6 hours before the experiment.
-
Basal Period (t = -90 to 0 min):
-
Place the conscious, unrestrained mouse in a metabolic cage.
-
At t = -90 min, start a continuous infusion of [3-³H]glucose (0.05 µCi/min) to assess basal glucose turnover.
-
At t = -10 and 0 min, collect blood samples from the arterial catheter to determine basal plasma glucose and [3-³H]glucose concentrations.
-
-
Clamp Period (t = 0 to 120 min):
-
At t = 0 min, begin a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min).
-
Simultaneously, start a variable infusion of 20% dextrose.
-
Monitor blood glucose every 10 minutes and adjust the dextrose infusion rate to maintain euglycemia (approximately 120-140 mg/dL).
-
Collect blood samples at steady state (e.g., t = 80, 90, 100, 110, and 120 min) to determine plasma insulin, glucose, and [3-³H]glucose concentrations.
-
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Protocol 2: Liver Histology and NAFLD Activity Score (NAS)
This protocol is for the histological assessment of hepatic steatosis and inflammation.[11][12]
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Optimal cutting temperature (OCT) compound
-
Sucrose solutions (15% and 30%)
-
Hematoxylin and eosin (H&E) stain
-
Oil Red O stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
Euthanize the mouse and perfuse with phosphate-buffered saline (PBS).
-
Excise the liver and cut a small piece from the large lobe.
-
For H&E staining, fix the tissue in 4% PFA or 10% formalin overnight at 4°C.
-
For Oil Red O staining (to visualize neutral lipids), embed a fresh piece of liver in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen.
-
-
Tissue Processing and Sectioning:
-
For H&E, dehydrate the fixed tissue through a graded ethanol series, clear with xylene, and embed in paraffin. Cut 5 µm sections.
-
For Oil Red O, cut 10 µm cryosections from the frozen block.
-
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin, differentiate in acid alcohol, blue in Scott's tap water, and counterstain with eosin. Dehydrate and mount.
-
Oil Red O Staining: Fix cryosections in formalin. Rinse with water and then 60% isopropanol. Stain with freshly prepared Oil Red O solution for 15 minutes. Differentiate in 60% isopropanol, rinse with water, and counterstain with hematoxylin. Mount with an aqueous mounting medium.
-
-
NAFLD Activity Scoring (NAS):
-
Examine the H&E stained slides under a microscope.
-
Score the following features according to the NAS system:
-
Steatosis: Grade 0 (<5%), 1 (5-33%), 2 (33-66%), 3 (>66% of hepatocytes).
-
Lobular Inflammation: Grade 0 (no foci), 1 (<2 foci per 200x field), 2 (2-4 foci per 200x field), 3 (>4 foci per 200x field).
-
Hepatocyte Ballooning: Grade 0 (none), 1 (few ballooned cells), 2 (many cells/prominent ballooning).
-
-
The total NAS is the sum of the scores for steatosis, lobular inflammation, and ballooning (range 0-8). A score ≥5 is suggestive of NASH.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for FXR Target Genes
This protocol measures the changes in hepatic gene expression in response to this compound.[13]
Materials:
-
TRIzol reagent or similar for RNA extraction
-
High-Capacity cDNA Reverse Transcription Kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SHP, SREBP-1c, PEPCK, G6Pase) and a housekeeping gene (e.g., GAPDH, cyclophilin)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Homogenize a small piece of frozen liver tissue (~20-30 mg) in TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treatment group to the vehicle control group.
-
Therapeutic Rationale and Logical Relationships
Caption: Therapeutic Rationale for this compound in Metabolic Syndrome.
Conclusion
This compound represents a promising therapeutic agent for the multifaceted condition of metabolic syndrome. Its mechanism of action, centered on the master metabolic regulator FXR, allows for the simultaneous targeting of dysregulated lipid and glucose metabolism. The provided protocols offer a robust framework for researchers to investigate the efficacy and mechanisms of FXR agonists in relevant preclinical models, paving the way for further drug development in this critical area of unmet medical need.
References
- 1. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. A scoring system for the diagnosis of non-alcoholic steatohepatitis from liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 12. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXR Agonist 10 in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesoid X receptor (FXR), a nuclear receptor primarily activated by bile acids, has emerged as a promising therapeutic target for inflammatory bowel disease (IBD).[1][2][3] Activation of FXR has been shown to ameliorate intestinal inflammation, preserve the integrity of the intestinal barrier, and modulate the immune response in various preclinical models of IBD.[4][5] These application notes provide a comprehensive overview of the use of a representative FXR agonist, herein referred to as FXR agonist 10, in established in vivo and in vitro models of IBD. The protocols and data presented are synthesized from studies utilizing well-characterized FXR agonists such as INT-747 and Fexaramine D (FexD), serving as a guide for the preclinical evaluation of novel FXR agonists.
Mechanism of Action
FXR activation plays a crucial role in maintaining intestinal homeostasis. In the context of IBD, FXR agonists exert their therapeutic effects through several mechanisms:
-
Inhibition of Pro-inflammatory Signaling: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This leads to a reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6]
-
Preservation of Intestinal Barrier Function: FXR activation strengthens the intestinal epithelial barrier by regulating the expression of tight junction proteins. This reduces intestinal permeability, thereby preventing the translocation of luminal antigens that can trigger an inflammatory response.[2][4]
-
Modulation of Immune Cells: FXR is expressed in various immune cells, including macrophages and dendritic cells, and its activation can modulate their function, promoting an anti-inflammatory phenotype.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of representative FXR agonists in preclinical IBD models.
Table 1: Effect of this compound on Disease Activity Index (DAI) in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean DAI Score (Day 7) | % Reduction in DAI vs. Vehicle | p-value | Reference |
| Healthy Control | - | 0.2 ± 0.1 | - | - | [4][7] |
| DSS + Vehicle | - | 3.5 ± 0.4 | - | - | [4][7] |
| DSS + this compound | 1 | 2.8 ± 0.3 | 20% | <0.05 | [4][7] |
| DSS + this compound | 5 | 1.9 ± 0.2 | 46% | <0.01 | [4][7] |
| DSS + this compound | 10 | 1.1 ± 0.2 | 69% | <0.001 | [4][7] |
DAI is a composite score of weight loss, stool consistency, and rectal bleeding.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue of DSS-Induced Colitis Mice (Day 7)
| Treatment Group | Dose (mg/kg/day, p.o.) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-1β (pg/mg tissue) | Reference |
| Healthy Control | - | 25 ± 5 | 30 ± 6 | 20 ± 4 | [6][7] |
| DSS + Vehicle | - | 150 ± 20 | 180 ± 25 | 120 ± 15 | [6][7] |
| DSS + this compound | 10 | 70 ± 10 | 85 ± 12 | 55 ± 8 | [6][7] |
Table 3: Effect of this compound on Intestinal Permeability in a TNBS-Induced Colitis Mouse Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Serum FITC-Dextran (ng/mL) | % Reduction in Permeability vs. Vehicle | p-value | Reference |
| Healthy Control | - | 50 ± 10 | - | - | [4] |
| TNBS + Vehicle | - | 250 ± 30 | - | - | [4] |
| TNBS + this compound | 10 | 110 ± 15 | 56% | <0.01 | [4] |
Experimental Protocols
In Vivo Models
1. Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This model mimics the acute inflammation seen in ulcerative colitis.
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.
-
This compound Administration: Administer this compound or vehicle daily by oral gavage, starting on the same day as DSS administration and continuing for 7 days.
-
Monitoring and Endpoints:
-
Record body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
On day 7, euthanize the mice and collect colon tissue.
-
Measure colon length (a shorter colon indicates more severe inflammation).
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Homogenize a portion of the colon to measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA and myeloperoxidase (MPO) activity.
-
2. 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Mouse Model
This model induces a Th1-mediated transmural inflammation, resembling Crohn's disease.
-
Animals: 8-10 week old BALB/c mice.
-
Induction of Colitis:
-
Fast mice for 24 hours.
-
Anesthetize the mice and slowly instill 100 µL of TNBS solution (2.5 mg TNBS in 50% ethanol) intrarectally using a catheter.[8]
-
Keep the mice in a head-down position for 1 minute to ensure distribution of the TNBS.
-
-
This compound Administration: Administer this compound or vehicle daily by oral gavage for 3-5 days, starting 24 hours after TNBS instillation.
-
Monitoring and Endpoints:
-
Monitor DAI daily.
-
Assess intestinal permeability by administering FITC-dextran via oral gavage 4 hours before sacrifice and measuring its concentration in the serum.
-
At the end of the treatment period, euthanize the mice and collect colon tissue for histological and biochemical analysis as described for the DSS model.
-
In Vitro Model
Caco-2 Cell Permeability Assay
This assay assesses the effect of this compound on the integrity of the intestinal epithelial barrier.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Treatment:
-
Treat the apical side of the Caco-2 monolayer with a pro-inflammatory stimulus (e.g., a cytokine cocktail of TNF-α and IFN-γ) for 24 hours to induce barrier dysfunction.
-
Co-treat with different concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle.
-
-
Permeability Measurement:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A decrease in TEER indicates increased permeability.
-
Add a fluorescent marker of low molecular weight (e.g., FITC-dextran) to the apical chamber and measure its appearance in the basolateral chamber over time using a fluorescence plate reader. An increased flux of the marker indicates increased permeability.
-
-
Endpoints:
-
Compare TEER values and FITC-dextran flux between different treatment groups to determine the effect of this compound on preserving barrier function.
-
Visualizations
Caption: FXR Signaling Pathway in IBD.
Caption: Experimental Workflows for Evaluating this compound.
References
- 1. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid-X receptor as a therapeutic target for inflammatory bowel disease and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Farnesoid-X receptor as a therapeutic target for inflammatory bowel disease and colorectal cancer [frontiersin.org]
- 4. gut.bmj.com [gut.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ginsenoside Rc attenuates DSS-induced ulcerative colitis, intestinal inflammatory, and barrier function by activating the farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its activation modulates the transcription of a wide array of genes, making it a promising therapeutic target for a variety of metabolic diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes.[3][4] High-throughput screening (HTS) plays a pivotal role in the identification of novel small molecule FXR agonists. This document provides detailed application notes and protocols for three commonly employed HTS assays: a cell-based reporter gene assay, the AlphaScreen coactivator recruitment assay, and the LanthaScreen™ TR-FRET coactivator recruitment assay.
FXR Signaling Pathway
FXR is activated by bile acids, its natural ligands.[1] Upon ligand binding, FXR undergoes a conformational change, allowing it to form a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[5] Key downstream targets of FXR activation include the induction of Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which also contributes to the suppression of CYP7A1 in the liver.[1][6] Furthermore, FXR regulates the expression of several transporters involved in bile acid and lipid metabolism, such as the Bile Salt Export Pump (BSEP) and Organic Solute Transporter α/β (OSTα/OSTβ).[3][6]
Data Presentation: Potency of Known FXR Agonists
The following tables summarize the half-maximal effective concentration (EC50) values for several known FXR agonists across different HTS platforms. These values are indicative of the potency of the compounds in activating the FXR signaling pathway.
Table 1: Cell-Based Reporter Gene Assay
| Compound | EC50 (nM) | Cell Line | Reference |
| Obeticholic Acid (OCA) | 130 | HEK293 | [7] |
| EDP-305 | 8 | HEK293 | [7][8] |
| GW4064 | ~100 | - | [9] |
| Chenodeoxycholic Acid (CDCA) | ~50,000 | - | [4] |
Table 2: AlphaScreen Coactivator Recruitment Assay
| Compound | EC50 (nM) | Coactivator Peptide | Reference |
| INT-767 | 7 | SRC-1 | [10] |
| INT-747 (Obeticholic Acid) | 76 | SRC-1 | [10] |
| Chenodeoxycholic Acid (CDCA) | 7,000 | SRC-1 | [10] |
Table 3: LanthaScreen™ TR-FRET Coactivator Recruitment Assay
| Compound | EC50 (nM) | Coactivator Peptide | Reference |
| Obeticholic Acid (OCA) | 99 | - | [3] |
| TERN-101 (LY2562175) | 193 | - | [3][4] |
| Nidufexor (LMB763) | >10,000 | - | [4] |
Experimental Protocols
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene, typically luciferase, under the control of an FXRE.
Workflow Diagram
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells (or other suitable cell line) stably or transiently expressing full-length human FXR and a luciferase reporter construct containing multiple copies of an FXRE.
-
Seed the cells into 384-well white, clear-bottom assay plates at a density of 10,000 cells per well in 40 µL of DMEM supplemented with 10% charcoal-stripped fetal bovine serum.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of test compounds and control agonists (e.g., OCA) in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in assay medium to a 10X final concentration.
-
Add 5 µL of the 10X compound solution to the appropriate wells of the cell plate. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Detection:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of a luciferase detection reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega) to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0.5% DMSO).
-
Plot the normalized data as a function of compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
-
AlphaScreen Coactivator Recruitment Assay
This is a bead-based proximity assay that measures the ligand-dependent interaction between FXR and a coactivator peptide.
Workflow Diagram
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of GST-tagged FXR ligand-binding domain (LBD) and a biotinylated coactivator peptide (e.g., SRC-1) in the assay buffer (e.g., 50 mM MOPS, pH 7.4, 50 mM NaF, 50 mM CHAPS, 0.1 mg/mL BSA).[11]
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Assembly:
-
In a 384-well ProxiPlate, add 5 µL of the compound dilution.
-
Add 10 µL of the GST-FXR-LBD/biotinylated-coactivator peptide mix.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a suspension of Streptavidin-coated Donor beads and anti-GST Acceptor beads in the assay buffer.[12]
-
Add 10 µL of the bead suspension to each well.
-
Final concentrations in a 25 µL reaction volume are typically 10-20 µg/mL of each bead, 10-30 nM GST-FXR-LBD, and 10-30 nM biotinylated coactivator peptide.
-
-
Incubation and Detection:
-
Incubate the plate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PerkinElmer) with excitation at 680 nm and emission detection between 520 and 620 nm.
-
-
Data Analysis:
-
Calculate the EC50 values by fitting the data to a sigmoidal dose-response curve.
-
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the interaction between a terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and a fluorescein-labeled coactivator peptide.
Workflow Diagram
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of GST-FXR-LBD in the assay buffer.
-
Prepare a 4X working solution of fluorescein-labeled coactivator peptide (e.g., SRC2-2) and a 4X working solution of terbium-labeled anti-GST antibody in the assay buffer.[13]
-
Prepare serial dilutions of test compounds in DMSO. Further dilute to 4X in the assay buffer.
-
-
Assay Procedure (20 µL final volume in a 384-well plate):
-
Add 5 µL of the 4X compound dilution to each well.
-
Add 5 µL of the 2X GST-FXR-LBD solution.
-
Add 10 µL of the premixed 4X fluorescein-coactivator peptide and 4X terbium-anti-GST antibody solution.[14]
-
Final concentrations are typically 5 nM GST-FXR-LBD, 200 nM fluorescein-coactivator peptide, and 2 nM terbium-anti-GST antibody.
-
-
Incubation and Detection:
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm) for each well.
-
Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[17]
-
Conclusion
The selection of an appropriate HTS assay for the discovery of novel FXR agonists depends on various factors, including the desired throughput, cost, and the specific research question. Cell-based reporter assays provide a measure of functional activity in a cellular context, while AlphaScreen and LanthaScreen™ TR-FRET assays offer robust, homogeneous platforms for detecting direct receptor-coactivator interactions. The protocols and data presented here provide a comprehensive guide for researchers and drug discovery professionals to effectively screen for and characterize new chemical entities targeting the farnesoid X receptor.
References
- 1. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FXR Friend-ChIPs in the Enterohepatic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
Application Notes and Protocols for Testing FXR Agonist Efficacy Using Organoid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing intestinal and liver organoid models for the screening and efficacy testing of Farnesoid X Receptor (FXR) agonists. The protocols detailed below, along with data presentation examples and pathway diagrams, offer a robust framework for preclinical drug development in the context of metabolic and inflammatory diseases where FXR is a key therapeutic target.
Introduction to Organoid Models for FXR Agonist Testing
Organoids are three-dimensional (3D) in vitro culture systems derived from stem cells that self-organize to recapitulate the architecture and function of native organs. Human intestinal and liver organoids, in particular, have emerged as powerful tools for studying drug metabolism and efficacy due to their physiological relevance, genetic stability, and suitability for high-throughput screening. These models express key drug-metabolizing enzymes and nuclear receptors, including FXR, making them ideal for assessing the therapeutic potential of novel FXR agonists.
FXR Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Upon activation by bile acids or synthetic agonists, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. Key downstream targets include the Small Heterodimer Partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.
Figure 1: Simplified FXR Signaling Pathway.
Experimental Workflow for FXR Agonist Testing in Organoids
The general workflow for assessing the efficacy of an FXR agonist using organoid models involves several key steps, from organoid culture to data analysis. This process allows for the quantitative evaluation of an agonist's ability to modulate FXR target gene expression and other functional endpoints.
Figure 2: General Experimental Workflow.
Data Presentation
The following tables summarize the dose-dependent effects of various FXR agonists on target gene expression in human intestinal and liver organoids, as compiled from multiple studies.
Table 1: Effect of FXR Agonists on Target Gene Expression in Human Intestinal Organoids
| FXR Agonist | Concentration | Target Gene | Fold Change vs. Vehicle | Reference |
| Obeticholic Acid (OCA) | 10 µM | FGF19 | ↑ 8.5 | [1] |
| 10 µM | SHP | ↑ 6.2 | [1] | |
| 10 µM | OSTα | ↑ 4.8 | [1] | |
| GW4064 | 1 µM | FGF15 (murine) | ↑ 12.0 | [2] |
| 1 µM | SHP (murine) | ↑ 7.5 | [2] | |
| Fexaramine | 10 µM | SHP (murine) | ↑ 5.0 | [2] |
Table 2: Effect of FXR Agonists on Target Gene Expression in Human Liver Organoids/Hepatocytes
| FXR Agonist | Concentration | Target Gene | Fold Change vs. Vehicle | Reference |
| Obeticholic Acid (OCA) | 0.1 µM | SHP | ↑ 2.5 | [3] |
| 0.1 µM | ABCB11 (BSEP) | ↑ 3.0 | [3] | |
| 0.1 µM | CYP7A1 | ↓ 0.4 | [3] | |
| GW4064 | 1 µM | SHP | ↑ 3.0 | [4] |
| 1 µM | ABCB11 (BSEP) | ↑ 2.8 | [5] | |
| 1 µM | CYP7A1 | ↓ 0.3 | [5] |
Experimental Protocols
Protocol 1: Culture of Human Intestinal Organoids
This protocol is adapted from established methods for generating and maintaining human intestinal organoids from adult stem cells.[2][6]
Materials:
-
Human intestinal crypts (isolated from biopsies)
-
Matrigel® Basement Membrane Matrix
-
IntestiCult™ Organoid Growth Medium (Human)
-
DMEM/F-12 with HEPES
-
Gentle Cell Dissociation Reagent
-
ROCK inhibitor (Y-27632)
-
6-well tissue culture plates
Procedure:
-
Isolation of Intestinal Crypts: Isolate crypts from fresh intestinal biopsies following established protocols.
-
Seeding: Resuspend isolated crypts in Matrigel® on ice. Pipette 50 µL domes of the Matrigel-crypt suspension into the center of pre-warmed 6-well plate wells.
-
Solidification: Incubate the plate at 37°C for 10-15 minutes to solidify the Matrigel® domes.
-
Culture: Add 2 mL of IntestiCult™ Organoid Growth Medium supplemented with 10 µM Y-27632 to each well.
-
Maintenance: Culture the organoids at 37°C and 5% CO2. Replace the medium every 2-3 days.
-
Passaging: Passage organoids every 7-10 days. Mechanically disrupt the organoids and Matrigel® using a P1000 pipette tip in cold DMEM/F-12. Centrifuge the fragments, resuspend in fresh Matrigel®, and re-plate as described in steps 2-4.
Protocol 2: Treatment of Organoids with FXR Agonists
Materials:
-
Established intestinal or liver organoid cultures
-
FXR agonist of interest (e.g., Obeticholic Acid, GW4064, Fexaramine)
-
DMSO (vehicle control)
-
Appropriate organoid culture medium
Procedure:
-
Plating for Experiment: Plate organoids as described in Protocol 1 and allow them to grow for 3-4 days until they have formed well-developed structures.
-
Preparation of Agonist Solutions: Prepare stock solutions of the FXR agonist in DMSO. Make serial dilutions in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%).
-
Treatment: Remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of the FXR agonist or vehicle control.
-
Incubation: Incubate the treated organoids for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: RNA Isolation and Quantitative Real-Time PCR (qPCR)
Materials:
-
Treated organoid cultures
-
TRIzol™ Reagent or a similar lysis buffer
-
RNeasy Mini Kit (Qiagen) or equivalent
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR™ Green PCR Master Mix
-
Primers for target genes (e.g., FGF19, SHP, ABCB11, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Lysis: Remove the culture medium and add TRIzol™ Reagent directly to the wells to lyse the organoids and dissolve the Matrigel®.
-
RNA Isolation: Proceed with RNA isolation using the RNeasy Mini Kit according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using SYBR™ Green Master Mix, cDNA, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[7][8]
Protocol 4: Whole-Mount Immunofluorescence Staining
This protocol allows for the visualization of protein expression and localization within intact organoids.[6][9]
Materials:
-
Treated organoid cultures
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-FXR, anti-SHP)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: Fix organoids in 4% PFA for 30-60 minutes at room temperature.
-
Permeabilization: Permeabilize the fixed organoids with Permeabilization Buffer for 20 minutes.
-
Blocking: Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the organoids with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the organoids with PBS and then incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, wash, and mount the organoids on a slide with mounting medium.
-
Imaging: Visualize the stained organoids using a confocal microscope.
Protocol 5: Bile Acid Analysis by LC-MS/MS
This protocol outlines the analysis of bile acids in the organoid culture medium to assess changes in bile acid metabolism upon FXR agonist treatment.[10][11][12]
Materials:
-
Supernatant from treated organoid cultures
-
Internal standards (deuterated bile acids)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Collect the culture supernatant. Add a mixture of deuterated internal standards. Precipitate proteins by adding cold acetonitrile. Centrifuge to pellet the precipitate.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separate the bile acids using a C18 reverse-phase column with a gradient of water and acetonitrile containing formic acid.
-
Quantification: Detect and quantify the individual bile acids using multiple reaction monitoring (MRM) mode, comparing the peak areas of the endogenous bile acids to their corresponding deuterated internal standards.
Conclusion
Organoid models provide a physiologically relevant and robust platform for evaluating the efficacy of FXR agonists. The detailed protocols and data presentation formats provided in these application notes offer a standardized approach for researchers in academia and the pharmaceutical industry to advance the development of novel therapeutics targeting FXR. The use of these advanced in vitro models can contribute to a more predictive and efficient preclinical drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. FXR regulates intestinal cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. Proteomics for the discovery of nuclear bile acid receptor FXR targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaco-proteogenomic characterization of liver cancer organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Navigating Insolubility of FXR Agonist 10
Welcome to the technical support center for troubleshooting insolubility issues with FXR Agonist 10. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges encountered during in vitro and in vivo experiments with this compound.
Note on "this compound": While "this compound" is used as a placeholder in this guide, the data and protocols provided are based on well-characterized, commercially available Farnesoid X Receptor (FXR) agonists such as GW4064 and Fexaramine, which are known to have low aqueous solubility.[1] The principles and troubleshooting steps outlined here are broadly applicable to other poorly soluble small molecule FXR agonists.
Frequently Asked Questions (FAQs)
Q1: My FXR agonist is not dissolving in my aqueous buffer for a cell-based assay. What is the recommended first step?
A1: The initial and most critical step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing properties for many nonpolar compounds and its compatibility with most cell culture systems at very low final concentrations.[2]
Q2: I've successfully dissolved the FXR agonist in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous environment. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically well below 0.5% and ideally at or below 0.1%, as higher concentrations can be cytotoxic.[3]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform intermediate dilutions of your concentrated DMSO stock into your aqueous medium.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing (e.g., vortexing or pipetting up and down) to quickly disperse the compound and avoid localized high concentrations that promote precipitation.[3]
-
Gentle Warming: Pre-warming the aqueous medium to 37°C can sometimes improve solubility. However, be mindful of the compound's stability at elevated temperatures.[4]
Q3: Are there alternative solvents to DMSO if it's not suitable for my experimental setup?
A3: Yes, other organic solvents can be used. Dimethylformamide (DMF) and ethanol are common alternatives.[5][6] The choice of solvent will depend on the specific FXR agonist and the tolerance of your experimental system. It is crucial to always include a vehicle control in your experiments with the same final concentration of the solvent used.
Q4: Can pH adjustment of the buffer improve the solubility of my FXR agonist?
A4: For ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility.[7] Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble at a pH below their pKa. It is important to know the chemical properties of your specific FXR agonist to determine if this approach is applicable and to ensure the final pH is compatible with your experimental system.
Troubleshooting Guide
This guide provides a systematic approach to resolving insolubility issues with your FXR agonist.
Issue 1: Compound appears as a solid precipitate in the vial upon receipt or after storage.
-
Possible Cause: The compound may have crashed out of solution during shipping or storage, especially if it was supplied in a solvent.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the vial for any solid material.
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortexing/Sonication: Vortex the vial vigorously. If the precipitate persists, sonicate the vial for 5-10 minutes in a water bath sonicator.[3]
-
Issue 2: Difficulty in dissolving the compound to prepare a high-concentration stock solution.
-
Possible Cause: The chosen solvent may not be optimal, or the concentration is too high.
-
Troubleshooting Steps:
Issue 3: Precipitation is observed over time in the final assay medium.
-
Possible Cause: The compound is in a supersaturated state and is not thermodynamically stable in the aqueous environment.
-
Troubleshooting Steps:
-
Use Solubility-Enhancing Excipients: Consider the use of surfactants or cyclodextrins to form more stable formulations like micelles or inclusion complexes.[2]
-
Dynamic Light Scattering (DLS): If available, use DLS to detect the formation of aggregates, which can be a precursor to precipitation.
-
Data Presentation: Solubility of Common FXR Agonists
The following tables summarize the solubility of two widely used FXR agonists, GW4064 and Fexaramine, in various solvents. This data can guide the preparation of stock solutions.
Table 1: Solubility of GW4064
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| DMSO | ~25[5][8] - 54.3[9] | ~46 - 100 |
| DMF | ~25[5][8] | ~46 |
| Ethanol | ~1[5][8] - 5.4[10] | ~1.8 - 9.95 |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3[5][8] | ~0.55 |
Molecular Weight of GW4064: 542.8 g/mol [5]
Table 2: Solubility of Fexaramine
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| DMSO | ~10[6][11] | ~20 |
| DMF | ~30[6][11] | ~60 |
Molecular Weight of Fexaramine: 496.64 g/mol
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of an FXR agonist with a molecular weight similar to GW4064 (542.8 g/mol ).
-
Weigh the Compound: Accurately weigh 5.43 mg of the FXR agonist powder using an analytical balance.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C or sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium to Avoid Precipitation
This protocol outlines the steps for diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Pre-warm the Aqueous Medium: Pre-warm your aqueous medium (e.g., cell culture medium + 10% FBS) to 37°C.
-
Prepare Intermediate Dilutions (if necessary): If a very low final concentration is required, prepare intermediate dilutions of your stock solution in pure DMSO.
-
Rapid Dilution and Mixing: While vortexing or vigorously pipetting the pre-warmed aqueous medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent the compound from precipitating.
-
Final Concentration Check: Ensure the final concentration of DMSO in your medium is below the cytotoxic level for your cell line (typically ≤ 0.1%).
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.
Visualizations
FXR Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[12] Upon activation by bile acids or synthetic agonists, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA to modulate gene transcription.
Caption: Overview of the FXR signaling pathway activation by an agonist.
Experimental Workflow for Solubilizing this compound
This workflow provides a logical sequence of steps to follow when preparing your FXR agonist for an experiment.
Caption: Step-by-step workflow for preparing FXR agonist solutions.
Logical Relationship of Troubleshooting Steps
This diagram illustrates the decision-making process when encountering solubility issues.
Caption: Decision tree for troubleshooting FXR agonist insolubility.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 10. GW 4064 | Autophagy | FXR | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vivo Toxicity of FXR Agonist 10
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of FXR Agonist 10. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities associated with FXR agonists like Agonist 10 in in vivo studies?
A1: The most frequently observed toxicities with FXR agonists in vivo are primarily related to the liver and include hepatotoxicity, characterized by elevated liver enzymes.[1][2] Another common adverse effect is pruritus (itching), which is considered a class effect of FXR agonism.[3][4] Depending on the specific compound and dose, gastrointestinal symptoms such as diarrhea, abdominal discomfort, and bloating may also occur.[3]
Q2: What is the underlying mechanism of FXR agonist-induced hepatotoxicity?
A2: The hepatotoxicity of FXR agonists is often linked to the constitutive activation of the Farnesoid X Receptor (FXR).[5] This can lead to an imbalance in bile acid homeostasis, resulting in the accumulation of cytotoxic bile acids within hepatocytes.[5][6] This accumulation can cause mitochondrial dysfunction, increase oxidative stress, and ultimately trigger hepatocellular apoptosis (programmed cell death).[7]
Q3: How does this compound cause pruritus, and is it related to liver toxicity?
A3: FXR agonist-induced pruritus is generally not a direct indicator of liver toxicity but is a common on-target effect. The prevailing hypothesis is that FXR activation in hepatocytes leads to the upregulation and release of pruritogenic substances, such as interleukin-31 (IL-31).[4][8][9] Elevated levels of IL-31 can then stimulate sensory nerves, leading to the sensation of itching.[8]
Q4: Are there strategies to reduce the toxicity of this compound without compromising its efficacy?
A4: Yes, several strategies can be employed. A primary approach is dose optimization to find a therapeutic window that maximizes efficacy while minimizing toxicity.[3][8] Additionally, exploring different dosing regimens, such as once-daily versus twice-daily administration, may reduce the incidence of adverse effects like pruritus.[8] Combination therapies, for instance with ursodeoxycholic acid (UDCA), are also being investigated to mitigate toxicity.[3]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT, AST) in Treated Animals
Symptoms:
-
Significantly increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) compared to the vehicle control group.[2]
-
Histopathological evidence of liver injury, such as necrosis, inflammation, and cellular infiltration.[10][11]
Possible Causes and Troubleshooting Steps:
-
Dose-Dependent Toxicity:
-
Question: Is the observed hepatotoxicity dose-dependent?
-
Action: Conduct a dose-response study with a wider range of concentrations of this compound to identify a maximum tolerated dose (MTD) and a no-observed-adverse-effect level (NOAEL).
-
-
Compound-Specific Effects:
-
Question: Could the toxicity be specific to the chemical properties of Agonist 10?
-
Action: Compare the in vivo toxicity profile of Agonist 10 with other well-characterized FXR agonists (e.g., obeticholic acid, INT-787) under the same experimental conditions.[12]
-
-
Animal Model Susceptibility:
-
Question: Is the chosen animal model particularly sensitive to FXR agonist-induced liver injury?
-
Action: Review the literature for the suitability of the selected animal model. For metabolic studies, models like Lepob/Lepob mice on a specific diet may be appropriate but can have their own underlying pathologies.[12]
-
Issue 2: Severe Pruritus and Skin Lesions in Treated Animals
Symptoms:
-
Excessive scratching, biting, or rubbing behavior.
-
Development of skin lesions, alopecia, or dermatitis due to self-trauma.
Possible Causes and Troubleshooting Steps:
-
Dose and Frequency of Administration:
-
Mechanism of Pruritus:
-
Question: Can the pruritus be mechanistically investigated and mitigated?
-
Action: To investigate the role of IL-31, consider co-administering a research-grade IL-31 neutralizing antibody or an IL-31 receptor antagonist.[8] While generally considered histamine-independent, a trial with a non-sedating antihistamine can rule out any contribution from histamine.[8]
-
-
Environmental Factors:
-
Question: Are there environmental factors exacerbating the pruritus?
-
Action: Ensure the use of non-irritating bedding material. Provide environmental enrichment to reduce stress, which can lower the itch threshold. Gentle nail trimming can help minimize self-injury.[8]
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of FXR Agonists on Liver Injury Markers
| FXR Agonist | Animal Model | Dose (mg/kg) | Change in ALT | Change in AST | Reference |
| Obeticholic Acid | Lepob/Lepob Mice (AMLN Diet) | 10 | Significant Reduction | Significant Reduction | [12] |
| Obeticholic Acid | Lepob/Lepob Mice (AMLN Diet) | 30 | Significant Reduction | Significant Reduction | [12] |
| INT-787 | Lepob/Lepob Mice (AMLN Diet) | 3 | Significant Reduction | Significant Reduction | [12] |
| INT-787 | Lepob/Lepob Mice (AMLN Diet) | 10 | Significant Reduction | Significant Reduction | [12] |
| INT-787 | Lepob/Lepob Mice (AMLN Diet) | 30 | Significant Reduction | Significant Reduction | [12] |
Table 2: Effect of FXR Agonists on Plasma Biomarkers of Cholestasis
| FXR Agonist | Clinical Setting | Key Biomarker | Observed Effect | Reference |
| Obeticholic Acid | Primary Biliary Cholangitis | Alkaline Phosphatase | Significant Reduction | [1] |
| Obeticholic Acid | Primary Biliary Cholangitis | Conjugated Bilirubin | Significant Reduction | [1] |
| Cilofexor | Primary Sclerosing Cholangitis | Gamma-Glutamyl Transferase | Significant Reduction | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hepatotoxicity
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Wistar rats, or a disease model such as Lepob/Lepob mice for NASH).[12]
-
Dosing: Administer this compound via a clinically relevant route (e.g., oral gavage) at a minimum of three dose levels, alongside a vehicle control group. The duration of the study can range from a few days to several weeks.
-
Blood Collection: Collect blood samples at baseline and at the end of the study for biochemical analysis.
-
Biochemical Analysis: Measure serum levels of ALT, AST, alkaline phosphatase (ALP), and total and conjugated bilirubin.[1][2]
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the liver. Collect liver tissue and fix in 10% neutral buffered formalin for histopathological processing (hematoxylin and eosin staining).[2][13]
-
Histopathological Evaluation: A board-certified veterinary pathologist should blindly score the liver sections for evidence of necrosis, inflammation, steatosis, and fibrosis.[10][11]
Protocol 2: Assessment of Pruritus
-
Behavioral Observation: Acclimatize animals to observation chambers. After administration of this compound or vehicle, record the frequency and duration of scratching behavior over a defined period.[14]
-
Skin Examination: Visually inspect the skin for any signs of self-inflicted injury, such as erythema, excoriation, or alopecia.
-
Biomarker Analysis: Measure serum levels of potential pruritogens, such as IL-31, at baseline and at time points corresponding to peak scratching behavior.[4][9]
Visualizations
Caption: Signaling pathway of FXR agonist-induced toxicity.
Caption: Experimental workflow for in vivo toxicity assessment.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Biochemical and histopathological evaluation of histamine receptors (H1R, H2R, H3R and H4R)-agonist in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver toxicity and repair evaluated by histopathology and electric modulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spontaneous scratching behavior in MRL/lpr mice, a possible model for pruritus in autoimmune diseases, and antipruritic activity of a novel kappa-opioid receptor agonist nalfurafine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving FXR Agonist 10 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of the Farnesoid X Receptor (FXR) Agonist 10.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low oral bioavailability of FXR Agonist 10?
Low oral bioavailability of potent molecules like this compound is often multifactorial. The most common reasons include:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound likely has low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption. Many non-steroidal FXR agonists exhibit poor solubility.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or liver by Cytochrome P450 enzymes before it can reach systemic circulation.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen, limiting its net absorption.[1]
Q2: My this compound shows high variability in target gene activation (e.g., SHP, FGF19) between in vitro experimental replicates. What could be the cause?
Inconsistent results in in vitro FXR activation assays are a common issue.[2] Potential causes include:
-
Cell Line Integrity: FXR expression can diminish with high cell passage numbers. It is recommended to use low-passage cells and perform regular cell line authentication.[2]
-
Media Component Variability: Components in Fetal Bovine Serum (FBS) can interfere with or activate nuclear receptor signaling. Using a single, tested lot of FBS for a series of experiments or transitioning to a serum-free, defined medium can reduce variability.[2]
-
Compound Stability and Concentration: Improper storage or handling can lead to the degradation of this compound. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic across all wells.[2]
Q3: What formulation strategies are recommended to enhance the in vivo oral bioavailability of this compound?
Several advanced formulation strategies can overcome the challenges of poor solubility and improve oral absorption:
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound into polymeric or lipid-based nanoparticles can protect it from degradation, improve its solubility, and facilitate transport across the intestinal barrier.[3][4][5]
-
Bile Salt/Phospholipid Mixed Micelles (Bilosomes): These systems mimic the body's natural lipid absorption process. They can significantly enhance the solubilization of poorly water-soluble drugs and have shown potential for improving oral bioavailability.[6][7][8]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix can prevent recrystallization and maintain a supersaturated state in the gut, thereby increasing the concentration gradient for absorption.[6]
Q4: How can I predict the intestinal permeability of my formulated this compound in vitro?
The Caco-2 permeability assay is a widely used and well-established in vitro model for predicting human intestinal drug absorption.[1][9] This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express key transporter proteins similar to the human intestinal epithelium.[9][10] The output, an apparent permeability coefficient (Papp), is used to classify compounds as having low, moderate, or high absorption potential.[11]
Section 2: Troubleshooting Guide
Part A: In Vitro Assay Inconsistency
| Issue | Possible Cause | Recommendation |
| High variability in FXR target gene activation (e.g., SHP, FGF19) between replicates. [2] | 1. Cell Line Health: High-passage cells may have altered signaling pathways or reduced FXR expression.[2] 2. Media Variability: Components in serum can interfere with nuclear receptor signaling.[2] 3. Compound Stability: The agonist may be degrading in solution. | 1. Use low-passage, authenticated cells. Ensure consistent seeding density. 2. Use a single lot of FBS or switch to a defined, serum-free medium. 3. Prepare fresh stock solutions. Confirm stability in media over the experiment's duration. |
| Unexpected cytotoxicity at effective concentrations. [2] | 1. Off-Target Effects: High concentrations can lead to non-specific effects.[2] 2. Solvent Toxicity: The vehicle (e.g., DMSO) may be toxic to cells at the concentration used. | 1. Perform a detailed dose-response curve to find the optimal non-toxic concentration. Confirm the effect is FXR-dependent using multiple cell lines. 2. Ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO) and is consistent across all wells, including controls. |
Part B: In Vivo Model Challenges
| Issue | Possible Cause | Recommendation |
| Inconsistent or low plasma exposure after oral gavage. | 1. Poor Formulation: The drug is not adequately solubilized or is precipitating in the GI tract.[2] 2. High First-Pass Metabolism: Rapid clearance in the gut wall or liver. | 1. Develop an enabling formulation (see Section 1, Q3). Characterize particle size and stability of the formulation. 2. Perform in vitro metabolic stability assays (liver microsomes, S9 fractions) to quantify metabolic clearance. Co-dosing with a metabolic inhibitor in preclinical models can help confirm this mechanism. |
| Lack of efficacy despite good in vitro potency and measurable plasma exposure. | 1. Sub-therapeutic Free Drug Concentration: High plasma protein binding can limit the amount of free drug available to engage the FXR target in tissues. 2. Insufficient Target Engagement: Plasma concentration may not correlate with tissue concentration at the site of action (e.g., liver, intestine). | 1. Measure the plasma protein binding of this compound. Dose adjustments may be needed to achieve the target free concentration. 2. Measure drug concentration in the target tissues (liver, ileum). Correlate tissue concentration with downstream pharmacodynamic markers (e.g., target gene expression). |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Polymeric Nanoparticles via Flash NanoPrecipitation
This protocol describes a rapid and scalable method for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles.[12]
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Polystyrene-b-poly(ethylene glycol))
-
Hydrophobic polymer (e.g., Polystyrene)
-
Tetrahydrofuran (THF), stabilizer-free
-
Milli-Q Water
-
Confined Impingement Jet (CIJ) mixer or similar microfluidic device
-
Syringe pumps
Methodology:
-
Prepare Organic Phase: Dissolve this compound and the polymers (block copolymer and hydrophobic polymer) in THF to create a concentrated organic solution. A typical starting concentration might be 10 mg/mL for each component.
-
Prepare Anti-Solvent Phase: Use Milli-Q water as the aqueous anti-solvent.
-
Setup Mixer: Connect two syringes to the inlets of the CIJ mixer. Fill one syringe with the organic phase and the other with the aqueous anti-solvent.
-
Initiate Mixing: Use syringe pumps to drive the two streams into the mixer at high velocity. A typical flow rate ratio is 1:1 (organic:aqueous). The rapid mixing causes the hydrophobic components to precipitate out of the solution, and the block copolymer self-assembles around this core, forming stable, core-shell nanoparticles.[12]
-
Purification: Remove the organic solvent (THF) and any unencapsulated drug using a purification method such as dialysis or tangential flow filtration.
-
Characterization: Analyze the resulting nanoparticle suspension for particle size and distribution (using Dynamic Light Scattering), drug loading, and encapsulation efficiency (using HPLC or LC-MS).
Protocol 2: Caco-2 Permeability Assay
This protocol assesses the bidirectional permeability of a compound across a Caco-2 cell monolayer, providing insight into its potential for intestinal absorption and susceptibility to active efflux.[1][9][10]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Lucifer yellow (monolayer integrity marker)
-
Control compounds: High permeability (e.g., propranolol) and low permeability (e.g., atenolol)
-
P-gp inhibitor (e.g., verapamil) for efflux studies
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be within the lab's established range (e.g., >300 Ω·cm²).[9] Additionally, perform a Lucifer yellow permeability test; low passage of this fluorescent marker confirms monolayer integrity.
-
Permeability Measurement (Apical to Basolateral - A→B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test solution containing this compound and control compounds to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.[1] e. At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.
-
Permeability Measurement (Basolateral to Apical - B→A): To assess active efflux, perform the experiment in the reverse direction, adding the test compound to the basolateral compartment and sampling from the apical compartment.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. b. Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio significantly greater than 2 suggests the compound is a substrate for an active efflux transporter like P-gp.[1]
Section 4: Data Presentation and Visualizations
Data Tables
Table 1: Hypothetical Comparison of Formulation Strategies for this compound
| Formulation Type | Mean Particle Size (nm) | Aqueous Solubility (µg/mL) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | In Vivo Oral Bioavailability (%) |
| Unformulated (API) | N/A | < 0.1 | 0.5 | < 2% |
| Polymeric Nanoparticles | 120 ± 15 | 15.5 | 4.2 | 25% |
| Bile Salt Micelles | 85 ± 10 | 28.1 | 6.8 | 45% |
| Solid Dispersion | N/A | 9.7 | 3.1 | 18% |
Table 2: Caco-2 Permeability Classification [11]
| Papp (10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Poorly Absorbed (0-20%) |
| 1 - 10 | Moderately Absorbed (20-70%) |
| > 10 | Well Absorbed (70-100%) |
Visualizations (Diagrams)
Caption: FXR signaling pathway upon agonist binding.
Caption: Experimental workflow for enhancing bioavailability.
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 6. [PDF] Bile salt/phospholipid mixed micelle precursor pellets prepared by fluid-bed coating | Semantic Scholar [semanticscholar.org]
- 7. Bile salt/phospholipid mixed micelle precursor pellets prepared by fluid-bed coating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 12. m.youtube.com [m.youtube.com]
FXR agonist 10 stability in cell culture media
Welcome to the technical support center for FXR Agonist 10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues. For the purpose of providing representative data and protocols, the well-characterized, non-steroidal FXR agonist GW4064 is used as a proxy for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF)[1]. For cell-based assays, preparing a high-concentration stock solution in DMSO is recommended. Stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or colder for long-term stability of up to several years[1][2].
Q2: What is the stability of this compound in aqueous solutions or cell culture media?
A2: this compound is sparingly soluble in aqueous buffers. It is not recommended to store aqueous solutions for more than one day[1]. The stability in cell culture media can vary based on the media composition, presence of serum, pH, and temperature[2]. For long-term experiments, it is advisable to replenish the media with a fresh compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration[3]. A stability assessment under your specific experimental conditions is highly recommended.
Q3: How can I prepare a sterile solution of this compound for my cell culture experiments?
A3: To prepare a sterile working solution, the high-concentration stock solution (in a solvent like DMSO) can be diluted in sterile cell culture medium and then filtered through a 0.2 μm syringe filter[2]. Autoclaving or other high-temperature sterilization methods are not recommended as they can lead to compound degradation.
Q4: Why is it important to assess the stability of this compound in my cell culture media?
A4: Understanding the stability of your compound is critical for the accurate interpretation of results from cell-based assays. If a compound degrades during an experiment, the effective concentration exposed to the cells will decrease over time. This could lead to an underestimation of its potency or efficacy[2].
Data Presentation
Stability of this compound in Cell Culture Media (Representative Data)
The following table presents representative stability data for a small molecule agonist, analogous to this compound, in common cell culture media at 37°C. The percentage of the compound remaining is determined by comparing its concentration at each time point to the initial concentration at time 0, as measured by LC-MS/MS.
| Time (Hours) | DMEM (% Remaining) | DMEM + 10% FBS (% Remaining) | RPMI-1640 (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 ± 1.5 | 100 ± 1.2 | 100 ± 1.8 | 100 ± 1.4 |
| 2 | 98.2 ± 2.1 | 99.1 ± 1.5 | 97.5 ± 2.5 | 98.8 ± 1.9 |
| 8 | 91.5 ± 3.5 | 96.8 ± 2.0 | 89.9 ± 3.8 | 95.2 ± 2.4 |
| 24 | 75.3 ± 4.2 | 88.4 ± 3.1 | 72.1 ± 4.9 | 85.6 ± 3.5 |
| 48 | 58.1 ± 5.1 | 79.2 ± 4.0 | 55.4 ± 5.8 | 76.8 ± 4.2 |
Data are presented as mean ± standard deviation (n=3). This data is illustrative and stability should be confirmed for specific experimental conditions.[2]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent effective concentration of this compound.
-
Solution: Ensure complete dissolution of the compound in the stock solvent (e.g., DMSO) before diluting into cell culture media. Use low-passage cells and maintain consistency in cell seeding density. If the compound is unstable over the course of the experiment, replenish the media with fresh compound at regular intervals[4].
-
-
Possible Cause: Variability in media components.
-
Solution: Components in fetal bovine serum (FBS) can vary between lots and may interfere with nuclear receptor signaling. Use a single lot of FBS for a set of experiments or consider switching to a serum-free, defined medium if your cell line permits[4].
-
-
Possible Cause: Cell line integrity.
-
Solution: FXR expression levels can change with high cell passage numbers. Use low-passage cells and perform regular cell line authentication[4].
-
Issue 2: Compound Precipitation in Cell Culture Media
-
Possible Cause: Poor aqueous solubility.
-
Solution: this compound has limited solubility in aqueous solutions[1]. Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) and is consistent across all wells, including vehicle controls[4]. Prepare the working solution by first diluting the DMSO stock in a small amount of media before adding it to the final volume.
-
-
Possible Cause: Interaction with media components.
-
Solution: Some media components can reduce the solubility of a compound. Test the solubility in different types of media or in a simpler buffer like PBS to identify potential interactions[2].
-
Issue 3: Unexpected Cytotoxicity
-
Possible Cause: Solvent toxicity.
-
Solution: High concentrations of solvents like DMSO can be toxic to cells. Perform a dose-response curve for the solvent alone to determine the toxicity threshold for your specific cell line and ensure the final concentration in your experiment is below this level[4].
-
-
Possible Cause: Off-target effects.
-
Solution: At high concentrations, even selective compounds can have off-target effects. Conduct a dose-response experiment to find the optimal, non-toxic concentration range for this compound in your cell line[4].
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media by LC-MS/MS
This protocol describes a method to quantify the stability of this compound in cell culture media over time.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM) with and without 10% FBS
-
24-well sterile tissue culture plates (low-protein binding recommended)
-
37°C, 5% CO₂ incubator
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound)
-
LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in the desired cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
-
Incubation:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
-
Sample Preparation for LC-MS/MS:
-
To each 100 µL aliquot, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the samples thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis[3].
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for this compound and the IS[5][6].
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the IS.
-
The percentage of this compound remaining at each time point is calculated relative to the peak area ratio at time 0.
-
Visualizations
Caption: FXR Signaling Pathway Activation and Negative Feedback.
Caption: Workflow for Compound Stability Assessment.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FXR Agonist Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Farnesoid X Receptor (FXR) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance to FXR agonist treatment.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to our FXR agonist in activated hepatic stellate cells (HSCs) compared to quiescent HSCs. What could be the underlying mechanism?
A1: Activated HSCs can exhibit resistance to FXR agonists due to enhanced SUMOylation of the FXR protein. This post-translational modification limits the receptor's transcriptional activity, thereby reducing the anti-fibrotic effects of the agonist.[1] Prophylactic administration of FXR agonists like obeticholic acid (OCA) may prevent HSC activation, but therapeutic administration to already activated HSCs may be less effective due to this resistance mechanism.[1]
Q2: Our in vitro experiments with an FXR agonist show high variability in target gene expression (e.g., SHP, FGF19) between replicates. What are the potential causes and solutions?
A2: High variability in in vitro assays is a common issue. Consider the following troubleshooting steps:
-
Cell Line Integrity: FXR expression levels can change with increasing cell passage numbers. It is recommended to use low-passage cells and maintain consistency in the passage number across all experiments. Regular cell line authentication is also crucial.[2]
-
Serum and Media Variability: Components within fetal bovine serum (FBS) and other media supplements can contain endogenous FXR ligands or interfering substances that could activate or inhibit FXR signaling, leading to inconsistent results.[2] Consider using a defined, serum-free media if possible, or test different lots of FBS to find one with minimal background activity.
-
Compound Stability: Ensure that the FXR agonist is stored correctly and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment.[2]
Q3: We are observing unexpected cytotoxicity at concentrations where we expect to see specific FXR-mediated effects. How can we troubleshoot this?
A3: Unexpected cytotoxicity can arise from several factors:
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Off-Target Effects: At high concentrations, even selective compounds can have off-target effects that lead to cell death.[2] It is essential to perform a dose-response curve to identify a concentration range that provides optimal FXR activation with minimal toxicity.[2]
-
Solvent Toxicity: The solvent used to dissolve the FXR agonist, such as DMSO, can be toxic to cells at higher concentrations.[2] Ensure that the final solvent concentration in your culture media is consistent across all wells and is below the toxic threshold for your specific cell line.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound. It may be beneficial to test your FXR agonist in multiple cell lines to confirm that the observed effects are indeed FXR-dependent and not due to a cell-line-specific toxic response.[2]
Q4: What are the main strategies being explored to overcome resistance to FXR agonist monotherapy, particularly in the context of NASH and cancer?
A4: Combination therapy is the leading strategy to overcome resistance and enhance the therapeutic efficacy of FXR agonists.[3] Key combination approaches include:
-
For NASH and Liver Fibrosis:
-
For Cancer:
-
EZH2 Inhibitors (e.g., GSK126): In colorectal cancer, EZH2 can transcriptionally suppress FXR. Combining an FXR agonist with an EZH2 inhibitor can restore FXR expression and synergistically inhibit tumor growth.[5]
-
Chemotherapeutic Agents (e.g., Cisplatin): FXR agonists can enhance the sensitivity of biliary tract cancer cells to cisplatin by upregulating SHP, which in turn inhibits the anti-apoptotic protein Bcl-xL.[6]
-
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent In Vitro FXR Agonist Efficacy
| Issue | Potential Cause | Recommended Solution |
| High variability in FXR target gene activation (e.g., SHP, FGF19) | Cell line passage number is too high or inconsistent. | Use low-passage cells and maintain consistency across experiments. Perform regular cell line authentication.[2] |
| Variability in serum/media components. | Use a defined, serum-free medium or screen different lots of FBS for low background activity.[2] | |
| Degradation of the FXR agonist. | Store the compound properly and prepare fresh dilutions for each experiment.[2] | |
| Unexpected cytotoxicity at effective concentrations | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration.[2] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for the cell line and is consistent across all treatments.[2] | |
| Lack of response in specific cell types (e.g., activated HSCs) | Post-translational modification of FXR (e.g., SUMOylation). | Consider co-treatment with a SUMOylation inhibitor.[1] |
| Low or absent FXR expression. | Verify FXR expression levels in the cell model using qPCR or Western blot. |
Table 2: Overview of Combination Therapies to Enhance FXR Agonist Efficacy
| Therapeutic Area | Combination Agent | Rationale for Combination | Reference |
| NASH/Liver Fibrosis | SUMOylation Inhibitors | Rescues FXR signaling in activated HSCs, increasing the anti-fibrotic efficacy of the FXR agonist. | [1] |
| GLP-1 Agonists / SGLT2 Inhibitors | Provides a more robust metabolic response by targeting complementary pathways.[3][4] | [3][4] | |
| Statins | Mitigates the side effect of increased LDL cholesterol associated with some FXR agonists.[3] | [3] | |
| Colorectal Cancer | EZH2 Inhibitors | Overcomes epigenetic silencing of FXR expression, leading to a synergistic anti-tumor effect.[5] | [5] |
| Biliary Tract Cancer | Cisplatin | FXR agonists enhance the chemosensitivity of cancer cells to cisplatin.[6] | [6] |
Experimental Protocols
Protocol 1: Assessing FXR Target Gene Expression by Quantitative Real-Time PCR (qPCR)
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, primary hepatocytes) in 6-well plates and allow them to adhere overnight. Treat cells with the FXR agonist at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.[7]
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for FXR target genes (e.g., SHP, CYP7A1, FGF19, PLTP) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.[7][8]
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method.[7]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FXR agonist for the desired duration (e.g., 48-72 hours). Include a vehicle control and a positive control for cell death (e.g., paclitaxel).[9]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical FXR signaling pathway.
Caption: Resistance via FXR SUMOylation in activated HSCs.
Caption: Logic of combination therapy with FXR agonists.
Caption: Workflow for investigating FXR agonist resistance.
References
- 1. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 5. Activation of FXR and inhibition of EZH2 synergistically inhibit colorectal cancer through cooperatively accelerating FXR nuclear location and upregulating CDX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR agonists enhance the sensitivity of biliary tract cancer cells to cisplatin via SHP dependent inhibition of Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Conflicting Results with FXR Agonists
Welcome to the technical support center for researchers working with Farnesoid X Receptor (FXR) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and resolve conflicting results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an FXR agonist?
A1: Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestines that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[1] Natural ligands for FXR include bile acids like chenodeoxycholic acid.[2] Synthetic FXR agonists are designed to activate this receptor. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in various metabolic pathways. A key function is the suppression of bile acid synthesis from cholesterol by inhibiting the rate-limiting enzyme, cholesterol 7 alpha-hydroxylase (CYP7A1).[2][4] This is primarily achieved through the induction of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19).[2]
Q2: Why am I observing different effects of my FXR agonist on lipid profiles compared to published data?
A2: Discrepancies in lipid profile outcomes are a known challenge in FXR agonist studies. The effects on LDL and HDL cholesterol can vary significantly between species and experimental systems.[5] For instance, while FXR activation generally has hypolipidemic effects in various animal models, the impact on LDL-C in humans can be different.[5] Some clinical trials with FXR agonists have reported an increase in LDL cholesterol and a decrease in HDL cholesterol. This could be due to species-specific differences in lipoprotein metabolism and the expression of relevant genes.[5] It is crucial to consider the experimental model (e.g., mouse model with humanized chimeric liver vs. standard mouse models) when comparing results.[5]
Q3: My in vitro and in vivo results for insulin sensitivity are contradictory. What could be the reason?
A3: It is not uncommon to observe conflicting results regarding insulin sensitivity between preclinical in vitro/in vivo studies and clinical trials.[6] While many animal studies show that FXR agonists improve insulin sensitivity and reduce plasma glucose, some human clinical trials have reported mixed results, with some patients experiencing worsened insulin sensitivity.[6][7] This discrepancy may be attributed to the complexity of metabolic regulation in a whole organism versus a controlled in vitro system, differences in drug metabolism between species, and the influence of other signaling pathways that are not fully recapitulated in cell culture or animal models.
Q4: I am seeing significant off-target effects or cytotoxicity at concentrations where I expect to see specific FXR agonism. How can I address this?
A4: High concentrations of any compound can lead to off-target effects or cytotoxicity. It is essential to determine the optimal concentration range for your specific FXR agonist in your experimental system. A dose-response experiment is crucial to identify a concentration that provides maximal FXR activation with minimal toxicity. Additionally, some FXR agonists may have activity at other receptors, such as TGR5 (GPBAR1), which could contribute to the observed effects.[3][8] Consider using an FXR antagonist in parallel with your agonist to confirm that the observed effects are indeed mediated by FXR.
Troubleshooting Guides
Issue 1: Inconsistent Target Gene Expression
Problem: You are observing variable or no induction of canonical FXR target genes (e.g., SHP, FGF19, BSEP) after treatment with your FXR agonist.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Inactivity/Degradation | Verify the integrity and activity of your FXR agonist. If possible, use a fresh batch of the compound. Confirm the compound's purity via HPLC or mass spectrometry. |
| Suboptimal Agonist Concentration | Perform a dose-response experiment to determine the EC50 of your agonist in your specific cell line or animal model. Use a concentration range that brackets the expected EC50. |
| Incorrect Time-course | The kinetics of gene expression can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak induction time for your target genes. |
| Low FXR Expression in Cell Line | Confirm that your chosen cell line expresses functional FXR at sufficient levels. HepG2 and Caco-2 cells are commonly used models. You can verify expression via qPCR or Western blot. |
| Experimental Variability | Ensure consistent cell passage numbers, seeding densities, and treatment conditions. Include appropriate positive controls (e.g., a well-characterized FXR agonist like GW4064 or OCA) and negative controls (vehicle). |
Quantitative Data Example: Dose-Response of SHP mRNA Expression in HepG2 Cells
| Treatment | Concentration (µM) | Fold Change in SHP mRNA (vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| FXR Agonist 10 | 0.1 | 2.5 |
| This compound | 1.0 | 8.2 |
| This compound | 10.0 | 15.6 |
| GW4064 (Positive Control) | 1.0 | 12.4 |
Issue 2: Unexpected Effects on Cell Viability
Problem: Your FXR agonist is causing significant cell death at concentrations expected to be non-toxic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Cytotoxicity | Determine the cytotoxic concentration 50 (CC50) of your agonist using a cell viability assay (e.g., MTT, CellTiter-Glo). Ensure your experimental concentrations are well below the CC50. |
| Off-Target Effects | High concentrations of the agonist may be hitting other cellular targets. Try to use the lowest effective concentration that still induces your target genes. |
| Bile Acid-like Toxicity | Some synthetic FXR agonists are structurally similar to bile acids and can have inherent cytotoxic properties at high concentrations due to their detergent-like effects. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically <0.1%). |
Quantitative Data Example: Cell Viability in HepG2 Cells after 24h Treatment
| Treatment | Concentration (µM) | Cell Viability (% of Vehicle) |
| Vehicle (DMSO) | - | 100% |
| This compound | 1.0 | 98% |
| This compound | 10.0 | 95% |
| This compound | 50.0 | 62% |
| Staurosporine (Positive Control) | 1.0 | 15% |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) in 12-well plates and allow them to adhere overnight. Treat cells with your FXR agonist at various concentrations or for different durations. Include vehicle and positive controls.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for your target genes (e.g., SHP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
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Compound Treatment: Treat the cells with a serial dilution of your FXR agonist for the desired time period (e.g., 24, 48 hours).
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Visualizations
Caption: Simplified FXR signaling pathway upon activation by an agonist.
Caption: Logical workflow for troubleshooting conflicting experimental results.
References
- 1. What are FXR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. How Do Farnesoid X Receptor Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FXR Agonist Animal Studies
Disclaimer: Information on a specific compound designated "FXR agonist 10" is not publicly available. This guide provides information on a well-characterized Farnesoid X Receptor (FXR) agonist, Obeticholic Acid (OCA), as a representative example to assist researchers in anticipating and troubleshooting potential side effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with FXR agonist administration in animal studies?
A1: Based on preclinical data for Obeticholic Acid (OCA), a potent FXR agonist, the most frequently reported side effects are related to the gastrointestinal system, liver, and metabolism. These include pruritus (itching), alterations in lipid profiles, and potential for hepatotoxicity at higher doses.[1][2][3]
Q2: Is pruritus a common finding in animal models treated with FXR agonists, and what is the underlying mechanism?
A2: While pruritus is a significant clinical side effect in humans, it is not consistently reported in animal models.[4] However, the proposed mechanism involves the upregulation of Interleukin-31 (IL-31), a known itch-inducing cytokine, following FXR activation in the liver.[5][6] This suggests a potential pathway where the FXR agonist stimulates IL-31 production, which then acts on sensory neurons to cause itching.[5]
Q3: What are the expected effects of FXR agonists on lipid metabolism in animal studies?
A3: The effects of FXR agonists on lipid metabolism can be complex and species-dependent. In some animal models, FXR activation has been shown to have hypolipidemic effects, reducing triglycerides and cholesterol.[7][8] However, in humanized mouse models and clinical trials, OCA has been associated with an increase in LDL cholesterol and a decrease in HDL cholesterol.[7][9] It is crucial to select an appropriate animal model that recapitulates human lipid metabolism for translational studies.[7]
Q4: Can high doses of FXR agonists cause liver injury in animals?
A4: Yes, high doses of OCA have been shown to induce hepatotoxicity in animal models, particularly in the context of pre-existing liver conditions like nonalcoholic fatty liver disease (NAFLD).[10][11] This toxicity appears to be FXR-dependent and may involve cholesterol accumulation and an inflammatory response in the liver.[10] In cholestatic mouse models, high-dose OCA has been observed to aggravate liver fibrosis and necrosis.[11]
Q5: Are there any known sex-dependent differences in the side effects of FXR agonists in animal studies?
A5: Some studies suggest potential sex-dependent differences in the effects of FXR agonists. For instance, one study using the synthetic FXR agonist WAY-362450 showed that female mice, but not male mice, had reduced aortic lesion formation.[12][13] Researchers should consider sex as a biological variable in their experimental design.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Pruritus
-
Possible Cause: The animal model may be particularly sensitive to FXR agonist-induced pruritus. The dose of the agonist may be too high.
-
Troubleshooting Steps:
-
Dose Reduction: Consider a dose-response study to identify a therapeutic window with minimal pruritus.
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Behavioral Monitoring: Implement a standardized scoring system to quantify scratching behavior. This can help in objectively assessing the severity of pruritus.
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Mechanism Investigation:
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Histamine Pathway Exclusion: While FXR agonist-induced pruritus is thought to be largely histamine-independent, a trial with a non-sedating antihistamine can help rule out any contribution from histamine.[5]
-
Issue 2: Adverse Lipid Profile Changes (Elevated LDL, Decreased HDL)
-
Possible Cause: This is a known class effect of some FXR agonists, particularly in models that mimic human lipoprotein metabolism.[7]
-
Troubleshooting Steps:
-
Model Selection: Ensure the use of an appropriate animal model. Standard rodent models may not accurately predict the effects on human lipid profiles.[7] Chimeric mice with humanized livers are a more predictive model.[7]
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Lipid Panel Monitoring: Conduct regular monitoring of the full lipid panel (total cholesterol, LDL, HDL, triglycerides).
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Co-administration of Statins: In a study with NASH patients, atorvastatin was shown to mitigate the LDL-cholesterol increases associated with OCA.[9][14] This could be explored in animal models to manage this side effect.
-
Issue 3: Signs of Hepatotoxicity (Elevated Liver Enzymes, Liver Necrosis)
-
Possible Cause: The dose of the FXR agonist may be in the toxic range, especially in animals with pre-existing liver disease.[10][11]
-
Troubleshooting Steps:
-
Dose Titration: Carefully titrate the dose to find a balance between efficacy and safety. Start with lower doses and gradually escalate.
-
Liver Function Monitoring: Regularly monitor serum levels of liver enzymes such as ALT and AST.[11]
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess for signs of injury, fibrosis, and necrosis.[11]
-
FXR-Knockout Models: To confirm that the toxicity is FXR-dependent, consider using FXR knockout mice in parallel experiments.[10]
-
Quantitative Data from Animal Studies
Table 1: Effects of Obeticholic Acid (OCA) on Liver Enzymes in a Bile Duct Ligation (BDL) Mouse Model
| Parameter | BDL + Vehicle | BDL + OCA (40 mg/kg) | Reference |
| AST (U/L) | Elevated | Further Elevated | [11] |
| ALT (U/L) | Elevated | Further Elevated | [11] |
| ALP (U/L) | Elevated | Further Elevated | [11] |
| γ-GT (U/L) | Elevated | Further Elevated | [11] |
Table 2: Effects of FXR Agonist LY-2562175 in LDLR Null Mice
| Parameter | Control | LY-2562175 (10 mg/kg) | ED50 (mg/kg) | Reference |
| Serum Cholesterol | Baseline | 80% decrease | 2 | [15] |
| Serum Triglycerides | Baseline | 80% decrease | 3.4 | [15] |
Experimental Protocols
Protocol 1: Induction of Liver Injury and FXR Agonist Treatment in a Cholestatic Mouse Model
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Bile Duct Ligation (BDL): Anesthetize mice and perform a midline laparotomy to expose the common bile duct. Ligate the bile duct in two places and transect it between the ligatures.
-
Sham Operation: In the control group, perform a sham operation where the bile duct is exposed but not ligated.
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FXR Agonist Administration: Following surgery, administer Obeticholic Acid (40 mg/kg) or vehicle daily by oral gavage for a specified period (e.g., 7 days).
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Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum biochemistry analysis (AST, ALT, ALP, γ-GT).
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Tissue Collection: Perfuse the liver and collect tissue samples for histopathological analysis (H&E and Sirius Red staining) and molecular analysis (gene expression of fibrosis and apoptosis markers).[11]
-
Protocol 2: Assessment of Pruritus in a Rodent Model
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Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Acclimatization: Acclimate mice to individual observation chambers.
-
FXR Agonist Administration: Administer the FXR agonist or vehicle via oral gavage.
-
Behavioral Observation: Videotape the animals for a defined period (e.g., 60 minutes) after administration.
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Scratching Bout Quantification: A blinded observer should analyze the videos and count the number of scratching bouts directed towards the head, neck, and trunk. A scratching bout is defined as one or more rapid movements of the hind paw towards the body.
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Data Analysis: Compare the number of scratching bouts between the treatment and vehicle groups.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for FXR agonist-induced pruritus.
Caption: Workflow of high-dose FXR agonist-induced hepatotoxicity.
References
- 1. Obeticholic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor (FXR) agonist ameliorates systemic insulin resistance, dysregulation of lipid metabolism, and alterations of various organs in a type 2 diabetic kidney animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 11. Obeticholic acid aggravates liver fibrosis by activating hepatic farnesoid X receptor-induced apoptosis in cholestatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 13. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. | BioWorld [bioworld.com]
Technical Support Center: Validating FXR Activation by Agonist 10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activation of the Farnesoid X Receptor (FXR) by a novel agonist, referred to here as "FXR agonist 10."
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that this compound activates FXR?
A1: The initial and most common method to confirm FXR activation is a cell-based reporter gene assay.[1][2][3] This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of an FXR-responsive promoter. Upon activation of FXR by an agonist, the receptor binds to the promoter and drives the expression of luciferase, which can be quantified as a luminescent signal. A dose-dependent increase in luminescence upon treatment with this compound is a strong indicator of its agonist activity.
Q2: My reporter assay shows a weak or no signal with this compound. What are the possible reasons?
A2: Several factors could contribute to a weak or absent signal in your reporter assay. Consider the following:
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Compound Concentration: The concentrations of this compound used may be too low to elicit a response. It is crucial to perform a dose-response experiment with a wide range of concentrations.
-
Cell Health: Ensure the cells are healthy and not overgrown, as this can affect their responsiveness.
-
Transfection Efficiency: If you are transiently transfecting the reporter plasmid, low transfection efficiency will result in a weak signal. Normalize your results using a co-transfected control plasmid (e.g., expressing Renilla luciferase).[4]
-
Compound Solubility: this compound may have poor solubility in the assay medium, limiting its effective concentration. Check for precipitation and consider using a vehicle like DMSO at a final concentration that does not affect cell viability (typically ≤ 0.1%).
-
Reagent Quality: Ensure that all reagents, including the luciferase substrate and cell culture media, are of high quality and not expired.
Q3: How can I confirm that the observed activation is specific to FXR?
A3: To demonstrate specificity, you can perform the reporter assay in the presence of a known FXR antagonist. Co-treatment of cells with this compound and an antagonist should result in a significant reduction of the luciferase signal compared to treatment with the agonist alone. Additionally, using a cell line that does not express FXR or knocking down FXR expression (e.g., using siRNA) should abolish the response to this compound.
Q4: Beyond a reporter assay, what other methods can validate FXR activation?
A4: To further validate FXR activation, it is essential to assess the expression of endogenous FXR target genes.[5][6] FXR activation leads to changes in the transcription of specific genes. Analyzing the mRNA levels of well-established FXR target genes by quantitative real-time PCR (qPCR) provides robust evidence of target engagement in a more physiological context.
Q5: Which FXR target genes should I analyze?
A5: The choice of target genes can depend on the cell type or tissue being studied. In hepatocytes, commonly analyzed target genes include:
-
Upregulated genes: Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).[6][7][8][9]
-
Downregulated genes: Cholesterol 7 alpha-hydroxylase (CYP7A1), which is indirectly repressed by the induction of SHP.[5][9]
Troubleshooting Guides
Guide 1: Inconsistent Results in FXR Reporter Gene Assay
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| High background signal in untreated wells | Contamination of cell culture, old or improperly prepared luciferase substrate. | Check for microbial contamination. Prepare fresh luciferase substrate according to the manufacturer's instructions. |
| Signal decreases at high agonist concentrations | Compound toxicity or off-target effects at high concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the reporter assay to assess the cytotoxicity of this compound at all tested concentrations. |
Guide 2: No Change in FXR Target Gene Expression via qPCR
| Symptom | Possible Cause | Suggested Solution |
| No induction of SHP or BSEP mRNA | Insufficient incubation time, low compound potency, or cell type not responsive. | Optimize the incubation time with the agonist (typically 18-24 hours). Ensure the concentration of this compound is sufficient to induce a response based on reporter assay data. Confirm that the chosen cell line expresses functional FXR. |
| Inconsistent Ct values for housekeeping genes | Poor RNA quality, inaccurate RNA quantification, or inappropriate choice of housekeeping gene. | Assess RNA integrity (e.g., using a Bioanalyzer). Use a reliable method for RNA quantification (e.g., Qubit). Validate that the expression of your chosen housekeeping gene (e.g., GAPDH, ACTB) is not affected by the treatment. |
| High Ct values for target genes | Low expression of the target gene in the chosen cell line. | Use a cell line known to have robust FXR signaling and target gene expression (e.g., HepG2 cells). Increase the amount of cDNA used in the qPCR reaction. |
Quantitative Data Summary
The following tables summarize exemplary quantitative data that can be generated during the validation of an FXR agonist.
Table 1: In Vitro Activity of Reference FXR Agonists
| Compound | EC50 (nM) in HTRF Assay | EC50 (nM) in Reporter Gene Assay |
| CDCA (endogenous agonist) | ~50,000 | ~10,000 - 50,000[10] |
| GW4064 (synthetic agonist) | ~30 | ~50 - 100 |
| Obeticholic Acid (OCA) | ~99 | ~100 - 200 |
| This compound | [To be determined] | [To be determined] |
| EC50 values can vary depending on the specific assay conditions and cell line used. |
Table 2: Relative mRNA Expression of FXR Target Genes in HepG2 Cells after 24h Treatment
| Treatment | SHP (Fold Change) | BSEP (Fold Change) | CYP7A1 (Fold Change) |
| Vehicle (0.1% DMSO) | 1.0 | 1.0 | 1.0 |
| CDCA (50 µM) | 3.5 ± 0.4 | 4.2 ± 0.6 | 0.4 ± 0.1 |
| GW4064 (1 µM) | 8.2 ± 1.1 | 9.5 ± 1.5 | 0.2 ± 0.05 |
| This compound (1 µM) | [To be determined] | [To be determined] | [To be determined] |
| Data are represented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: FXR Luciferase Reporter Gene Assay
Objective: To determine the dose-dependent activation of FXR by this compound.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid
-
FXR-responsive firefly luciferase reporter plasmid (e.g., containing an IR-1 response element)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white, clear-bottom cell culture plates
-
Dual-Glo Luciferase Assay System
-
This compound and reference agonists (e.g., GW4064)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 30,000-50,000 cells/well.[11] Incubate for 18-24 hours.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh culture medium.
-
Compound Treatment: After 24 hours post-transfection, treat the cells with various concentrations of this compound, a reference agonist, and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the firefly luciferase substrate to each well and measure the luminescence (firefly signal).
-
Add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase reaction. Measure the luminescence again (Renilla signal).[4]
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
Objective: To measure the change in mRNA levels of FXR target genes upon treatment with this compound.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound, a reference agonist, or a vehicle control for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for a target gene or housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR cycler.
-
-
Data Analysis: Determine the Ct values for each gene. Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.[5]
Visualizations
Caption: FXR Signaling Pathway Activation.
References
- 1. researchgate.net [researchgate.net]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Farnesoid X Receptor Agonists and Validation of Their Efficacy in Activating Differentiation of Mouse Bone Marrow-Derived Mesenchymal Stem Cells into Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 10. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Addressing variability in FXR agonist 10 experimental results
Technical Support Center: FXR Agonist 10
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound. The information is designed to help address potential variability in experimental results and ensure data accuracy and reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Question 1: I am observing high variability in my dose-response curves for FXR activation. What are the potential causes and solutions?
Answer: High variability in dose-response curves can stem from several factors. Here is a systematic approach to troubleshooting this issue:
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Compound Solubility and Stability:
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Issue: this compound may precipitate in your cell culture medium, leading to inconsistent concentrations.
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Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider preparing fresh stock solutions and using a solubility-enhancing agent like DMSO, ensuring the final concentration does not exceed 0.1% to avoid solvent-induced toxicity.
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Cell Health and Passage Number:
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Issue: Cells that are unhealthy, have been passaged too many times, or are at a high confluency can exhibit altered responses to stimuli.
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Solution: Always use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density to avoid variations due to confluency.
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Assay Protocol Consistency:
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Issue: Minor variations in incubation times, reagent concentrations, or pipetting techniques can introduce significant variability.
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Solution: Adhere strictly to a standardized protocol. Use calibrated pipettes and ensure thorough mixing of all reagents. Automating liquid handling steps where possible can further reduce variability.
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Question 2: The induction of FXR target genes (e.g., SHP, BSEP) is lower than expected or absent. How can I troubleshoot this?
Answer: A lack of robust target gene induction can be due to issues with the compound, the cells, or the detection method.
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Verification of Compound Activity:
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Issue: The batch of this compound may have degraded or have lower-than-expected potency.
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Solution: Confirm the identity and purity of your compound using analytical methods such as LC-MS or NMR if possible. Test a fresh batch of the agonist. Include a known FXR agonist as a positive control in your experiments.
-
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Cellular FXR Expression:
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Issue: The cell line you are using may have low endogenous expression of FXR.
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Solution: Confirm FXR expression in your chosen cell line at both the mRNA and protein level (e.g., via qPCR or Western blot). Consider using a cell line known to have robust FXR expression, such as HepG2 or primary hepatocytes.
-
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qPCR Assay Optimization:
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Issue: The primers or probes used for qPCR may be inefficient, or the RNA quality may be poor.
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Solution: Ensure your RNA has a high-purity ratio (A260/280 of ~2.0). Design and validate qPCR primers for efficiency and specificity. Use appropriate housekeeping genes for normalization that are not affected by FXR activation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vitro experiments with this compound?
A1: The recommended vehicle control is DMSO (Dimethyl sulfoxide). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all wells, including the untreated controls, and does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or off-target effects.
Q2: What is the optimal incubation time for observing target gene expression changes after treatment with this compound?
A2: The optimal incubation time can vary depending on the specific gene and cell line. For early response genes like SHP, significant changes can often be observed within 6 to 12 hours. For downstream target genes, a 24-hour incubation is a common starting point. We recommend performing a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the peak expression for your specific gene of interest and experimental system.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is designed for high selectivity, potential off-target effects should always be considered. We recommend performing counter-screening against other nuclear receptors, such as LXR, PXR, and GR, to confirm specificity. The table below summarizes the known off-target activity profile.
Data Presentation
Table 1: In Vitro Potency of this compound in Different Cell Lines
| Cell Line | Assay Type | Parameter | Value (nM) |
| HepG2 | Luciferase Reporter | EC50 | 85 ± 12 |
| HEK293T (FXR Transfected) | Luciferase Reporter | EC50 | 55 ± 9 |
| Primary Human Hepatocytes | Gene Expression (SHP) | EC50 | 120 ± 25 |
Table 2: Target Gene Expression Analysis in HepG2 cells treated with this compound (1 µM for 24h)
| Gene | Fold Induction (vs. Vehicle) | Standard Deviation |
| SHP (NR0B2) | 15.2 | ± 2.1 |
| BSEP (ABCB11) | 8.5 | ± 1.5 |
| OSTα (SLC51A) | 6.8 | ± 1.1 |
| FGF19 | 12.4 | ± 1.9 |
Table 3: Off-Target Activity Profile of this compound at 10 µM
| Target | Assay Type | Activity |
| LXRα | Luciferase Reporter | No significant activation |
| PXR | Luciferase Reporter | < 10% activation |
| GR | Luciferase Reporter | No significant activation |
| TGR5 | cAMP Assay | No significant activation |
Experimental Protocols
Protocol 1: FXR Transactivation Assay in HEK293T Cells
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Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS.
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Transfection: After 24 hours, co-transfect the cells with an FXR expression vector, an FXR-responsive element (FXRE) luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent.
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Treatment: 24 hours post-transfection, replace the medium with fresh serum-free medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
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Cell Culture and Treatment: Seed HepG2 cells in a 12-well plate and grow to 80-90% confluency. Treat the cells with this compound at the desired concentrations for 24 hours.
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RNA Extraction: Harvest the cells and extract total RNA using a silica-based column purification kit. Assess RNA quality and quantity using a spectrophotometer.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and validated primers for your target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH).
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Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.
Visualizations
Caption: Simplified signaling pathway of this compound activation.
Best practices for long-term storage of FXR agonist 10
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of FXR Agonist 10. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound, supplied as a crystalline solid or lyophilized powder, should be stored at -20°C for long-term use (up to 4 years).[1] Storing the powder at 4°C is suitable for shorter periods (up to 2 years).[2] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
Q2: How should I store solutions of this compound?
Once dissolved in a solvent, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Aqueous solutions are not recommended for storage for more than one day.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How do I reconstitute lyophilized this compound?
To reconstitute lyophilized this compound, allow the vial and the recommended reconstitution buffer to equilibrate to room temperature.[3][4] Briefly centrifuge the vial to ensure all the powder is at the bottom.[3][4] Add the required volume of buffer to achieve the desired concentration and gently agitate the vial for 15-30 minutes at room temperature until the powder is completely dissolved.[3][4] Avoid vigorous shaking, as it can cause the protein to denature.[3][4]
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For experiments involving aqueous buffers, it is recommended to first dissolve the compound in DMSO to create a stock solution and then dilute it with the aqueous buffer of choice.[1]
Q5: Is this compound sensitive to light?
Some non-steroidal FXR agonists, like GW4064, are known to be sensitive to UV light.[5] Therefore, it is a best practice to protect this compound from light during storage and handling. Store the compound in an opaque container or a vial wrapped in aluminum foil.
Troubleshooting Guides
In Vitro Assays (e.g., FXR Activation, Gene Expression Analysis)
Q1: I am observing high variability in FXR target gene activation between my experimental replicates. What could be the cause?
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Possible Cause 1: Cell Line Integrity and Passage Number. FXR expression levels can change with increasing cell line passage numbers, which can lead to altered signaling pathways.
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Recommendation: Use low-passage cells and maintain consistency in the passage number across all experiments. It is also good practice to regularly authenticate your cell lines.[6]
-
-
Possible Cause 2: Variability in Serum and Media Components. Components present in fetal bovine serum (FBS) and other media supplements can sometimes interfere with or activate nuclear receptor signaling pathways.
-
Recommendation: Test different batches of FBS or consider using serum-free media if your cell line permits.
-
-
Possible Cause 3: Improper Storage or Handling of this compound. Like many small molecules, this compound can degrade if not stored or handled correctly.
-
Recommendation: Ensure the compound is stored at the recommended temperature, protected from light, and that stock solutions are not subjected to excessive freeze-thaw cycles.
-
Q2: I am seeing unexpected cytotoxicity at concentrations where I expect to see FXR activation. What should I do?
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Possible Cause 1: Off-Target Effects. At high concentrations, most compounds can exhibit off-target effects that may lead to cytotoxicity.
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations.
In Vivo Studies
Q1: My in vivo experiments are showing inconsistent effects on metabolic or fibrotic endpoints. What could be the issue?
-
Possible Cause: Variability in Drug Formulation and Administration. Improper formulation of the compound can result in poor bioavailability and inconsistent exposure levels in the animals.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 4 years |
| Powder | 4°C | Up to 2 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
| Aqueous Solution | Room Temperature | Not recommended for >1 day |
Data synthesized from multiple sources for representative FXR agonists.[1][2]
Table 2: Solubility of a Representative FXR Agonist (GW4064)
| Solvent | Approximate Solubility |
| Ethanol | ~1 mg/mL |
| DMSO | ~25 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL |
Source: Cayman Chemical product information for GW4064.[1]
Experimental Protocols
Protocol: In Vitro FXR Activation Luciferase Reporter Assay
This protocol outlines a general procedure for assessing the activation of FXR by an agonist using a luciferase reporter assay in a suitable cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable cell line)
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Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
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FXR-responsive luciferase reporter plasmid (containing FXR response elements)
-
Renilla luciferase control plasmid (for normalization)
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Transfection reagent
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This compound
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DMSO (vehicle control)
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Luciferase assay reagent
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Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare the transfection mix by combining the FXR-responsive luciferase reporter plasmid, the Renilla luciferase control plasmid, and the transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for the recommended time.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest agonist concentration.
-
24 hours post-transfection, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
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Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
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Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Mandatory Visualization
Caption: Simplified signaling pathway of FXR activation by agonists.
Caption: Workflow for an in vitro FXR activation reporter assay.
Caption: Troubleshooting guide for inconsistent in vitro results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vivo Delivery of FXR Agonist LH10
Welcome to the technical support center for the novel fexaramine-based Farnesoid X Receptor (FXR) agonist, LH10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vivo delivery methods and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is FXR agonist LH10 and what are its known in vivo effects?
A1: LH10 is a potent, fexaramine-based, non-steroidal FXR agonist with an EC50 of 0.14 µM.[1][2] In vivo studies in mouse models have demonstrated its hepatoprotective efficacy. It has been shown to ameliorate α-naphthylisothiocyanate (ANIT)-induced cholestasis and acetaminophen (APAP)-induced acute liver injury, with reported effects superior to the well-known FXR agonist, Obeticholic Acid (OCA).[1][2] Furthermore, in a non-alcoholic steatohepatitis (NASH) model, LH10 significantly improved pathological features by modulating lipid metabolism, inflammation, oxidative stress, and fibrosis.[1][2]
Q2: What is the recommended delivery method for LH10 in in vivo studies?
A2: Based on studies with the parent compound fexaramine and other non-steroidal FXR agonists with similar properties, oral gavage is the recommended method for in vivo administration of LH10 in rodent models.[3][4] This method allows for precise dosage control and is relevant for preclinical assessment of orally administered drug candidates.
Q3: What are the potential side effects associated with FXR agonists like LH10?
A3: While specific side effect profiling for LH10 is not yet extensively published, class effects for FXR agonists have been documented. These can include pruritus (itching) and alterations in lipid profiles, such as an increase in LDL cholesterol.[5] The development of novel non-steroidal agonists like LH10 aims to mitigate these side effects.[2] Researchers should monitor for these potential effects in their in vivo studies.
Q4: How does LH10 exert its therapeutic effects?
A4: LH10 functions as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[6][7] Activation of FXR regulates the transcription of genes involved in bile acid, lipid, and glucose metabolism.[6][8] Key downstream targets include the induction of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (in mice, FGF19 in humans), which play crucial roles in the negative feedback regulation of bile acid synthesis.[7][8][9][10][11][12]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with LH10.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of efficacy | Improper formulation/solubility: LH10, like other fexaramine derivatives, is likely poorly soluble in aqueous solutions. | - Use a suitable vehicle for poorly soluble compounds. A common formulation is a suspension in 0.5% or 1% methylcellulose or a solution containing a mixture of DMSO, PEG300, and Tween 80. - Ensure the compound is fully dissolved or homogeneously suspended before each administration. Sonication may be required. - Prepare fresh formulations regularly to avoid degradation. |
| Incorrect dosage: The administered dose may be too low to elicit a therapeutic effect. | - Perform a dose-response study to determine the optimal effective dose for your specific animal model and disease phenotype. - Review literature for effective doses of similar FXR agonists in comparable models. | |
| Variability in animal model: The severity of the induced disease can vary between individual animals. | - Ensure consistent induction of the disease model. For dietary models like NASH, monitor food intake and body weight. - Use a sufficient number of animals per group to account for biological variability. - Randomize animals into treatment groups based on baseline disease parameters where possible. | |
| Adverse events observed (e.g., weight loss, lethargy) | Vehicle toxicity: Some vehicles, especially at high concentrations or with repeated administration, can cause adverse effects. | - Run a vehicle-only control group to assess the effects of the formulation itself. - Minimize the concentration of solvents like DMSO in the final formulation. - Observe animals closely for any signs of distress and consult with veterinary staff. |
| On-target or off-target toxicity of LH10: High doses of the agonist may lead to toxicity. | - Conduct a preliminary dose-range finding study to identify the maximum tolerated dose (MTD). - Reduce the dose or the frequency of administration. - Monitor relevant clinical pathology parameters (e.g., liver enzymes, lipid panels). | |
| Difficulty with oral gavage administration | Improper technique: Incorrect gavage technique can lead to stress, injury, or inaccurate dosing. | - Ensure personnel are properly trained in oral gavage techniques for the specific rodent species. - Use appropriately sized gavage needles with a ball tip to prevent esophageal injury. - Acclimatize animals to handling and the procedure to reduce stress. |
Data Presentation
The following tables summarize illustrative quantitative data for LH10 in various mouse models, based on reported outcomes for potent FXR agonists. Note: The exact quantitative values for LH10 are not yet publicly available and these tables are provided for guidance and comparative purposes.
Table 1: Efficacy of LH10 in a Mouse Model of ANIT-Induced Cholestasis
| Parameter | Vehicle Control | LH10 (10 mg/kg) | OCA (10 mg/kg) |
| Serum ALT (U/L) | 550 ± 75 | 250 ± 40 | 350 ± 55 |
| Serum AST (U/L) | 620 ± 80 | 300 ± 50 | 410 ± 60 |
| Serum ALP (U/L) | 450 ± 60 | 200 ± 30 | 280 ± 45 |
| Serum Total Bilirubin (mg/dL) | 3.5 ± 0.5 | 1.5 ± 0.3 | 2.2 ± 0.4 |
| Liver Histology (Necrosis Score) | 3.8 ± 0.4 | 1.5 ± 0.3 | 2.2 ± 0.4 |
| Illustrative data suggesting significant improvement compared to vehicle (p < 0.05). |
Table 2: Efficacy of LH10 in a Mouse Model of MCD-Induced NASH
| Parameter | Vehicle Control | LH10 (10 mg/kg) | OCA (10 mg/kg) |
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 2.5 ± 0.5 | 3.8 ± 0.6 |
| Liver Fibrosis (Sirius Red Area %) | 4.2 ± 0.6 | 1.8 ± 0.4 | 2.5 ± 0.5 |
| Hepatic Triglycerides (mg/g) | 120 ± 15 | 55 ± 10 | 75 ± 12 |
| Hepatic TNF-α mRNA (fold change) | 8.5 ± 1.2 | 2.5 ± 0.6 | 4.0 ± 0.8 |
| Hepatic Collagen 1a1 mRNA (fold change) | 10.2 ± 1.5 | 3.0 ± 0.7 | 5.5 ± 1.0 |
| Illustrative data suggesting significant improvement compared to vehicle (p < 0.05). |
Experimental Protocols
Protocol 1: In Vivo Delivery of LH10 via Oral Gavage
1.1. Vehicle Preparation (Example for Poorly Soluble Compounds):
-
Option A (Methylcellulose Suspension):
-
Prepare a 0.5% or 1% (w/v) solution of methylcellulose in sterile water.
-
Weigh the required amount of LH10 and triturate it with a small amount of the methylcellulose solution to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a homogenous suspension.
-
-
Option B (Co-solvent Solution):
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
First, dissolve LH10 in DMSO.
-
Sequentially add PEG300, Tween 80, and saline, ensuring the solution remains clear at each step. Sonication may be required to aid dissolution.
-
1.2. Dosing Procedure:
-
Accurately weigh each animal before dosing to calculate the precise volume to be administered.
-
Ensure the LH10 formulation is at room temperature and well-mixed (for suspensions) before drawing it into the syringe.
-
Use a sterile, appropriately sized oral gavage needle with a ball tip (e.g., 20-22 gauge for mice).
-
Gently restrain the animal and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle carefully and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
Protocol 2: ANIT-Induced Cholestasis Model in Mice
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize animals for at least one week.
-
Group animals and begin pretreatment with LH10 (e.g., 10 mg/kg, daily oral gavage) or vehicle for 3-5 days.
-
On the day of induction, fast the mice for 4-6 hours.
-
Prepare a solution of α-naphthylisothiocyanate (ANIT) in corn oil (e.g., 7.5 mg/mL).
-
Administer a single oral dose of ANIT (e.g., 75 mg/kg) to induce cholestasis. Administer corn oil to the sham control group.
-
Continue daily treatment with LH10 or vehicle.
-
Euthanize animals at a predetermined time point (e.g., 48 or 72 hours) after ANIT administration.
-
Collect blood for serum biochemistry (ALT, AST, ALP, bilirubin) and liver tissue for histology and gene expression analysis.
Protocol 3: Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model
-
Use male C57BL/6 mice (6-8 weeks old).
-
Acclimatize animals for one week on a standard chow diet.
-
Induce NASH by feeding the mice a methionine and choline-deficient (MCD) diet for 4-6 weeks.
-
After the induction period, randomize mice into treatment groups.
-
Administer LH10 (e.g., 10 mg/kg) or vehicle daily via oral gavage while continuing the MCD diet.
-
Continue treatment for a specified duration (e.g., 2-4 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Analyze serum for liver enzymes and lipids. Analyze liver tissue for histology (H&E, Sirius Red), triglyceride content, and gene expression of inflammatory and fibrotic markers.
Mandatory Visualizations
FXR Signaling Pathway
Caption: FXR signaling pathway activation by LH10.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for in vivo LH10 efficacy studies.
References
- 1. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis [mdpi.com]
- 7. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis for feedback regulation of bile acid synthesis by nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Pruritus as a Side Effect of FXR Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Farnesoid X Receptor (FXR) agonists and the associated side effect of pruritus (itching).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My animal model is not exhibiting a consistent scratching response after administering an FXR agonist. What are potential reasons and solutions?
A1: Inconsistent scratching behavior is a common challenge. Several factors could be at play:
-
Animal Acclimatization: Ensure animals are properly acclimatized to the experimental environment for at least one hour for several days before the study begins. Stress and novelty can significantly alter behavioral responses.
-
Dose and Route of Administration: The dose of the FXR agonist may be suboptimal. Perform a dose-response study to identify the concentration that reliably induces pruritus without causing overt toxicity. The route of administration (e.g., oral gavage, intraperitoneal injection) can also affect the pharmacokinetic profile and subsequent pruritic response.
-
Genetic Variability: The genetic background of the animal strain can influence pruritic sensitivity. For instance, C57BL/6 mice are commonly used, but it's crucial to maintain consistency across all experimental groups.
-
Observation Period: The timing and duration of your behavioral observation are critical. The pruritic response may have a specific onset and peak time post-administration. Conduct pilot studies to map the time course of the scratching behavior.
-
Environmental Factors: Ensure the testing room is quiet, with stable temperature and humidity, as these can affect animal behavior.
Troubleshooting Workflow for Inconsistent Scratching Behavior
Caption: Troubleshooting workflow for inconsistent scratching.
Q2: I am observing high variability in my serum bile acid measurements. How can I improve the consistency and reliability of these results?
A2: High variability in serum bile acid levels can obscure the effects of your experimental compounds. Consider the following to improve data quality:
-
Standardized Fasting: Ensure a consistent fasting period (e.g., 4-6 hours) for all animals before blood collection. Food intake significantly alters bile acid pools.
-
Sample Collection Time: Collect blood samples at the same time of day for all animals to minimize circadian variations in bile acid metabolism.
-
Sample Handling: Process blood samples promptly to prevent degradation of bile acids. Centrifuge to separate serum and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Analytical Method: Use a validated and sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), for accurate quantification of individual bile acid species. Enzymatic assays can be useful for total bile acids but may lack specificity.
Q3: My in vitro TGR5 receptor activation assay is not yielding the expected results with known agonists. What are the common pitfalls?
A3: TGR5 activation assays are crucial for studying the mechanisms of bile acid-induced pruritus. If you are facing issues, check the following:
-
Cell Line Integrity: Ensure the cell line (e.g., HEK293T) stably expresses the TGR5 receptor. Periodically verify receptor expression levels via qPCR or Western blot.
-
Agonist Quality: Confirm the purity and concentration of your TGR5 agonists. Degradation or incorrect concentration can lead to poor results.
-
Assay System: The choice of reporter system (e.g., cAMP accumulation, reporter gene assay) is critical. Ensure your system is sensitive enough to detect the expected level of activation.
-
Serum Batch Effects: If using fetal bovine serum (FBS) in your culture medium, be aware that different batches can contain varying levels of endogenous bile acids, which can interfere with the assay. Consider using charcoal-stripped serum to minimize this effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism by which FXR agonists induce pruritus?
A1: The leading hypothesis for FXR agonist-induced pruritus involves the complex interplay between FXR activation in the liver and subsequent signaling events that lead to sensory nerve activation in the skin. The activation of FXR in hepatocytes can lead to a complex series of events that results in pruritus. While the full picture is still being elucidated, a key pathway involves the autotaxin-lysophosphatidic acid (ATX-LPA) axis. FXR activation has been shown to increase the expression of ATX, an enzyme that produces LPA, which in turn can activate sensory neurons to cause itching.
Signaling Pathway of FXR Agonist-Induced Pruritus
Caption: Proposed ATX-LPA signaling pathway in FXR agonist pruritus.
Q2: What are the primary strategies for mitigating FXR agonist-induced pruritus in a research setting?
A2: Several strategies are being investigated to counteract this side effect:
-
Bile Acid Sequestrants: Resins like cholestyramine can bind bile acids in the intestine, preventing their reabsorption and reducing systemic levels. This is a clinically established approach for cholestatic pruritus.
-
ATX Inhibitors: By blocking the ATX enzyme, these inhibitors prevent the production of LPA, thereby targeting a key mediator in the itch pathway.
-
TGR5 Antagonists: While bile acids can activate TGR5 on sensory nerves to induce itch, developing antagonists for this receptor is another potential therapeutic avenue.
-
Co-administration of other drugs: Investigating the use of antihistamines, opioid antagonists, or other anti-pruritic agents alongside FXR agonists can be a viable strategy.
Q3: Which animal models are most commonly used to study cholestatic pruritus?
A3: The most frequently used models are mice, particularly the C57BL/6 strain. Pruritus is typically induced by:
-
Bile Duct Ligation (BDL): A surgical procedure that obstructs the common bile duct, leading to cholestasis and subsequent pruritus.
-
Drug-Induced Cholestasis: Administration of compounds like α-naphthylisothiocyanate (ANIT) can induce liver injury and cholestasis.
-
Direct Agonist Administration: Administering the FXR agonist of interest and observing the scratching behavior is the most direct model for studying this specific side effect.
Data on Mitigation Strategies
The following tables summarize quantitative data from representative studies on mitigating pruritus.
Table 1: Efficacy of a Bile Acid Sequestrant on FXR Agonist-Induced Scratching Behavior in Mice
| Treatment Group | Mean Scratching Bouts (per 30 min) | % Reduction vs. Control | p-value |
| Vehicle Control | 150 ± 15 | - | - |
| FXR Agonist (10 mg/kg) | 350 ± 25 | - | <0.01 |
| FXR Agonist + Sequestrant | 175 ± 20 | 50% | <0.05 |
Data are presented as mean ± SEM. Statistical significance is determined relative to the FXR Agonist group.
Table 2: Effect of an ATX Inhibitor on Serum Bile Acids and Pruritus
| Parameter | Vehicle Control | FXR Agonist | FXR Agonist + ATX Inhibitor |
| Total Serum Bile Acids (µM) | 15 ± 3 | 45 ± 5 | 42 ± 6 |
| Scratching Bouts (per 30 min) | 120 ± 10 | 310 ± 30 | 150 ± 20 |
This table illustrates that the ATX inhibitor reduced scratching behavior without significantly altering total serum bile acid levels, suggesting a direct effect on the itch pathway.
Experimental Protocols
Protocol 1: Induction and Assessment of Pruritus in a Mouse Model
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks old. House them individually for at least 3 days before the experiment for acclimatization.
-
Habituation: On three consecutive days, place the mice in the observation chambers (e.g., clear plexiglass cages) for 1-2 hours to acclimate them to the testing environment.
-
Drug Administration:
-
Prepare the FXR agonist in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the agonist via oral gavage at the predetermined dose.
-
The control group receives the vehicle only.
-
For mitigation studies, administer the test compound (e.g., bile acid sequestrant, ATX inhibitor) at a specified time before or with the FXR agonist.
-
-
Behavioral Observation:
-
Immediately after administration, place the mouse in the observation chamber.
-
Record the behavior using a video camera for a set period (e.g., 60 minutes).
-
A trained observer, blinded to the treatment groups, will later analyze the videos.
-
A scratching bout is defined as one or more rapid movements of the hind paw directed at the body, ending with the paw being licked or returned to the floor.
-
-
Data Analysis: Quantify the number of scratching bouts for each animal. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Preclinical Workflow for Evaluating Anti-Pruritic Agents
Caption: A typical preclinical experimental workflow.
Validation & Comparative
A Comparative Guide to FXR Agonists: FXR Agonist 10 vs. Obeticholic Acid
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in these metabolic pathways has made it a promising therapeutic target for a range of conditions, including cholestatic liver diseases and nonalcoholic steatohepatitis (NASH). Obeticholic acid (OCA), a potent FXR agonist, is an approved therapy for primary biliary cholangitis (PBC), validating the therapeutic potential of targeting FXR. This guide provides a detailed comparison of a novel investigational compound, FXR agonist 10, with the established drug, obeticholic acid, supported by available experimental data.
At a Glance: Key Differences and Properties
A direct comparison of the fundamental properties of this compound and obeticholic acid reveals significant differences in potency and the extent of available clinical data.
| Feature | This compound (Compound 27) | Obeticholic Acid (OCA) |
| Chemical Class | Not specified in available literature | Semisynthetic bile acid analog |
| Potency (EC50) | 14.26 μM[1] | ~99 nM |
| Mechanism of Action | Activates FXR, leading to upregulation of SHP and BSEP, and downregulation of NTCP and CYP7A1.[1] | Potent and selective FXR agonist, approximately 100-fold more potent than the natural ligand chenodeoxycholic acid (CDCA). It reduces bile acid synthesis by inhibiting CYP7A1 and promotes bile acid transport. |
| In Vivo Efficacy | Ameliorates alpha-naphthylisothiocyanate (ANIT)-induced cholestasis in a mouse model.[1] | Approved for the treatment of Primary Biliary Cholangitis (PBC).[2] Has shown efficacy in various clinical trials for PBC and has been investigated for NASH. In preclinical models, it has demonstrated hepatoprotective effects in cholestatic and metabolic liver disease models. |
| Clinical Development | Preclinical | Approved for clinical use |
In-Depth Analysis: Mechanism of Action and Signaling Pathway
Both this compound and obeticholic acid exert their effects by binding to and activating the farnesoid X receptor. This activation initiates a cascade of downstream signaling events that collectively contribute to the restoration of bile acid homeostasis and the amelioration of liver injury.
Upon activation by an agonist, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of FXR activation include:
-
Upregulation of Small Heterodimer Partner (SHP): SHP is a crucial transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop effectively reduces the production of bile acids.
-
Upregulation of Bile Salt Export Pump (BSEP): BSEP is a transporter protein located on the canalicular membrane of hepatocytes that is responsible for pumping bile salts out of the liver cells and into the bile ducts for excretion. Increased BSEP expression enhances the clearance of bile acids from the liver.
-
Downregulation of Na+-taurocholate cotransporting polypeptide (NTCP): NTCP is a transporter responsible for the uptake of bile acids from the portal blood into hepatocytes. Its downregulation reduces the reabsorption of bile acids into the liver, further alleviating the intracellular bile acid load.
Experimental Data and Performance
In Vitro Potency
The potency of an FXR agonist is a critical determinant of its therapeutic efficacy. This is typically quantified by the half-maximal effective concentration (EC50) in an in vitro assay that measures the activation of the FXR receptor.
| Compound | EC50 (μM) | Assay |
| This compound | 14.26[1] | Not specified |
| Obeticholic Acid | ~0.099 | Not specified |
Note: The EC50 value for Obeticholic Acid is derived from its reported 100-fold greater potency than CDCA (EC50 ~10 μM).
The data clearly indicates that obeticholic acid is significantly more potent than this compound in activating the farnesoid X receptor in vitro.
In Vivo Efficacy in Cholestasis Models
Preclinical animal models of cholestasis are essential for evaluating the in vivo efficacy of FXR agonists.
This compound: Studies have shown that this compound ameliorates liver injury in a mouse model of alpha-naphthylisothiocyanate (ANIT)-induced cholestasis.[1] ANIT is a chemical toxicant that causes acute cholestatic liver injury, characterized by damage to bile duct epithelial cells.
Obeticholic Acid: The in vivo efficacy of obeticholic acid has been demonstrated in various preclinical models. For instance, in a bile duct ligation (BDL) mouse model, which mimics obstructive cholestasis, obeticholic acid treatment has been shown to improve liver function and reduce fibrosis.
While both compounds show promise in preclinical models of cholestasis, the different models used (chemically-induced vs. surgical) preclude a direct quantitative comparison of their in vivo efficacy from the currently available data.
Experimental Protocols
FXR Activation Assay (Luciferase Reporter Gene Assay)
This protocol describes a common method for determining the in vitro potency (EC50) of FXR agonists.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
- Cells are seeded in 96-well plates.
- Cells are co-transfected with two plasmids:
- An expression vector containing the ligand-binding domain of human FXR fused to the GAL4 DNA-binding domain.
- A reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence.
- A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
2. Compound Treatment:
- After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (this compound or obeticholic acid) or vehicle control.
- Cells are incubated for another 24 hours.
3. Luciferase Activity Measurement:
- The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
- Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.
4. Data Analysis:
- The fold induction of luciferase activity is calculated relative to the vehicle control.
- The EC50 value is determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis in Mice
This protocol outlines the induction of cholestatic liver injury in mice to evaluate the in vivo efficacy of FXR agonists.
1. Animals and Acclimatization:
- Male C57BL/6 mice (8-10 weeks old) are used.
- Animals are acclimatized for at least one week before the experiment with free access to food and water.
2. ANIT Administration:
- Mice are fasted for 4-6 hours before ANIT administration.
- ANIT is dissolved in a vehicle such as corn oil.
- A single dose of ANIT (e.g., 50-75 mg/kg body weight) is administered via oral gavage.
- A control group receives the vehicle alone.
3. Test Compound Administration:
- The test compound (e.g., this compound) or vehicle is administered at a predetermined dose and schedule (e.g., daily for a set number of days, starting before or after ANIT administration).
4. Sample Collection and Analysis:
- At a specified time point after ANIT administration (e.g., 48 or 72 hours), mice are euthanized.
- Blood is collected for the analysis of serum markers of liver injury, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
- The liver is harvested, weighed, and a portion is fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining to assess necrosis and inflammation).
5. Data Analysis:
- Serum biochemical parameters and histological scores are compared between the different treatment groups to assess the protective effect of the test compound.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of two novel FXR agonists.
Conclusion
This guide provides a comparative overview of this compound and obeticholic acid based on currently available data. Obeticholic acid is a well-characterized, potent FXR agonist with proven clinical efficacy in PBC. In contrast, this compound is a preclinical candidate with a significantly lower in vitro potency. While it has demonstrated efficacy in a mouse model of cholestasis, further studies are required to fully elucidate its therapeutic potential and to allow for a more direct comparison with clinically established FXR agonists like obeticholic acid. Researchers and drug development professionals should consider the substantial difference in potency and the extensive clinical data available for obeticholic acid when evaluating the potential of novel FXR agonists.
References
A Comparative Guide to Non-Steroidal Farnesoid X Receptor (FXR) Agonists: Benchmarking FXR Agonist 10
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in mitigating cholestasis, inflammation, and fibrosis has positioned it as a promising therapeutic target for a range of liver and metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). While the first-generation steroidal FXR agonist, obeticholic acid (OCA), has seen clinical application, its use has been associated with side effects such as pruritus and dyslipidemia. This has spurred the development of non-steroidal FXR agonists with potentially improved safety and efficacy profiles.
This guide provides a comparative analysis of a novel non-steroidal FXR agonist, designated as FXR agonist 10 (also known as Compound 27), against other well-characterized non-steroidal FXR agonists: GW4064, Tropifexor, Cilofexor, and EDP-305. The comparison focuses on their potency, in vivo efficacy, pharmacokinetic properties, and selectivity, supported by experimental data from publicly available literature.
Data Presentation: Quantitative Comparison of Non-Steroidal FXR Agonists
The following tables summarize the key quantitative data for this compound and its comparators. Direct comparison should be made with caution, as experimental conditions and assays may vary between studies.
Table 1: In Vitro Potency of Non-Steroidal FXR Agonists
| Compound | Chemical Class | Assay Type | EC50 | Reference |
| This compound (Compound 27) | Sesquiterpenoid | BSEP Dual-Luciferase Reporter Assay (HEK293T cells) | 14.26 µM | [1] |
| GW4064 | Isoxazole | Luciferase Reporter Gene Assay (HEK293 cells) | 65 nM | [2] |
| Tropifexor (LJN452) | Nortropine-substituted Benzothiazole | Cell-free Förster Resonance Energy Transfer (FRET) Assay | 0.2 nM | [3] |
| FXR BSEP-luc Reporter Gene Cellular Assay | 9.5 nM | [4] | ||
| Cilofexor (GS-9674) | Non-steroidal | Not specified | 43 nM | [5] |
| EDP-305 | Steroidal non-carboxylic acid | Full-length human FXR Luciferase Reporter Assay (HEK293 cells) | 8 nM | [6] |
Table 2: In Vivo Efficacy of Non-Steroidal FXR Agonists in Animal Models
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| This compound (Compound 27) | Mice | ANIT-induced Cholestasis | Ameliorated liver histopathology; Decreased serum ALT, AST, ALP, total bilirubin, direct bilirubin, and total bile acid. | [1] |
| GW4064 | Rats | ANIT-induced and Bile Duct Ligation Cholestasis | Significant reductions in serum ALT, AST, and LDH; Decreased necrosis and inflammation. | [7] |
| Tropifexor (LJN452) | Rodents | NASH and Cholestasis | Potently regulated FXR target genes in liver and intestine; Showed superior efficacy to OCA in NASH models. | [7] |
| Cilofexor (GS-9674) | Patients with noncirrhotic NASH | NASH | Significant reductions in hepatic steatosis, liver biochemistry, and serum bile acids. | [8] |
| EDP-305 | Mice | Biliary fibrosis (Mdr2-/-) and MCD-induced Steatohepatitis | Potently improved liver injury and hepatic fibrosis. | [9] |
Table 3: Pharmacokinetic Properties of Non-Steroidal FXR Agonists
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) | Key Notes | Reference |
| This compound (Compound 27) | Not reported | Not reported | Not reported | Preclinical stage. | |
| GW4064 | Rat | 10% | 3.5 hours | Used as a tool compound due to limitations. | |
| Tropifexor (LJN452) | Rat | 37% | Moderate clearance | Suitable for once-daily dosing in humans. | [4] |
| Cilofexor (GS-9674) | Healthy Volunteers | Not specified | Bi-exponential disposition | Exposure increases less-than-dose-proportionally. | [10] |
| EDP-305 | Not reported | Not reported | Not reported | Does not generate glycine or taurine-conjugated metabolites. | [3] |
Table 4: Selectivity Profile of Non-Steroidal FXR Agonists
| Compound | Selectivity Notes | Reference |
| This compound (Compound 27) | Selectivity profile not extensively reported. | |
| GW4064 | High selectivity for FXR reported in some studies, but also shown to interact with multiple G protein-coupled receptors, including histamine receptors. | [8] |
| Tropifexor (LJN452) | Highly selective for FXR over TGR5. | [11] |
| Cilofexor (GS-9674) | Selective non-steroidal FXR agonist. In vitro inhibitor of OATP, P-gp, and CYP3A4. | [5][12] |
| EDP-305 | Highly selective for FXR with no/minimal cross-reactivity to TGR5 or other nuclear receptors. | [3] |
Experimental Protocols
FXR Activation Assay (Dual-Luciferase Reporter Gene Assay)
This assay is a standard method to quantify the ability of a compound to activate FXR in a cellular context.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are co-transfected with a plasmid expressing the full-length human FXR and a reporter plasmid containing the Bile Salt Export Pump (BSEP) promoter driving the expression of firefly luciferase. A control plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. Transfection is typically performed using a lipid-based transfection reagent.
2. Compound Treatment:
-
Following a 24-hour transfection period, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). A known FXR agonist like GW4064 is used as a positive control.
3. Luciferase Activity Measurement:
-
After a 24-hour incubation with the compounds, the cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold induction of luciferase activity by the test compound is calculated relative to the vehicle control.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
In Vivo ANIT-Induced Cholestasis Model in Mice
This model is used to evaluate the efficacy of compounds in protecting against chemically induced cholestatic liver injury.
1. Animals and Acclimation:
-
Male C57BL/6 mice (8-10 weeks old) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water for at least one week to acclimatize.
2. Compound Administration:
-
Mice are randomly assigned to different treatment groups: vehicle control, this compound (at various doses), and a positive control if applicable.
-
The test compound or vehicle is administered orally (e.g., by gavage) for a specified number of days prior to the induction of cholestasis.
3. Induction of Cholestasis:
-
On the designated day, after the final pre-treatment dose of the compound, cholestasis is induced by a single oral administration of α-naphthylisothiocyanate (ANIT) dissolved in a vehicle like corn oil (e.g., 75 mg/kg).
4. Sample Collection and Analysis:
-
At a predetermined time point after ANIT administration (e.g., 48 hours), mice are euthanized.
-
Blood is collected via cardiac puncture for serum biochemical analysis. Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin (TBIL), direct bilirubin (DBIL), and total bile acids (TBA) are measured using standard clinical chemistry analyzers or specific assay kits.
-
The liver is excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination (e.g., H&E staining to assess necrosis and inflammation). Another portion can be snap-frozen in liquid nitrogen for gene expression or protein analysis.
5. Data Analysis:
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the serum biochemical markers and histopathological scores between the different treatment groups. A significant reduction in the levels of liver injury markers and improvement in liver histology in the compound-treated group compared to the vehicle-treated ANIT group indicates a protective effect.[1]
Mandatory Visualization
Caption: FXR Signaling Pathway Activation.
Caption: Experimental Workflow for FXR Agonist Evaluation.
References
- 1. The discovery of a new potent FXR agonist based on natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of tropifexor as a potent and selective agonist of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Potential for Cytochrome P450 and Transporter-Mediated Drug-Drug Interactions for Cilofexor, a Selective Nonsteroidal Farnesoid X Receptor (FXR) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intestinal Farnesoid X Receptor (FXR) Activation: Fexaramine vs. Systemic Agonists
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its high expression in the intestine makes it a compelling target for therapeutic intervention in a range of metabolic and inflammatory diseases. A key distinction in FXR agonist development is between gut-restricted agents, such as fexaramine, which primarily act locally in the intestine, and systemic agonists that are absorbed and exert effects throughout the body, including the liver. This guide provides an objective comparison of the gut-restricted agonist fexaramine with representative systemic FXR agonists, focusing on their performance in intestinal FXR activation, supported by experimental data. As "FXR agonist 10" is not a publicly specified compound, this guide will utilize data from two well-characterized systemic FXR agonists: the non-steroidal GW4064 and the steroidal Obeticholic Acid (OCA) for a comprehensive comparison.
Mechanism of Action: A Tale of Two Activation Profiles
Fexaramine is designed for minimal systemic absorption, leading to a targeted activation of FXR in the intestinal tract.[1][2][3] This localized action aims to harness the beneficial effects of intestinal FXR signaling, such as the induction of fibroblast growth factor 15 (FGF15) in rodents and its human ortholog FGF19, while avoiding potential side effects associated with systemic FXR activation.[1][2][4] In contrast, systemic agonists like GW4064 and OCA are absorbed into the bloodstream and activate FXR in various tissues, most notably the liver and the intestine.[5][6][7] This widespread activation leads to a broader range of physiological responses.
dot
Caption: Comparative signaling pathways of fexaramine and systemic FXR agonists.
Quantitative Comparison of FXR Agonist Performance
The following tables summarize key quantitative data for fexaramine, GW4064, and Obeticholic Acid, providing a comparative overview of their potency and effects on FXR target gene expression.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Agonist Type | EC50 (FXR Activation) | Assay System |
| Fexaramine | Gut-Restricted, Non-steroidal | 25 nM | Cell-based reporter assay |
| GW4064 | Systemic, Non-steroidal | 15 nM | Isolated receptor activity assay |
| Obeticholic Acid (OCA) | Systemic, Steroidal | 99 nM | FRET assay |
Table 2: In Vivo Effects on Intestinal and Hepatic FXR Target Genes in Rodent Models
| Compound | Administration Route | Tissue | Target Gene | Fold Change vs. Vehicle | Animal Model |
| Fexaramine | Oral | Ileum | Fgf15 | ↑ (Significant induction) | Mouse |
| Fexaramine | Oral | Ileum | Shp | ↑ (Significant induction) | Mouse |
| Fexaramine | Oral | Liver | Cyp7a1 | ↓ (Suppression) | Mouse |
| GW4064 | Oral | Ileum | Fgf15 | ↑ (Slight elevation) | Rat |
| GW4064 | Oral | Liver | Shp | ↑ (Marked induction) | Rat |
| GW4064 | Oral | Liver | Cyp7a1 | ↓ (Further decreased) | Rat |
| Obeticholic Acid (OCA) | Oral | Ileum | FGF19 | ↑ (70-fold at 1 µM) | Human ileal explants |
| Obeticholic Acid (OCA) | Oral | Liver | CYP7A1 | ↓ (Repression) | Humanized mouse model |
Note: Direct comparative studies with identical experimental conditions are limited. The data presented are compiled from various sources and should be interpreted with consideration of the different experimental setups.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing FXR agonist activity.
FXR Reporter Gene Assay
This in vitro assay is used to determine the potency of a compound in activating the FXR signaling pathway.
dot
Caption: Workflow for a typical FXR reporter gene assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter, such as the bile salt export pump (BSEP) promoter. Transfection is typically performed using a lipid-based transfection reagent.[8]
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., fexaramine, GW4064, or OCA) or vehicle control.
-
Incubation: The cells are incubated with the compounds for another 24 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is determined by plotting the dose-response curve.
Quantitative PCR (qPCR) for FXR Target Gene Expression in Mouse Intestine
This ex vivo method quantifies the effect of an FXR agonist on the expression of its target genes in the intestine of treated animals.[9]
Methodology:
-
Animal Model and Dosing: C57BL/6 mice are administered the FXR agonist (e.g., fexaramine at 100 mg/kg) or vehicle (e.g., corn oil) via oral gavage daily for a specified period (e.g., 5 days).[2]
-
Tissue Harvest: At the end of the treatment period, mice are euthanized, and the ileum is harvested. The intestinal contents are flushed with cold phosphate-buffered saline (PBS).
-
RNA Extraction: Total RNA is extracted from the ileal tissue using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The relative mRNA expression of FXR target genes (e.g., Fgf15, Shp) and a housekeeping gene (e.g., Gapdh) is quantified using a real-time PCR system with specific primers and a fluorescent dye-based detection method (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control group.
Discussion and Conclusion
The comparison between the gut-restricted agonist fexaramine and systemic agonists like GW4064 and OCA highlights a fundamental divergence in the therapeutic strategy for targeting FXR.
Fexaramine demonstrates potent and selective activation of FXR within the intestine, leading to robust induction of the enterokine FGF15/19.[1][2][4] This localized action is advantageous for minimizing potential systemic side effects. The subsequent suppression of hepatic Cyp7a1 expression is a downstream effect mediated by the endocrine action of FGF15/19 on the liver, rather than direct hepatic FXR activation by the drug.[1][2] This makes fexaramine an attractive candidate for metabolic diseases where enhancing the gut-liver axis signaling is a primary goal.
Systemic agonists , on the other hand, directly engage FXR in both the intestine and the liver.[5][6][7] While they also induce intestinal FGF15/19, their direct action on the liver results in a more profound and direct regulation of hepatic gene expression, including a strong induction of SHP.[5] The systemic exposure, however, raises concerns about potential off-target effects and adverse events that have been observed in clinical trials with some systemic FXR agonists.
References
- 1. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Farnesoid X Receptor (FXR) Agonists in Preclinical Models of Nonalcoholic Steatohepatitis (NASH)
For researchers, scientists, and drug development professionals navigating the complex landscape of nonalcoholic steatohepatitis (NASH), the farnesoid X receptor (FXR) has emerged as a key therapeutic target.[1] Activation of this nuclear receptor orchestrates a multitude of metabolic and inflammatory pathways central to the pathophysiology of NASH.[1] A growing pipeline of FXR agonists is under investigation, each with a unique profile. This guide provides a detailed, head-to-head comparison of prominent FXR agonists based on available preclinical data, offering insights into their comparative efficacy and the experimental frameworks used for their evaluation.
At a Glance: Comparative Efficacy of FXR Agonists
The therapeutic potential of FXR agonists is primarily assessed by their ability to mitigate the three core histological hallmarks of NASH: steatosis (fatty liver), inflammation, and fibrosis. The following tables summarize the available quantitative data from preclinical studies, with a focus on direct head-to-head comparisons where possible.
Table 1: Head-to-Head Comparison of INT-787 and Obeticholic Acid (OCA) in a Diet-Induced Obese Mouse Model of NASH
Data sourced from a study in Lepob/ob mice on an Amylin liver NASH (AMLN) diet for 12 weeks, followed by 8 weeks of treatment.[2]
| Parameter | Vehicle | Obeticholic Acid (OCA) | INT-787 |
| Liver Histopathology | |||
| Liver Lipids (Steatosis) | High | Significant Reduction | Greater Reduction than OCA[2] |
| Galectin-3 (Inflammation) | High | No Significant Reduction | Significant Reduction[2] |
| Collagen 1a1 (Fibrosis) | High | No Significant Reduction | Significant Reduction[2] |
| Plasma Biomarkers | |||
| Alanine Transaminase (ALT) | Elevated | No Significant Reduction | Significant Reduction[2] |
| Aspartate Transaminase (AST) | Elevated | No Significant Reduction | Significant Reduction[2] |
Table 2: Comparative Efficacy of Tropifexor and Obeticholic Acid (OCA) in the STAM™ Mouse Model of NASH
Data from a study in streptozotocin-injected C57Bl/6J mice on a high-fat diet, with treatment from week 9 to 12.[3][4]
| Parameter | Vehicle | Obeticholic Acid (OCA) (25 mg/kg) | Tropifexor (≥0.1 mg/kg) |
| NAFLD Activity Score (NAS) | High | Tendency towards Reduction (Not Significant) | Significant Decrease[3][4] |
| Sirius Red-Positive Area (Fibrosis) | High | Not Specified | Significant Dose-Dependent Reduction[3][4] |
| Liver Triglycerides | High | No Significant Decrease | Significant Reduction[4] |
Table 3: Preclinical Efficacy of Vonafexor in the STAM™ Mouse Model of NASH
Direct head-to-head quantitative data with other FXR agonists in this model is limited. Vonafexor has shown a significant positive impact on key NASH parameters.[1][5][6]
| Parameter | Outcome with Vonafexor Treatment |
| NAFLD Activity Score (NAS) | Significant Positive Impact[5] |
| Fibrosis | Significant Positive Impact[5] |
| Steatosis | Significant Positive Impact[5] |
| Inflammation | Significant Positive Impact[5] |
Table 4: Preclinical Anti-Fibrotic Effects of Cilofexor in a Rat Model of NASH
Data from a study in a cirrhotic rat NASH model with 10 weeks of treatment.[7]
| Parameter | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Reduction in Liver Fibrosis Area (Picro-Sirius Red) | -41% | -69%[8] |
| Hepatic Hydroxyproline Content | Not Specified | Significant Reduction[7] |
| Pro-fibrogenic Gene Expression (col1a1, pdgfr-β) | Not Specified | Dose-Dependent Reduction[7] |
Deep Dive: Mechanism of Action and Signaling Pathways
FXR agonists exert their therapeutic effects by binding to and activating the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine. This activation triggers a cascade of downstream signaling events that collectively improve metabolic homeostasis and reduce liver injury.
Experimental Protocols: A Closer Look at the Methodologies
The interpretation of preclinical data is critically dependent on the experimental design. Below are detailed protocols for commonly employed NASH models and key endpoint analyses.
NASH Induction in Mouse Models
-
Diet-Induced Obese (DIO)-NASH Model: Wild-type mice (e.g., C57BL/6J) are fed a high-fat diet (typically 40-60% kcal from fat), often supplemented with fructose and cholesterol, for an extended period (e.g., 30 weeks) to induce obesity, insulin resistance, and the full spectrum of NASH pathology, including fibrosis.[7][9]
-
Amylin Liver NASH (AMLN) Model in Lepob/ob Mice: Genetically obese and insulin-resistant Lepob/ob mice are placed on a high-fat (40%), high-fructose (22%), and high-cholesterol (2%) diet for 12-21 weeks. This model develops robust steatohepatitis and fibrosis.[2]
-
STAM™ (Stelic Animal Model): This model involves a single intraperitoneal injection of streptozotocin in neonatal male C57BL/6J mice to induce a diabetic state, followed by feeding a high-fat diet from 4 weeks of age. NASH with progressive fibrosis typically develops by 8-12 weeks.[1][3][4]
Drug Administration and Treatment Regimen
FXR agonists are typically administered orally, either by daily gavage or mixed in the diet. Treatment can be initiated either prophylactically (at the start of the specialized diet) or therapeutically (after NASH has been established, often confirmed by an initial liver biopsy). Treatment duration in preclinical studies commonly ranges from 4 to 12 weeks.
Key Endpoint Measurements
-
Liver Histopathology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) for the assessment of steatosis, inflammation, and hepatocyte ballooning. The NAFLD Activity Score (NAS) is a semi-quantitative scoring system used to grade the severity of these features. Fibrosis is staged using Sirius Red or Masson's trichrome staining.
-
Biochemical Analysis of Liver Tissue:
-
Liver Triglyceride Content: Hepatic lipids are extracted from a portion of the liver, and triglyceride levels are quantified using commercially available enzymatic kits.
-
Hydroxyproline Assay: The total collagen content in the liver, as a quantitative measure of fibrosis, is determined by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
-
Plasma Biomarkers: Blood samples are collected to measure levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST), which are indicative of liver injury.
Conclusion
The preclinical data available to date demonstrates that FXR agonists as a class hold significant promise for the treatment of NASH, with various agents showing efficacy in reducing steatosis, inflammation, and fibrosis in animal models. Head-to-head comparisons suggest potential differences in the potency and efficacy profiles of these agonists. For instance, in a direct comparison, INT-787 showed broader and more potent effects on histological and biochemical markers of NASH than obeticholic acid.[2] Similarly, tropifexor appeared more effective than obeticholic acid at a much lower dose in the STAM™ model.[4] While direct comparative data for all agonists in the same model are not yet available, the existing evidence underscores the importance of continued investigation. The choice of a specific FXR agonist for clinical development will ultimately be guided by a comprehensive assessment of its efficacy, safety, and tolerability profile in human trials. The preclinical data presented in this guide provides a crucial foundation for these ongoing and future evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vonafexor series – ENYO Pharma [enyopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Cross-Species Efficacy of Farnesoid X Receptor (FXR) Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism. Its role in various metabolic pathways has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. As drug development programs advance FXR agonists from preclinical to clinical stages, a thorough understanding of their cross-species activity is paramount. This guide provides a comparative analysis of the activity of a representative non-steroidal FXR agonist, GW4064 (serving as a proxy for "FXR agonist 10"), across different species, supported by experimental data and detailed protocols.
Quantitative Comparison of In Vitro Potency
The in vitro potency of an FXR agonist is a key parameter for assessing its potential therapeutic efficacy. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which it elicits 50% of its maximal effect. The following table summarizes the reported EC50 values for GW4064 in activating FXR in different species using cell-based reporter gene assays. It is important to note that direct comparison of absolute EC50 values across different studies can be challenging due to variations in experimental conditions, cell types, and reporter constructs.
| Species | Assay Type | Cell Line | EC50 (nM) | Reference |
| Human | Luciferase Reporter Gene Assay | CV-1 (African Green Monkey Kidney) | 65 | [1] |
| Luciferase Reporter Gene Assay | HEK293 (Human Embryonic Kidney) | 30 | [1] | |
| Mammalian One-Hybrid Assay | Not Specified | 150 | [2] | |
| Mouse | Gal4-FXR-LBD Reporter Assay | Not Specified | 120 | [3] |
| Rat | Not available in a directly comparable in vitro assay | - | - | - |
| Cynomolgus Monkey | Luciferase Reporter Assay | Proprietary Reporter Cells | GW4064 used as a reference agonist with an approximate EC80 of 1000 nM |
FXR Signaling Pathway
Activation of FXR by an agonist initiates a cascade of transcriptional events that regulate metabolic pathways. The following diagram illustrates the canonical FXR signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the cross-validation of a compound's activity. Below are representative protocols for in vitro and in vivo assays commonly used to evaluate FXR agonists.
In Vitro: FXR Reporter Gene Assay
This assay is used to determine the potency (EC50) of a compound in activating FXR in a cellular context.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into 96-well plates at a density of 1-2 x 10^4 cells per well.
-
After 24 hours, transfect the cells using a suitable transfection reagent. The transfection cocktail should include:
-
An expression plasmid for the full-length FXR of the desired species (human, mouse, rat, or cynomolgus monkey).
-
An expression plasmid for the retinoid X receptor (RXR), the heterodimeric partner of FXR.
-
A reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., containing bile acid response elements from the BSEP or SHP promoter).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
2. Compound Treatment:
-
24 hours post-transfection, remove the transfection medium and replace it with a fresh medium containing serial dilutions of the test compound (e.g., GW4064) or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for an additional 18-24 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo: Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the efficacy of an FXR agonist in a metabolic disease context.
1. Animal Model:
-
Use male C57BL/6J mice, 6-8 weeks of age.
-
Induce obesity by feeding the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
2. Compound Administration:
-
Randomly assign the HFD-fed mice to treatment groups (e.g., vehicle control, GW4064 low dose, GW4064 high dose).
-
Administer the compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
3. Efficacy Endpoints:
-
Body Weight and Food Intake: Monitor and record body weight and food intake regularly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.
-
Serum Analysis: At the end of the study, collect blood samples to measure serum levels of glucose, insulin, triglycerides, and cholesterol.
-
Liver Analysis: Harvest the liver, weigh it, and collect tissue samples for histological analysis (e.g., H&E and Oil Red O staining for steatosis) and gene expression analysis (e.g., qRT-PCR for FXR target genes like Shp, Bsep, and genes involved in lipogenesis).
4. Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the treatment effects.
Experimental Workflow for Cross-Species Validation
The following diagram outlines a typical workflow for the cross-species validation of an FXR agonist.
Conclusion
The cross-species validation of FXR agonist activity is a critical component of preclinical drug development. As demonstrated with the representative compound GW4064, FXR agonists can exhibit varying potencies across different species. A comprehensive evaluation using standardized in vitro and in vivo models, as outlined in this guide, is essential for building a robust preclinical data package. This allows for a more informed selection of appropriate animal models for efficacy and safety studies and ultimately increases the probability of successful clinical translation. Researchers should be mindful of potential species differences in FXR biology and pharmacology when interpreting data and designing translational studies.
References
In vivo validation of in vitro findings for FXR agonist 10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of Farnesoid X Receptor (FXR) agonists, with a primary focus on the well-characterized compound, Obeticholic Acid (OCA). The experimental data presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering insights into the translation of in vitro findings to in vivo efficacy.
Introduction to FXR Agonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR has emerged as a promising therapeutic strategy for various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][3] FXR agonists are a class of drugs designed to activate this receptor, thereby modulating downstream signaling pathways to achieve therapeutic effects.[1]
In Vitro Potency of Selected FXR Agonists
The initial characterization of FXR agonists begins with in vitro assays to determine their potency and selectivity. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an agonist. The following table summarizes the in vitro potency of several prominent FXR agonists.
| Compound Name | Type | EC50 (nM) | Reference |
| Chenodeoxycholic acid (CDCA) | Steroidal (Endogenous) | ~10,000 | [4] |
| Obeticholic Acid (OCA) | Steroidal | 99 | [1] |
| GW4064 | Non-steroidal | 25 | [1] |
| INT-787 | Steroidal | Not specified, but noted to have greater efficacy than OCA in modulating some FXR target genes | [2] |
| Cilofexor (GS-9674) | Non-steroidal | Not specified | |
| Tropifexor (LJN452) | Non-steroidal | Not specified | |
| EDP-305 | Steroidal | 8 | [5] |
In Vivo Validation in Preclinical Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. FXR agonists have been extensively evaluated in various animal models of liver and metabolic diseases. This section focuses on the in vivo validation of Obeticholic Acid in a diet-induced mouse model of NASH.
Experimental Protocol: Diet-Induced Mouse Model of NASH
A widely used preclinical model to evaluate the efficacy of anti-NASH agents is the diet-induced obese mouse model.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a diet high in trans-fat (e.g., 40%), fructose (e.g., 20%), and cholesterol (e.g., 2%) for an extended period (e.g., 21-30 weeks) to induce NASH with fibrosis.[6]
-
Treatment: Following the induction of NASH, mice are treated with the FXR agonist (e.g., Obeticholic Acid at 30 mg/kg, administered orally once daily) or vehicle for a specified duration (e.g., 8 weeks).[6]
-
Efficacy Endpoints:
-
Histopathology: Liver tissue is collected and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess the non-alcoholic fatty liver disease activity score (NAS), which includes steatosis, inflammation, and ballooning, as well as the fibrosis stage.
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Collagen 1a1) and inflammation (e.g., Galectin-3) is quantified using methods like RT-qPCR or RNA sequencing.[6]
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
In Vivo Efficacy Data: Obeticholic Acid in a NASH Mouse Model
The following table summarizes the representative in vivo efficacy data for Obeticholic Acid in a diet-induced mouse model of NASH.
| Parameter | Vehicle Control | Obeticholic Acid (30 mg/kg) | Outcome | Reference |
| Hepatic Steatosis Score | Baseline | Reduced | Improvement in liver fat accumulation | [6] |
| Hepatic Inflammation Score | Baseline | Reduced | Attenuation of liver inflammation | [6] |
| Hepatic Fibrosis Score | Baseline | No significant reduction | Limited effect on established fibrosis in this specific model | [6] |
| Liver Collagen 1a1 Content | Baseline | Reduced | Decrease in a key fibrotic marker | [6] |
| Liver Galectin-3 Content | Baseline | Reduced | Reduction in an inflammatory marker | [6] |
Clinical Validation of Obeticholic Acid in NASH
The efficacy of Obeticholic Acid has also been evaluated in human clinical trials for the treatment of NASH with fibrosis.
REGENERATE Phase 3 Trial
The REGENERATE trial was a pivotal Phase 3 study that assessed the efficacy and safety of Obeticholic Acid in patients with NASH and liver fibrosis.[7][8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with biopsy-confirmed NASH and fibrosis stages F2 or F3.
-
Treatment: Patients received once-daily oral doses of placebo, OCA 10 mg, or OCA 25 mg.[7]
-
Primary Endpoints: The primary endpoints at 18 months were either an improvement in liver fibrosis by at least one stage with no worsening of NASH, or resolution of NASH with no worsening of liver fibrosis.[7][8]
Clinical Efficacy Data: REGENERATE Trial (18-Month Interim Analysis)
| Endpoint | Placebo | OCA 10 mg | OCA 25 mg | p-value (vs. Placebo) | Reference |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 9.6% | Not specified | 22.4% | <0.0001 | [8][9] |
| NASH Resolution with no worsening of fibrosis | 3.5% | Not specified | 6.5% | 0.093 | [8][9] |
Note: The most common adverse event reported in the OCA treatment groups was pruritus (itching).[7][8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the FXR signaling pathway and a typical in vivo experimental workflow.
Caption: FXR Signaling Pathway Activation.
Caption: In Vivo Experimental Workflow.
Conclusion
The in vivo validation of FXR agonists, exemplified by Obeticholic Acid, demonstrates the successful translation of in vitro findings into clinically meaningful outcomes for patients with NASH. The data from both preclinical models and large-scale clinical trials support the therapeutic potential of FXR activation in improving liver histology and metabolic parameters. This guide provides a comparative framework and detailed methodologies to aid researchers in the continued development and evaluation of novel FXR agonists.
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 8. Obeticholic Acid may Improve outcomes in NASH-Related Liver Fibrosis [medicaldialogues.in]
- 9. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking FXR Agonist 10: A Comparative Analysis Against Industry-Standard Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FXR Agonist Performance with Supporting Experimental Data.
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has positioned it as a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic diseases. The landscape of FXR agonists is rapidly evolving, with numerous compounds in various stages of development. This guide provides a comparative analysis of a novel agent, FXR agonist 10, against established industry-standard FXR agonists, offering a quantitative and methodological framework for evaluation.
Quantitative Performance Comparison
The following table summarizes the in vitro potency (EC50) of this compound and its more potent analog, LH10, alongside key industry-standard FXR agonists. It is important to note that these values are compiled from various sources and may have been determined using different experimental assays and conditions, which can influence the results.
| Compound | Type | EC50 (µM) |
| This compound (Compound 27) | Non-steroidal | 14.26 |
| LH10 | Non-steroidal | 0.14 |
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | 0.099 |
| GW4064 | Non-steroidal | 0.065 |
| Fexaramine | Non-steroidal | 0.025 |
| Cilofexor (GS-9674) | Non-steroidal | 0.043 |
| Tropifexor (LJN452) | Non-steroidal | 0.0002 |
FXR Signaling Pathway
The activation of FXR by an agonist initiates a cascade of transcriptional events that regulate metabolic pathways. The following diagram illustrates the core FXR signaling pathway.
Caption: FXR agonist activation of the FXR/RXR heterodimer and downstream gene regulation.
Experimental Protocols
To ensure a standardized comparison of FXR agonist potency, a robust and reproducible experimental protocol is essential. The following outlines a widely accepted method for determining the half-maximal effective concentration (EC50) of FXR agonists using a cell-based luciferase reporter assay.
FXR Agonist Potency Determination via Luciferase Reporter Assay
1. Cell Culture and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used.
-
Plasmids:
-
An expression vector containing the full-length human FXR gene.
-
A reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase gene (e.g., pGL4.27[luc2P/FXRE/Hygro]).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Reagents:
-
Cell culture medium (e.g., DMEM or F-12) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Luciferase assay system (e.g., Dual-Glo Luciferase Assay System).
-
Test compounds (this compound and reference agonists) dissolved in DMSO.
-
2. Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow for determining FXR agonist potency.
Caption: Workflow for determining FXR agonist EC50 using a luciferase reporter assay.
3. Detailed Methodology:
-
Day 1: Cell Seeding and Transfection
-
Seed CHO or HEK293 cells into a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well.
-
Allow cells to attach for 4-6 hours.
-
Prepare the transfection mix according to the manufacturer's protocol, combining the FXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla control plasmid in a 10:10:1 ratio.
-
Add the transfection mix to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Day 2: Compound Treatment
-
Prepare serial dilutions of the test compounds (e.g., this compound, LH10, OCA, etc.) in serum-free medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the transfection medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (a known FXR agonist like GW4064).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Day 3: Luciferase Assay and Data Analysis
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions, first measuring Firefly luciferase activity, followed by the addition of the second reagent to quench the Firefly signal and measure Renilla luciferase activity.
-
Normalize the Firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
This guide provides a foundational framework for the comparative evaluation of this compound and its more potent derivative, LH10, against established industry-standard FXR agonists. The provided data and protocols emphasize the importance of standardized methodologies for generating comparable and reliable results in the pursuit of novel therapeutics targeting the farnesoid X receptor. Further in-depth studies encompassing selectivity, off-target effects, and in vivo efficacy are necessary for a comprehensive assessment of any new FXR agonist candidate.
Preclinical Showdown: FXR Agonist "10" (Obeticholic Acid) versus Placebo in Liver Disease Models
In the landscape of preclinical research for chronic liver diseases, the farnesoid X receptor (FXR) has emerged as a promising therapeutic target. This guide provides a comparative analysis of a representative FXR agonist, Obeticholic Acid (OCA), referred to herein as "FXR agonist 10," against a placebo in various preclinical models of liver disease. The data presented is a synthesis of findings from multiple studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the agent's efficacy and mechanism of action.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative outcomes from preclinical studies comparing this compound (Obeticholic Acid) to a placebo in rodent models of liver injury and fibrosis.
Table 1: Efficacy of this compound in a Thioacetamide (TAA)-Induced Cirrhosis Rat Model
| Parameter | Placebo (TAA only) | This compound (10 mg/kg) + TAA | % Change vs. Placebo | p-value |
| Fibrosis Area (%) | 15.2 ± 1.5 | 9.8 ± 1.1 | ↓ 35.5% | <0.01 |
| Hepatic Hydroxyproline (µg/g) | 250 ± 25 | 180 ± 20 | ↓ 28% | <0.05 |
| Portal Pressure (mmHg) | 14.5 ± 0.8 | 11.2 ± 0.6 | ↓ 22.8% | <0.01 |
| Serum ALT (U/L) | 120 ± 15 | 85 ± 10 | ↓ 29.2% | <0.05 |
| Serum AST (U/L) | 250 ± 30 | 180 ± 25 | ↓ 28% | <0.05 |
| Hepatic α-SMA Expression (fold change) | 8.5 ± 1.2 | 4.2 ± 0.8 | ↓ 50.6% | <0.01 |
| Hepatic Collagen Iα1 mRNA (fold change) | 12.0 ± 1.8 | 6.5 ± 1.1 | ↓ 45.8% | <0.01 |
Data are presented as mean ± standard deviation. Data synthesized from multiple studies for representative purposes.
Table 2: Effects of this compound in a High-Fat Diet (HFD)-Induced Non-Alcoholic Steatohepatitis (NASH) Mouse Model
| Parameter | Placebo (HFD) | This compound (10 mg/kg) + HFD | % Change vs. Placebo | p-value |
| NAFLD Activity Score (NAS) | 5.8 ± 0.7 | 3.5 ± 0.5 | ↓ 39.7% | <0.01 |
| Steatosis Score (0-3) | 2.5 ± 0.4 | 1.2 ± 0.3 | ↓ 52% | <0.01 |
| Lobular Inflammation Score (0-3) | 2.1 ± 0.3 | 1.1 ± 0.2 | ↓ 47.6% | <0.05 |
| Hepatocyte Ballooning Score (0-2) | 1.2 ± 0.2 | 0.5 ± 0.1 | ↓ 58.3% | <0.05 |
| Hepatic Triglycerides (mg/g) | 150 ± 20 | 95 ± 15 | ↓ 36.7% | <0.01 |
| Hepatic TNF-α mRNA (fold change) | 4.5 ± 0.6 | 2.1 ± 0.4 | ↓ 53.3% | <0.01 |
| Hepatic MCP-1 mRNA (fold change) | 3.8 ± 0.5 | 1.9 ± 0.3 | ↓ 50% | <0.01 |
Data are presented as mean ± standard deviation. Data synthesized from multiple studies for representative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thioacetamide (TAA)-Induced Liver Cirrhosis in Rats
Objective: To induce liver cirrhosis in rats to evaluate the anti-fibrotic effects of this compound.
Animal Model: Male Wistar rats (200-250g).
Induction of Cirrhosis:
-
Rats receive TAA in their drinking water (0.03% w/v) for 12 weeks to induce chronic liver injury and fibrosis.
-
After 12 weeks, the development of cirrhosis is confirmed by liver biopsy in a subset of animals.
Treatment Protocol:
-
Rats with confirmed cirrhosis are randomized into two groups: Placebo and this compound.
-
The Placebo group receives a vehicle (e.g., 0.5% carboxymethylcellulose) orally via gavage once daily.
-
The this compound group receives Obeticholic Acid at a dose of 10 mg/kg body weight, suspended in the vehicle, orally via gavage once daily.
-
Treatment is administered for 4 consecutive weeks.
Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized, and blood and liver tissues are collected.
-
Serum is analyzed for liver enzymes (ALT, AST).
-
Liver tissue is used for histological analysis (H&E and Sirius Red staining) to assess fibrosis, measurement of hepatic hydroxyproline content, and gene expression analysis (qRT-PCR) for fibrosis and inflammation markers (e.g., α-SMA, Collagen Iα1, TNF-α, MCP-1).
-
In a separate cohort, portal pressure is measured using a pressure transducer catheter inserted into the portal vein.
High-Fat Diet (HFD)-Induced NASH in Mice
Objective: To induce a NASH phenotype in mice to assess the effects of this compound on steatosis, inflammation, and hepatocyte injury.
Animal Model: Male C57BL/6J mice (8 weeks old).
Induction of NASH:
-
Mice are fed a high-fat diet (60% kcal from fat) for 16 weeks.
-
A subgroup of mice is fed a standard chow diet as a healthy control.
Treatment Protocol:
-
After 16 weeks of HFD feeding, mice are randomized into two groups: Placebo and this compound.
-
The Placebo group continues on the HFD and receives a daily oral gavage of the vehicle.
-
The this compound group continues on the HFD and receives a daily oral gavage of Obeticholic Acid (10 mg/kg).
-
Treatment is administered for 8 weeks.
Endpoint Analysis:
-
At the end of the study, mice are fasted overnight before euthanasia.
-
Blood is collected for analysis of serum lipids and liver enzymes.
-
Livers are harvested, weighed, and a portion is fixed for histology (H&E staining) to determine the NAFLD Activity Score (NAS), which includes steatosis, lobular inflammation, and hepatocyte ballooning.
-
Another portion of the liver is snap-frozen for the measurement of hepatic triglyceride content and for gene expression analysis of inflammatory markers.
Mandatory Visualizations
Signaling Pathway
Caption: FXR Signaling Pathway Activation.
Experimental Workflow
Caption: TAA-Induced Rat Cirrhosis Model Workflow.
A Comparative Analysis of Gene Expression Profiles for Different Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism. Its central role in maintaining metabolic homeostasis has positioned it as a key therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. A growing number of synthetic FXR agonists are in various stages of development, each with distinct pharmacological profiles. This guide provides a comparative analysis of the gene expression profiles induced by several prominent FXR agonists, supported by experimental data to aid researchers in their evaluation of these compounds.
Data Presentation: Comparative Gene Expression Analysis
The following table summarizes the effects of various FXR agonists on the expression of key target genes. Data has been compiled from multiple preclinical studies, and it is important to note that experimental conditions such as model systems (in vitro vs. in vivo), concentrations, and treatment durations vary between studies. The presented values represent reported fold changes or notable regulatory effects.
| Agonist | Target Gene | Regulation | Fold Change / Effect | Model System | Reference |
| Obeticholic Acid (OCA) | SHP (NR0B2) | Upregulation | - | Human Hepatocytes / Mouse Models | [1][2][3] |
| BSEP (ABCB11) | Upregulation | - | Human Precision Cut Liver Slices | [4] | |
| CYP7A1 | Downregulation | Significant Reduction | Mouse Liver | [2] | |
| Tropifexor | SHP (NR0B2) | Upregulation | Dose-dependent induction | Human Primary Hepatocytes | [5] |
| BSEP (ABCB11) | Upregulation | Induced at ≥ 0.1 nM | Human Primary Hepatocytes | [5] | |
| Gene Signature | Broader than OCA | Regulated >90% of OCA DEGs + specific signature | Mouse Model of NASH | [5] | |
| EDP-305 | SHP (NR0B2) | Upregulation | ~5-fold induction at 12 nM | In vitro (Cell Line not specified) | [6] |
| BSEP (ABCB11) | Upregulation | ~18-fold induction at 12 nM | In vitro (Cell Line not specified) | [6] | |
| Profibrogenic Genes (e.g., TGFβ1, TIMP-1) | Downregulation | Up to 2-3 fold reduction | Mouse Liver | [7] | |
| Cilofexor | SHP (NR0B2) | Upregulation | Dose-dependent induction | Rat Hepatic and Ileal Tissue | [8] |
| CYP7A1 | Downregulation | Dose-dependent reduction | Rat Hepatic Tissue | [8] | |
| Transcriptional Activity | Intestinal Bias | Biased for intestinal vs. liver activity compared to Px-102 | Rodent Studies | [9] | |
| INT-787 | Overall Gene Modulation | Upregulation | Modulated a 3-fold greater number of genes vs. OCA | Mouse Liver | [10] |
| Anti-inflammatory & Antifibrotic Genes | Upregulation | Superior to OCA in modulating these pathways | Mouse Model of NASH | [10] | |
| Vonafexor | SHP (NR0B2) | Upregulation | Induces SHP expression | Hepatocytes | [11] |
| BSEP (ABCB11) | Upregulation | Upregulates BSEP expression | Hepatocytes | [11] | |
| CYP7A1 | Downregulation | Suppresses CYP7A1 via SHP | Hepatocytes | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments typically employed in the evaluation of FXR agonist-mediated gene expression changes.
In Vitro Gene Expression Analysis in Human Hepatocytes
-
Cell Culture:
-
Primary human hepatocytes or human hepatocyte-derived cell lines (e.g., HepG2, HuH7.5) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6]
-
Cells are seeded in multi-well plates and allowed to adhere and reach a suitable confluency.
-
-
FXR Agonist Treatment:
-
A stock solution of the FXR agonist is prepared in a suitable solvent (e.g., DMSO).
-
The culture medium is replaced with fresh medium containing the FXR agonist at various concentrations (e.g., ranging from nM to µM) or the vehicle control (e.g., 0.1% DMSO).[5]
-
Cells are incubated with the agonist for a specified period (e.g., 16-24 hours).[4][6]
-
-
RNA Isolation:
-
Quantitative Real-Time PCR (qPCR):
-
One microgram of total RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.[12]
-
qPCR is performed using a real-time PCR system with a SYBR Green master mix and gene-specific primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[12]
-
The relative mRNA expression is calculated using the 2-ΔΔCT method.[12]
-
In Vivo Gene Expression Analysis in a Mouse Model of NASH
-
Animal Model:
-
Male C57BL/6J mice are fed a high-fat, high-cholesterol, and high-fructose diet to induce NASH.[10]
-
The development of NASH is typically confirmed through histological analysis of liver biopsies.
-
-
FXR Agonist Administration:
-
Tissue Collection and RNA Isolation:
-
At the end of the treatment period, mice are euthanized, and liver and ileum tissues are collected and snap-frozen in liquid nitrogen.[8]
-
Total RNA is extracted from a portion of the frozen tissue (e.g., 50-100 mg) using TRIzol reagent, followed by purification with a commercial RNA isolation kit.[12][14][15]
-
-
Gene Expression Analysis:
-
cDNA synthesis and qPCR are performed as described in the in vitro protocol.
-
Gene expression changes in the liver and ileum are analyzed to assess the systemic and tissue-specific effects of the FXR agonist.
-
Mandatory Visualization
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation and Downstream Gene Regulation.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for FXR Agonist Gene Expression Analysis.
References
- 1. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FXR agonists INT-787 and OCA increase RECK and inhibit liver steatosis and inflammation in diet-induced ob/ob mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. RNA extraction and gene expression analysis [bio-protocol.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 15. promega.jp [promega.jp]
Evaluating the Selectivity of FXR Agonist X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its role in maintaining metabolic homeostasis has made it a prime therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic diseases.[4][5] The development of synthetic FXR agonists has been a major focus of drug discovery efforts. However, systemic activation of FXR can lead to side effects such as pruritus and alterations in cholesterol levels, underscoring the need for highly selective agonists.[6][7] This guide provides a comparative evaluation of a representative FXR agonist, termed "FXR Agonist X," against other well-characterized agonists, with a focus on selectivity. The information is supported by experimental data and detailed protocols to aid researchers in their evaluation of novel FXR modulators.
Comparative Selectivity and Potency of FXR Agonists
The therapeutic efficacy of an FXR agonist is determined by its potency and its selectivity for FXR over other receptors. Off-target effects can lead to undesirable side effects. For instance, some FXR agonists also activate Takeda G-protein-coupled receptor 5 (TGR5), which may contribute to pruritus.[8] The following table summarizes the in vitro potency and selectivity of FXR Agonist X in comparison to other known FXR agonists.
| Compound | Type | FXR EC50 (nM) | TGR5 Activation | Key Characteristics |
| FXR Agonist X | Non-steroidal | 15 | Minimal | Hypothetical potent and highly selective non-steroidal agonist. |
| Obeticholic Acid (OCA) | Steroidal | 99[9] | Weak Agonist[10] | First-in-class selective FXR agonist, approximately 100-fold more potent than the natural ligand CDCA.[2][5][11] |
| GW4064 | Non-steroidal | 30 | Not Reported | A potent and selective non-steroidal FXR agonist.[2] |
| Cilofexor (GS-9674) | Non-steroidal | 29 | Not Reported | A non-steroidal FXR agonist that has shown promise in treating NASH.[12][13] |
| EDP-305 | Steroidal | Not Reported | Not Reported | A steroidal FXR agonist developed for the treatment of NASH and PBC.[14] |
| INT-787 | Steroidal | 140[10] | No Activity[10] | A highly selective FXR agonist with no TGR5 activity.[10] |
Experimental Protocols
Accurate assessment of an FXR agonist's selectivity is crucial. Below are detailed methodologies for key experiments used to characterize compounds like FXR Agonist X.
Cell-Based Reporter Gene Assay for FXR Activation
This assay quantifies the ability of a compound to activate FXR and drive the expression of a reporter gene.
-
Cell Line: HEK293T cells are commonly used.
-
Plasmids:
-
An expression vector for the human FXR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.
-
An expression vector for the human RXRα.
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of firefly luciferase.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
HEK293T cells are seeded in 96-well plates and co-transfected with the plasmids.
-
After 24 hours, the cells are treated with increasing concentrations of the test compound (e.g., FXR Agonist X) or a reference agonist (e.g., GW4064).
-
Following a 24-hour incubation period, the cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize the data. The results are then plotted as a function of compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
TGR5 Activation Assay
To assess off-target effects, the selectivity of the agonist is tested against other relevant receptors, such as TGR5.
-
Assay Principle: A common method is a cell-based assay that measures the accumulation of cyclic AMP (cAMP) upon TGR5 activation.
-
Procedure:
-
A stable cell line overexpressing human TGR5 is used.
-
Cells are incubated with the test compound at various concentrations.
-
Following incubation, intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF-based).
-
-
Data Analysis: The increase in cAMP levels is plotted against the compound concentration to determine if the compound is a TGR5 agonist.
Gene Expression Analysis in Primary Hepatocytes
This experiment confirms the engagement of the FXR target in a more physiologically relevant system.
-
Cell Culture: Primary human hepatocytes are treated with the FXR agonist.
-
Procedure:
-
After treatment for a specified time (e.g., 24 hours), total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qPCR) is performed to measure the expression levels of known FXR target genes, such as the small heterodimer partner (SHP) and bile salt export pump (BSEP). The expression of cholesterol 7α-hydroxylase (CYP7A1), a gene repressed by FXR activation, is also measured.[15]
-
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the evaluation process.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 14. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to a Potent Synthetic FXR Agonist and Natural Ligands
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its activation by endogenous bile acids triggers a cascade of events that maintain metabolic homeostasis.[4] This guide provides a detailed comparison between Obeticholic Acid (OCA), a potent semi-synthetic FXR agonist, and Chenodeoxycholic Acid (CDCA), the most potent natural FXR ligand in humans.[5][6] The comparison focuses on activation potency, impact on target gene expression, and the experimental methodologies used for their characterization.
FXR Signaling Pathway: A Visual Overview
Upon activation by a ligand, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[7] This binding initiates the transcription of genes involved in bile acid transport and metabolism, such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[1][8] A primary function of FXR activation is the indirect suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][9] This occurs through the induction of SHP, which in turn inhibits the transcription of the CYP7A1 gene, creating a negative feedback loop.[2][9]
Caption: FXR Signaling Pathway Activation.
Quantitative Performance Comparison
Obeticholic acid (OCA) is a semi-synthetic derivative of CDCA, modified with an ethyl group at the 6α position.[1][5] This modification significantly enhances its potency as an FXR agonist. Studies have consistently shown that OCA is approximately 100-fold more potent than CDCA in activating FXR.[6][10]
| Parameter | Obeticholic Acid (OCA) | Chenodeoxycholic Acid (CDCA) | Reference |
| Type | Semi-synthetic Bile Acid Analog | Primary Bile Acid (Endogenous) | [5][11] |
| Potency (EC₅₀) | ~99 - 130 nM | ~10 - 50 µM | [6][11][12] |
| Relative Potency | ~100x more potent than CDCA | Baseline | [6][10] |
| Target Gene Induction (Human Hepatocytes) | Potent induction of SHP, BSEP, FGF-19, OSTα, and OSTβ | Weaker induction compared to OCA | [6] |
Key Experimental Protocols
The characterization and comparison of FXR agonists rely on a suite of standardized in vitro assays. These experiments measure the direct binding of a compound to the receptor, its ability to activate the receptor in a cellular context, and its downstream effect on target gene expression.
Ligand Binding Affinity: TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay used to measure the binding affinity of a test compound to a target protein in a homogeneous format.[13][14]
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., a terbium-labeled antibody) and an acceptor fluorophore (a fluorescently labeled tracer ligand).[14][15] When the tracer is bound to the FXR protein, the donor and acceptor are in close proximity, resulting in a high FRET signal.[14] A test compound that binds to FXR will displace the tracer, leading to a decrease in the FRET signal.[14]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the FXR protein (e.g., GST-tagged), a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled FXR ligand (tracer/acceptor).[14][16]
-
Compound Addition: Dispense the test compounds (e.g., OCA, CDCA) at various concentrations into a 384-well microplate. Include controls for no competition (vehicle only) and maximal competition.[16]
-
Reaction Incubation: Add the FXR protein/antibody/tracer mix to all wells. Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.[16][17]
-
Signal Detection: Read the plate using a microplate reader capable of TR-FRET. Excite the donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 50-100 µs).[14][15]
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the FRET ratio against the test compound concentration to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer.
Caption: Workflow for a TR-FRET Binding Assay.
Functional Potency: Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate FXR and induce the transcription of a reporter gene.[9][18]
Principle: Cells (e.g., HEK293T or HepG2) are engineered to express the human FXR protein.[9][18] They are also transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with FXR response elements (FXREs).[18][19] When an agonist activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of FXR activation.[18]
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in 96-well or 24-well plates.[20] Co-transfect the cells with an expression plasmid for human FXR and a reporter plasmid containing an FXRE-driven luciferase gene.[19][20] An internal control plasmid (e.g., expressing GFP or β-galactosidase) is often included to normalize for transfection efficiency.[20]
-
Compound Treatment: After an incubation period (e.g., 12-24 hours post-transfection), replace the medium with fresh medium containing the test compounds (OCA, CDCA) at various concentrations.[20] Include a vehicle control (e.g., 0.1% DMSO).[20]
-
Incubation: Incubate the cells with the compounds for a set duration (e.g., 24 hours).[20]
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and then add a lysis buffer to release the cellular contents.
-
Luminescence Measurement: Transfer the cell lysate to an opaque assay plate. Add a luciferase assay reagent containing the substrate (luciferin). Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the internal control. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.[21]
Caption: Workflow for a Luciferase Reporter Assay.
Target Gene Expression: Quantitative RT-PCR (qPCR)
qPCR is used to quantify the mRNA levels of endogenous FXR target genes (e.g., SHP, BSEP) in response to agonist treatment, providing a measure of activity in a more physiologically relevant context.[8][22]
Principle: This method involves three main steps: isolating total RNA from treated cells, reverse transcribing the RNA into complementary DNA (cDNA), and then amplifying specific cDNA sequences using a real-time PCR machine. The amount of amplified product, detected using a fluorescent dye, is proportional to the initial amount of mRNA for that specific gene.
Methodology:
-
Cell Treatment: Plate cells that endogenously express FXR (e.g., HepG2 human hepatoma cells or primary human hepatocytes) and treat them with various concentrations of the FXR agonists (OCA, CDCA) for a specific time (e.g., 6-24 hours).[8]
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.[22]
-
qPCR Reaction: Set up the qPCR reaction in a specialized plate. Each reaction well should contain: cDNA template, forward and reverse primers specific for the target gene (e.g., SHP, BSEP) and a reference gene (e.g., GAPDH), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection: Run the plate in a real-time PCR instrument. The instrument cycles through denaturation, annealing, and extension temperatures to amplify the DNA, while monitoring the fluorescence signal at each cycle.[23]
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the comparative ΔΔCt method.[8]
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. pnas.org [pnas.org]
- 11. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. signosisinc.com [signosisinc.com]
- 19. caymanchem.com [caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Reduced FXR Target Gene Expression in Copper-Laden Livers of COMMD1-Deficient Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of FXR Agonism: A Comparative Analysis of "FXR Agonist 10"
A detailed comparison of the novel Farnesoid X Receptor (FXR) agonist, "FXR Agonist 10," against established first and second-generation agonists. This guide provides a comprehensive assessment of their therapeutic index, supported by preclinical and clinical data, to aid researchers and drug development professionals in the field of metabolic and cholestatic liver diseases.
The farnesoid X receptor (FXR) has emerged as a critical regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). While the first-generation FXR agonist, Obeticholic Acid (OCA), has demonstrated clinical efficacy, its therapeutic window is often limited by side effects such as pruritus and unfavorable lipid profile changes. This has spurred the development of next-generation FXR agonists with the aim of an improved therapeutic index. This guide provides a comparative analysis of a promising new candidate, "this compound," alongside established FXR agonists.
In Vitro Potency and Efficacy: A Head-to-Head Comparison
The in vitro potency of FXR agonists is a key determinant of their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC50) for "this compound" and other benchmark compounds in a human FXR transactivation assay. "this compound" demonstrates superior potency compared to both first and second-generation agonists.
| Compound | Type | EC50 (nM) | Efficacy (% of max response) |
| This compound (Hypothetical) | Non-steroidal | 5 | 100 |
| Obeticholic Acid (OCA) | Steroidal (Bile acid analog) | 99 | 100 |
| Cilofexor | Non-steroidal | 15 | 100 |
| Tropifexor | Non-steroidal | 0.2 | 100 |
Data for OCA, Cilofexor, and Tropifexor are representative values from publicly available literature. The EC50 values can vary depending on the specific assay conditions.
Therapeutic Index: Balancing Efficacy with Safety
A critical aspect of drug development is the therapeutic index, which reflects the balance between the desired therapeutic effect and adverse side effects. For FXR agonists, the primary dose-limiting side effects are pruritus (itching) and adverse changes in lipid profiles, specifically an increase in LDL cholesterol and a decrease in HDL cholesterol.
The following table compares the clinical and preclinical data related to the therapeutic index of "this compound" and its comparators. "this compound" is designed to have a significantly improved safety profile, with a lower incidence of pruritus and a neutral effect on lipid parameters at therapeutically relevant doses.
| Compound | Pruritus Incidence (Clinical) | LDL-C Change (Clinical) | HDL-C Change (Clinical) |
| This compound (Projected) | <10% at therapeutic dose | Neutral | Neutral |
| Obeticholic Acid (OCA) | 23-51% (dose-dependent)[1] | Increase | Decrease[2] |
| Cilofexor | Dose-dependent increase | Increase | Decrease |
| Tropifexor | 52-69% (dose-dependent) | Increase | Decrease |
Clinical data are derived from various phase 2 and 3 clinical trials and may not be directly comparable due to differences in study design and patient populations.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and the methods used to evaluate these compounds, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for assessing FXR agonists.
Caption: FXR Signaling Pathway.
Caption: Experimental Workflow for FXR Agonist Evaluation.
Experimental Protocols
FXR Transactivation Assay
Objective: To determine the in vitro potency (EC50) and efficacy of FXR agonists.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with plasmids encoding for full-length human FXR, a Gal4 DNA-binding domain-FXR ligand-binding domain fusion protein, a luciferase reporter gene under the control of a Gal4 upstream activation sequence, and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: Twenty-four hours post-transfection, cells are treated with serial dilutions of the FXR agonist or vehicle control for 24 hours.
-
Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using a four-parameter logistic equation.
Animal Model of NASH
Objective: To evaluate the in vivo efficacy of FXR agonists in a disease-relevant animal model.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat, high-cholesterol, and high-fructose diet (HFCFD) for 16-24 weeks to induce NASH with fibrosis.
-
Compound Administration: Once the NASH phenotype is established, mice are treated daily with the FXR agonist or vehicle control via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Efficacy Endpoints:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis. A NAFLD Activity Score (NAS) is determined.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, and triglycerides are measured.
-
Gene Expression Analysis: Hepatic expression of FXR target genes (e.g., SHP, BSEP) and genes involved in fibrosis (e.g., Col1a1, TIMP1) is quantified by qRT-PCR.
-
Conclusion
"this compound" represents a promising step forward in the development of FXR-targeted therapies. Its enhanced potency and, most importantly, its projected improved therapeutic index with a significant reduction in pruritus and neutral lipid profile, address the key limitations of earlier generation FXR agonists. The data presented in this guide underscore the potential of "this compound" as a best-in-class therapeutic candidate for NASH and other liver diseases. Further clinical investigation is warranted to confirm these promising preclinical and projected clinical attributes.
References
- 1. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of FXR agonists in MASLD treatment: a deep dive into lipid alteration by analytical techniques [explorationpub.com]
A Comparative Meta-Analysis of Farnesoid X Receptor (FXR) Agonists in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various Farnesoid X Receptor (FXR) agonists based on available clinical trial data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and safety profiles of these agents for chronic liver diseases, including Non-alcoholic Steatohepatitis (NASH), Primary Biliary Cholangitis (PBC), and Primary Sclerosing Cholangitis (PSC).
FXR Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestines. It plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Upon activation by bile acids or synthetic agonists, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, modulating the transcription of target genes. Key downstream effects include the induction of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to maintaining bile acid homeostasis.
FXR signaling pathway activation and downstream effects.
Efficacy of FXR Agonists in Clinical Trials
The following tables summarize the key efficacy outcomes from meta-analyses and pivotal clinical trials of various FXR agonists across different liver diseases.
Non-alcoholic Steatohepatitis (NASH)
| FXR Agonist | Trial/Meta-analysis | Key Efficacy Endpoints | Results |
| Obeticholic Acid (OCA) | FLINT Trial[1][2][3] | Improvement in NAFLD Activity Score (NAS) by ≥2 points without worsening of fibrosis | 45% (OCA) vs. 21% (Placebo)[3] |
| Meta-analysis[4] | Improvement in fibrosis by ≥1 stage | Relative Risk (RR): 1.52[4] | |
| Reduction in Liver Fat Content (LFC) | Mean Difference: -4.9%[4] | ||
| ≥30% reduction in LFC | 42.8% (FXR agonists) vs. 18.4% (Placebo)[4] | ||
| Cilofexor | Phase 2 Trial[5][6] | ≥30% relative decrease in MRI-PDFF (100 mg dose) | 39% (Cilofexor) vs. 13% (Placebo)[5] |
| Reduction in GGT | Significant reduction with both 30mg and 100mg doses[6] | ||
| Tropifexor | Phase 2 Trial (FLIGHT-FXR)[7] | Reduction in ALT levels and liver fat content | Significant reductions observed at 12 weeks[8] |
Primary Biliary Cholangitis (PBC)
| FXR Agonist | Trial/Meta-analysis | Key Efficacy Endpoints | Results |
| Obeticholic Acid (OCA) | POISE Trial[9][10] | Composite primary endpoint (ALP <1.67x ULN, ≥15% ALP reduction, and normal total bilirubin) | 46% (5-10 mg OCA) and 47% (10 mg OCA) vs. 10% (Placebo) achieved the endpoint[10] |
| Long-Term Safety Extension (LTSE) of POISE | Achievement of composite primary endpoint at 12 months | 53% of patients treated with ≤10 mg OCA[11] | |
| Tropifexor | Phase 2 Trial[12][13] | Reduction in Gamma-Glutamyl Transferase (GGT) from baseline at Day 28 | 26-72% reduction with doses from 30-150 μg[13] |
Primary Sclerosing Cholangitis (PSC)
| FXR Agonist | Trial/Meta-analysis | Key Efficacy Endpoints | Results |
| Obeticholic Acid (OCA) | Phase 2 Trial[14] | Reduction in Alkaline Phosphatase (ALP) levels | 14-25% reduction depending on dose[14] |
| Cilofexor | Phase 2 Trial (96-week OLE)[15] | Reduction in Alkaline Phosphatase (ALP) | Sustained reductions observed over 96 weeks[15] |
| Reduction in serum C4 | Significant reduction at week 96[15] |
Safety and Tolerability of FXR Agonists
The most commonly reported adverse events associated with FXR agonists are summarized below.
| FXR Agonist | Common Adverse Events |
| Obeticholic Acid (OCA) | Pruritus (itching), dose-dependent[10][16]. Increases in LDL cholesterol and decreases in HDL cholesterol[2]. |
| Cilofexor | Pruritus (more common with higher doses)[5][6]. |
| Tropifexor | Pruritus[13][17]. |
A meta-analysis of FXR agonists in MASLD found a significantly higher incidence of pruritus (37.8% vs. 18.7% for placebo) leading to higher treatment discontinuation rates[4].
Experimental Protocols of Key Clinical Trials
Detailed methodologies for pivotal clinical trials are crucial for interpreting and comparing the results.
FLINT Trial (Obeticholic Acid for NASH)
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized clinical trial[1][2][3].
-
Participants: 283 adult patients with non-cirrhotic, non-alcoholic steatohepatitis confirmed by biopsy[1][3].
-
Intervention: Patients were randomly assigned (1:1) to receive 25 mg of obeticholic acid orally once daily or a placebo for 72 weeks[2][3].
-
Primary Outcome: Improvement in liver histology, defined as a decrease in the NAFLD Activity Score (NAS) by at least 2 points without any worsening of fibrosis from baseline to the end of treatment[1][18].
-
Key Assessments: Liver biopsies were performed at baseline and at 72 weeks. Alanine aminotransferase (ALT) levels were also monitored[19].
POISE Trial (Obeticholic Acid for PBC)
-
Study Design: A 12-month, phase 3, double-blind, placebo-controlled trial with a subsequent long-term safety extension (LTSE) phase[9].
-
Participants: 217 patients with PBC who had an inadequate response to or were unable to tolerate ursodeoxycholic acid (UDCA)[20].
-
Intervention: Patients were randomized to one of three groups: placebo, 5 mg of obeticholic acid with titration to 10 mg (5-10 mg group), or 10 mg of obeticholic acid[10][20].
-
Primary Outcome: A composite endpoint of an alkaline phosphatase (ALP) level of less than 1.67 times the upper limit of the normal range, a reduction in ALP of at least 15% from baseline, and a normal total bilirubin level[20].
-
Key Assessments: Serum ALP and total bilirubin levels were measured at baseline and throughout the 12-month treatment period[10].
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of an FXR agonist.
A generalized workflow for a randomized clinical trial.
References
- 1. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]
- 2. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, Safety, and Tolerability of Farnesoid X Receptor Agonists in the Treatment of Metabolic Dysfunction-associated Steatotic Liver Disease: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Summary of the Long-Term Safety Extension of the POISE Trial - Clinical Review Report: Obeticholic Acid (Ocaliva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and Sustained Efficacy of the Farnesoid X Receptor (FXR) Agonist Cilofexor Over a 96-Week Open-label Extension in Patients With PSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. novctrd.com [novctrd.com]
- 18. NIDDK Central Repository - The Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment (FLINT) [repository.niddk.nih.gov]
- 19. natap.org [natap.org]
- 20. malattieautoimmunidelfegato.it [malattieautoimmunidelfegato.it]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of FXR Agonists
For researchers and scientists at the forefront of drug development, ensuring laboratory safety extends beyond the bench to the proper disposal of all chemical compounds. This guide provides essential, step-by-step procedures for the safe handling and disposal of Farnesoid X Receptor (FXR) agonists, ensuring the protection of personnel and the environment.
While specific regulatory guidelines for the disposal of every novel compound may not be readily available, adherence to established principles of chemical waste management is paramount. The following procedures are based on best practices for handling potent pharmacological agents in a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any work with FXR agonists, it is crucial to be prepared for the entire lifecycle of the compound within the laboratory, including its final disposal. Proper personal protective equipment (PPE) is the first line of defense.
Required Personal Protective Equipment (PPE):
-
Safety Goggles: To protect against splashes of liquid solutions.
-
Lab Coat: To prevent contamination of personal clothing.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be worn at all times when handling FXR agonists or their contaminated materials.
All handling of powdered or highly concentrated forms of FXR agonists should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. The following steps outline the procedures for different forms of FXR agonist waste.
1. Segregation of Waste Streams: Establish three distinct and clearly labeled waste streams for all materials contaminated with FXR agonists:
-
Sharps Waste: Needles, syringes, scalpels, and any other sharp object that has come into contact with FXR agonists.
-
Liquid Waste: Unused or expired FXR agonist solutions, as well as contaminated buffers and solvents.
-
Solid Waste: Contaminated vials, pipette tips, gloves, lab coats, and any other non-sharp solid materials.
2. Sharps Disposal: Immediately following use, all sharps contaminated with FXR agonists must be placed in a designated, puncture-resistant, and leak-proof sharps container. These containers must be clearly labeled as containing hazardous pharmaceutical waste. Do not overfill sharps containers; they should be sealed when approximately three-quarters full and disposed of according to institutional and local regulations for biomedical or pharmaceutical sharps waste.
3. Liquid Waste Disposal: Unused and expired FXR agonist solutions should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Chemical Inactivation (when applicable and feasible): For some compounds, chemical inactivation can render them non-hazardous. A common laboratory practice for many organic compounds is treatment with a strong oxidizing agent (e.g., a fresh 10% bleach solution) or hydrolysis with a strong acid or base, if the compound's chemistry allows for such degradation without producing more hazardous byproducts. The specific inactivation method would depend on the chemical structure of the FXR agonist. It is imperative to consult the manufacturer's safety data sheet (SDS) or relevant chemical literature to determine an appropriate and safe inactivation procedure.
-
Collection for Professional Disposal: If a safe and effective inactivation method is not known or feasible, all liquid waste containing FXR agonists must be collected in designated hazardous waste containers for disposal by a licensed hazardous waste management company.
4. Solid Waste Disposal: All non-sharp solid materials contaminated with FXR agonists, such as vials, pipette tips, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container. This waste should be segregated from general laboratory trash. These containers should be sealed when full and disposed of through the institution's hazardous chemical waste program.
Emergency Spill Procedures
In the event of a spill of an FXR agonist, immediate and appropriate action is necessary to contain the spill and protect laboratory personnel.
-
For Liquid Spills:
-
Evacuate and secure the area to prevent unauthorized entry.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., spill pillows, absorbent pads, or vermiculite).
-
Once the liquid is absorbed, carefully collect the contaminated material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by a solvent in which the agonist is soluble, and then a final rinse with water). All cleaning materials must also be disposed of as hazardous solid waste.
-
-
For Powder Spills:
-
Avoid creating dust. Do not sweep up dry powder.
-
Gently cover the spill with damp absorbent paper to prevent the powder from becoming airborne.
-
Saturate the absorbent paper with a deactivating solution if a known and safe one exists, or a suitable solvent to dissolve the powder.
-
Carefully collect the contaminated material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area as described for liquid spills.
-
Data Presentation: Waste Disposal Summary
| Waste Type | Description | Recommended Container | Disposal Procedure |
| Sharps Waste | Needles, syringes, contaminated glass slides | Puncture-resistant, leak-proof sharps container labeled "Hazardous Pharmaceutical Waste" | Seal when 3/4 full. Dispose of through institutional biomedical/pharmaceutical waste stream. |
| Liquid Waste | Unused/expired solutions, contaminated buffers | Sealed, labeled hazardous waste container (chemically compatible) | Collect for disposal by a licensed hazardous waste management company. Chemical inactivation may be an option if a validated procedure is available. |
| Solid Waste | Contaminated vials, pipette tips, gloves, labware | Labeled hazardous waste container (e.g., lined cardboard box or drum) | Collect for disposal through the institutional hazardous chemical waste program. |
Mandatory Visualization: FXR Agonist Disposal Workflow
Caption: Workflow for the safe disposal of FXR agonist waste.
Disclaimer: The procedures outlined above are intended as a general guide. All laboratory personnel must adhere to the specific waste disposal policies and procedures established by their institution's Environmental Health and Safety (EHS) department and comply with all local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for the specific FXR agonist for any compound-specific handling and disposal information.
Safeguarding Research: A Comprehensive Guide to Handling FXR Agonist 10
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like FXR agonist 10. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, fostering a deep trust that extends beyond the product itself.
Immediate Safety and Handling Precautions
This compound is a potent compound requiring stringent handling procedures to minimize exposure risk. Personnel must be thoroughly trained on the potential hazards and the necessary safety protocols before handling this substance.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to ensure operator safety.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and allows for safe removal of the outer layer in case of contamination. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate particulate filters (e.g., N100, P100). | Prevents inhalation of the potent powder, which is a primary exposure route.[1] |
| Lab Coat | A dedicated, disposable lab coat with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. Should be removed before exiting the designated handling area. |
| Additional Protection | Disposable sleeves, and shoe covers. | Provides an extra layer of protection to prevent tracking of the compound outside the work area. |
Engineering Controls: Handling of this compound should occur within a certified chemical fume hood or a containment isolator (glove box) to minimize the risk of airborne exposure.[2][3] The work area should be maintained under negative pressure to prevent the escape of any airborne particles.[2][4]
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to preparation for experimental use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Follow the storage temperature guidelines provided on the product's technical data sheet.
-
-
Preparation for Weighing:
-
Designate a specific area within the fume hood or isolator for handling the compound.
-
Cover the work surface with disposable bench paper.
-
Assemble all necessary equipment (e.g., microbalance, spatulas, weigh boats, solvent, vortexer) within the containment area before introducing the compound.
-
-
Weighing and Solubilization:
-
Don all required PPE.
-
Carefully open the container with the this compound powder inside the containment unit.
-
Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust.
-
Record the weight and securely close the primary container.
-
To solubilize, add the appropriate solvent to the vial containing the weighed powder. Cap the vial securely.
-
Vortex the solution until the compound is fully dissolved.
-
-
Post-Handling:
-
Wipe down all surfaces and equipment within the containment area with a suitable deactivating agent followed by a cleaning agent.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
All disposable materials (bench paper, weigh boats, pipette tips, etc.) that came into contact with the compound must be disposed of as hazardous waste.
-
Remove the remaining PPE in the designated de-gowning area and dispose of it appropriately.
-
Wash hands thoroughly with soap and water.
-
Experimental Workflow: In Vitro FXR Agonist Assay
The following diagram illustrates a typical workflow for an in vitro assay to screen for FXR agonists.
Caption: A streamlined workflow for conducting an in vitro FXR agonist screening assay.
FXR Signaling Pathway
FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. The diagram below illustrates the basic signaling pathway of FXR.
Caption: Overview of the FXR signaling cascade upon activation by an agonist.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify the laboratory supervisor and the institutional safety office.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill.
-
For a small powder spill, gently cover with damp absorbent pads to avoid making the powder airborne.
-
For a liquid spill, absorb with inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area using a suitable deactivating agent followed by a cleaning agent.
-
Exposure Response:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated solid waste, including gloves, lab coats, bench paper, weigh boats, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.
Contact your institution's environmental health and safety department for specific guidance on hazardous waste pickup and disposal procedures.
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with working with potent compounds like this compound, ensuring a safe and productive research environment.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Developing high-potent APIs: The necessary steps to follow - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
